Product packaging for N-Propargylglycine(Cat. No.:CAS No. 58160-95-5)

N-Propargylglycine

Katalognummer: B1618536
CAS-Nummer: 58160-95-5
Molekulargewicht: 113.11 g/mol
InChI-Schlüssel: XSJLQGMTIHCDSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Propargylglycine is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Prop-2-ynylamino)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 692226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B1618536 N-Propargylglycine CAS No. 58160-95-5

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(prop-2-ynylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJLQGMTIHCDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206892
Record name Acetic acid, 2-(prop-2-ynylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58160-95-5
Record name Acetic acid, 2-(prop-2-ynylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(prop-2-ynylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Propargylglycine: An In-depth Technical Guide to its Function as an Irreversible PRODH Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargylglycine (NPG), also referred to as this compound (N-PPG), is a potent, orally active, irreversible inhibitor of Proline Dehydrogenase (PRODH)[1][2]. PRODH is a critical mitochondrial flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism, the oxidation of proline to Δ1-pyrroline-5-carboxylate (P5C)[3][4]. This enzyme plays a significant role in cellular metabolism, particularly in cancer cells, by contributing to ATP production, redox homeostasis, and anaplerosis[3]. NPG acts as a mechanism-based, or "suicide," inhibitor, covalently modifying the flavin adenine dinucleotide (FAD) cofactor of PRODH, leading to its inactivation[4][5]. Beyond its direct enzymatic inhibition, NPG uniquely triggers the mitochondrial unfolded protein response (UPRmt), resulting in the degradation of the PRODH protein[4][6]. This dual action makes NPG a valuable tool for studying proline metabolism and a promising candidate for therapeutic development in oncology and potentially neurodegenerative diseases[1][4]. This guide provides a comprehensive overview of NPG's mechanism, quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: Irreversible Inhibition

This compound is a mechanism-based inactivator of PRODH[3]. The inactivation process involves the enzyme's own catalytic machinery. The proposed mechanism begins with the PRODH-catalyzed oxidation of NPG to N-propargyliminoglycine, which is accompanied by the reduction of the FAD cofactor[3]. Subsequently, the reduced FAD attacks the electrophilic ethynyl group of the oxidized inhibitor. This results in the formation of a stable covalent adduct, effectively locking the FAD in an inactive state[5]. Specifically, inactivation by NPG creates a 3-carbon covalent link between a conserved active site lysine residue (Lys234 in human PRODH) and the N5 atom of the reduced FAD cofactor[4][5].

This irreversible binding is a key differentiator from reversible PRODH inhibitors. While reversible inhibitors can dissociate from the enzyme, allowing for the potential restoration of enzyme activity, NPG's covalent modification leads to a persistent loss of function[5].

Quantitative Data

While specific kinetic constants such as K_i and k_inact for this compound's inhibition of PRODH are not consistently reported across the reviewed literature, its potency and irreversible nature are well-documented through cellular and in vivo studies. The following table summarizes the available quantitative information.

ParameterValue/ObservationCell/SystemReference
Cellular PRODH Inhibition 5 mM NPG for 48 hours leads to persistent inhibition of proline oxidation.ZR-75-1 human breast cancer cells[5]
In Vivo PRODH Reduction Daily oral treatment with 50 mg/kg NPG leads to a dose-dependent decline in brain mitochondrial PRODH protein.Mice[4]
UPRmt Induction Treatment with 5 mM NPG for 24 hours results in a significant loss of PRODH protein and upregulation of GRP-75.ZR-75-1 human breast cancer cells[4]

Signaling Pathways

The inhibition of PRODH by this compound instigates a cascade of cellular events, primarily centered around mitochondrial stress and the subsequent activation of the mitochondrial unfolded protein response (UPRmt).

PRODH_Inhibition_Pathway NPG This compound (NPG) PRODH Proline Dehydrogenase (PRODH) NPG->PRODH Enters Active Site Inactive_PRODH Covalently Modified Inactive PRODH PRODH->Inactive_PRODH Catalytic Action & Covalent Modification of FAD ROS Reactive Oxygen Species (ROS) PRODH->ROS Inhibition alters electron transport FAD FAD Cofactor FAD->Inactive_PRODH UPRmt Mitochondrial Unfolded Protein Response (UPRmt) Inactive_PRODH->UPRmt Induces Chaperones Upregulation of Mitochondrial Chaperones (HSP-60, GRP-75) UPRmt->Chaperones Protease Upregulation of Mitochondrial Protease (YME1L1) UPRmt->Protease PRODH_decay PRODH Protein Decay Protease->PRODH_decay Mediates Apoptosis Apoptosis ROS->Apoptosis Can lead to

Caption: NPG-mediated PRODH inhibition and downstream signaling.

Experimental Protocols

PRODH Enzymatic Activity Assay (NADH-based)

This protocol assesses PRODH activity by monitoring the fluorescence of NADH produced upon substrate addition in isolated mitochondria.

Materials:

  • Isolated mitochondria from cells or tissue

  • KHE buffer (120 mM KCl, 3 mM HEPES, 5 mM KH2PO4, pH 7.2)

  • Rotenone (10 µM final concentration)

  • This compound (or other inhibitors)

  • Proline solution (e.g., 40 mM stock)

  • Malate solution (e.g., 40 mM stock)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Isolate mitochondria from control and treated cells/tissues.

  • Resuspend mitochondrial pellets in STE buffer (250 mM sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.4).

  • Determine protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

  • In a 96-well plate, add 0.15 mg of mitochondria resuspended in 30 µL of STE buffer to 165 µL of KHE buffer supplemented with 10 µM rotenone.

  • For ex vivo inhibition, add NPG or other inhibitors at desired concentrations and incubate.

  • Place the plate in a fluorescence microplate reader and monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) to establish a baseline.

  • Initiate the reaction by adding 5 µL of 40 mM proline (1 mM final concentration).

  • Continue to monitor NADH fluorescence for 6-8 minutes.

  • As a positive control for mitochondrial integrity and NADH production, add 5 µL of 40 mM malate (1 mM final concentration) and monitor fluorescence for another 6-8 minutes.

  • Analyze the rate of NADH formation to determine PRODH activity.

Western Blot Analysis for PRODH and UPRmt Markers

This protocol is for determining the protein levels of PRODH and key UPRmt markers such as HSP-60 and GRP-75.

Materials:

  • Cell or tissue lysates

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PRODH, anti-HSP-60, anti-GRP-75, anti-YME1L1, and a loading control like anti-beta-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells or tissues in ice-cold RIPA buffer with inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.

  • Separate proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing this compound as a PRODH inhibitor.

Characterization_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Characterization Enzyme_Assay PRODH Activity Assay (e.g., NADH-based) Kinetic_Analysis Determine Kinetic Parameters (IC50, kinact/KI) Enzyme_Assay->Kinetic_Analysis Cell_Treatment Treat Cells with NPG Mito_Isolation Isolate Mitochondria Cell_Treatment->Mito_Isolation Western_Blot Western Blot for PRODH & UPRmt Markers Cell_Treatment->Western_Blot PRODH_Activity Assess PRODH Activity Mito_Isolation->PRODH_Activity Animal_Treatment Administer NPG to Animals Tissue_Harvest Harvest Tissues (e.g., Brain) Animal_Treatment->Tissue_Harvest Mito_Isolation_Vivo Isolate Mitochondria Tissue_Harvest->Mito_Isolation_Vivo Western_Blot_Vivo Western Blot for PRODH & UPRmt Markers Mito_Isolation_Vivo->Western_Blot_Vivo

Caption: Workflow for characterizing NPG as a PRODH inhibitor.

Logical_Relationship NPG This compound PRODH_Inhibition Irreversible PRODH Inhibition NPG->PRODH_Inhibition Proline_Catabolism Decreased Proline Catabolism PRODH_Inhibition->Proline_Catabolism UPRmt_Activation UPRmt Activation PRODH_Inhibition->UPRmt_Activation Cellular_Effects Cellular Effects (e.g., Anti-cancer, Mitohormesis) Proline_Catabolism->Cellular_Effects PRODH_Degradation PRODH Degradation UPRmt_Activation->PRODH_Degradation PRODH_Degradation->Cellular_Effects

Caption: Logical relationships of NPG's effects.

References

An In-Depth Technical Guide to the Chemical Synthesis and Purification of N-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargylglycine is a valuable synthetic amino acid derivative with significant applications in biochemical research, particularly as an irreversible inhibitor of proline dehydrogenase (PRODH), an enzyme implicated in cancer metabolism. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound. It details multiple synthetic routes, including the direct N-alkylation of glycine precursors, the Strecker synthesis, and the Gabriel synthesis. Furthermore, this guide presents various purification strategies, such as recrystallization and ion-exchange chromatography, to obtain high-purity this compound suitable for research and drug development purposes. Detailed experimental protocols, quantitative data, and comparative analyses are provided to assist researchers in selecting and implementing the most appropriate methods for their specific needs.

Introduction

This compound, also known as (S)-2-aminopent-4-ynoic acid in its chiral form, is a non-proteinogenic amino acid characterized by the presence of a terminal alkyne group.[] This functional group makes it a versatile building block in medicinal chemistry, particularly for the synthesis of more complex molecules via click chemistry reactions.[2] Its primary biological significance lies in its role as a mechanism-based inhibitor of proline dehydrogenase (PRODH), a mitochondrial flavoenzyme that catalyzes the first step of proline catabolism.[3][4][5] By irreversibly inactivating PRODH, this compound has emerged as a critical tool for studying the metabolic roles of proline in various physiological and pathological processes, including cancer.[3][4][5]

Given its importance, the efficient and scalable synthesis of high-purity this compound is of paramount interest to the scientific community. This guide aims to provide a detailed technical overview of the prevalent methods for its synthesis and purification.

Chemical Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the desired scale, available starting materials, and whether a racemic or enantiomerically pure product is required.

N-Alkylation of Glycine Precursors

A common and straightforward approach to this compound synthesis involves the direct N-alkylation of a glycine derivative with a propargyl halide.

2.1.1. Alkylation of Propargylamine with a Haloacetic Acid

This method involves the reaction of propargylamine with a haloacetic acid, such as iodoacetic acid.

Experimental Protocol:

  • Combine iodoacetic acid (1.0 equivalent) with an excess of propargylamine (approximately 8.0 equivalents).

  • The reaction can be carried out neat or in a suitable solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the excess propargylamine is removed under reduced pressure.

  • The crude product is then purified by recrystallization.

2.1.2. Alkylation of Glycine Ester with Propargyl Bromide

An alternative N-alkylation strategy involves the reaction of a glycine ester hydrochloride with propargyl bromide in the presence of a base.

Experimental Protocol:

  • Suspend glycine ethyl ester hydrochloride (1.0 equivalent) in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the suspension.

  • Add propargyl bromide (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction.

  • After completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.

  • The resulting this compound ethyl ester is then hydrolyzed to the free acid using standard procedures (e.g., treatment with aqueous acid or base).

  • The crude this compound is then purified.

Strecker Synthesis

The Strecker synthesis is a classical method for preparing α-amino acids from an aldehyde, ammonia (or an amine), and cyanide. For this compound, this would involve the use of propargylamine, glyoxylic acid, and a cyanide source.[6][7][8]

Experimental Protocol:

  • In a suitable reaction vessel, combine glyoxylic acid (1.0 equivalent) and propargylamine (1.1 equivalents) in an aqueous medium.

  • Cool the mixture in an ice bath and add a solution of sodium cyanide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the formation of the intermediate α-aminonitrile is complete.

  • The α-aminonitrile is then hydrolyzed to this compound by heating with a strong acid (e.g., 6M HCl) or base.

  • The resulting solution is neutralized, and the crude this compound is isolated and purified.

Gabriel Synthesis

The Gabriel synthesis provides a method for preparing primary amines, which can be adapted for the synthesis of N-substituted amino acids. This would involve the use of diethyl 2-bromomalonate and propargylamine.[9][10][11][12]

Experimental Protocol:

  • React diethyl 2-bromomalonate (1.0 equivalent) with propargylamine (1.1 equivalents) in a suitable solvent, such as ethanol, in the presence of a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux until the reaction is complete.

  • The resulting diethyl 2-(propargylamino)malonate is then hydrolyzed and decarboxylated by heating with a strong acid (e.g., concentrated HCl).

  • After cooling, the crude this compound hydrochloride precipitates and can be collected by filtration.

  • The hydrochloride salt can be converted to the free amino acid by neutralization.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, byproducts, and inorganic salts. The choice of purification method depends on the scale of the synthesis and the desired final purity.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds.

Experimental Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent or solvent mixture. A common solvent system is ethanol or an ethanol-water mixture.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cooling in an ice bath can promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • For the purification of L-Propargylglycine, a solution of approximately 4g in 50mL of water can be treated with absolute ethanol at 4°C for 3 hours. The resulting crystals are collected, washed with cold absolute ethanol and diethyl ether, and then dried.[13]

Ion-Exchange Chromatography

Ion-exchange chromatography is a powerful technique for the purification of amino acids, exploiting their amphoteric nature.[14] A strong cation exchange resin, such as Dowex 50WX8, is commonly used.[14][15][16][17]

Experimental Protocol:

  • Prepare a column packed with Dowex 50WX8 resin in the H+ form.

  • Wash the column thoroughly with deionized water.

  • Dissolve the crude this compound in a minimal amount of deionized water and apply it to the column.

  • Wash the column with deionized water to remove any neutral or anionic impurities.

  • Elute the bound this compound from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH4OH).

  • Collect the fractions containing the product, as identified by a suitable analytical method (e.g., ninhydrin test or TLC).

  • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified this compound.

Chiral Synthesis and Separation

For many biological applications, the enantiomerically pure form of this compound, L-Propargylglycine ((S)-2-aminopent-4-ynoic acid), is required.[2][7] This can be achieved either through asymmetric synthesis or by resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis of this compound can be achieved using chiral auxiliaries. For example, chiral N-sulfinylimines can be reacted with (trimethylsilyl)ethynyllithium to produce diastereomerically pure N-sulfinyl propargylamines, which can then be converted to the desired enantiomer of this compound.[2] Another approach involves the use of chiral phase-transfer catalysts in the alkylation of glycine derivatives.

Chiral Separation by HPLC

Racemic this compound can be resolved into its enantiomers using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10][18][19]

General HPLC Conditions:

  • Column: A suitable chiral column, such as one based on a polysaccharide derivative or a macrocyclic antibiotic.

  • Mobile Phase: A mixture of organic solvents (e.g., hexane, ethanol, isopropanol) and/or aqueous buffers, depending on the type of chiral stationary phase.

  • Detection: UV detection is typically used.

The specific conditions for the chiral separation of this compound would need to be optimized based on the chosen chiral column and available instrumentation.

Data Presentation

The following tables summarize the quantitative data for the different synthesis and purification methods described.

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldPurityAdvantagesDisadvantages
N-Alkylation of Propargylamine Iodoacetic acid, Propargylamine-43%[2]High after recrystallizationSimple, one-step reactionRequires large excess of volatile propargylamine
N-Alkylation of Glycine Ester Glycine ethyl ester HCl, Propargyl bromideK2CO3, DMFModerate to GoodGoodReadily available starting materialsTwo-step process (alkylation and hydrolysis)
Strecker Synthesis Glyoxylic acid, PropargylamineNaCN, HClVariableVariableConvergent synthesisUse of highly toxic cyanide
Gabriel Synthesis Diethyl 2-bromomalonate, PropargylamineNaOEt, HClModerateGoodAvoids over-alkylationMulti-step process with harsh hydrolysis conditions

Table 2: Comparison of this compound Purification Methods

Purification MethodPrincipleTypical RecoveryFinal PurityAdvantagesDisadvantages
Recrystallization Differential solubility60-90%>98%Simple, cost-effectivePotential for product loss in mother liquor
Ion-Exchange Chromatography Charge-based separation>80%>99%High resolving power, removes ionic impuritiesMore time-consuming and requires specialized equipment

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via the N-alkylation of propargylamine with iodoacetic acid, followed by recrystallization.

Synthesis_and_Purification_of_N_Propargylglycine cluster_synthesis Synthesis cluster_purification Purification start Reactants: - Iodoacetic Acid - Propargylamine reaction N-Alkylation Reaction (Room Temperature) start->reaction workup Workup: - Removal of excess  propargylamine (Reduced Pressure) reaction->workup crude Crude this compound workup->crude Crude Product recrystallization Recrystallization: - Dissolve in hot ethanol - Cool to crystallize crude->recrystallization filtration Filtration and Washing (Cold Ethanol) recrystallization->filtration drying Drying under Vacuum filtration->drying final_product Pure this compound drying->final_product

Caption: Workflow for this compound Synthesis and Purification.

Conclusion

This technical guide has provided a detailed overview of the key methodologies for the synthesis and purification of this compound. The N-alkylation of glycine precursors represents a direct and efficient route, while the Strecker and Gabriel syntheses offer alternative strategies with their own distinct advantages and disadvantages. The choice of purification method, primarily between recrystallization and ion-exchange chromatography, will depend on the desired purity and scale of production. For applications requiring enantiopure this compound, asymmetric synthesis or chiral separation techniques must be employed. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis of this important biochemical tool.

References

N-Propargylglycine's Effects on Proline Metabolism in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline metabolism has emerged as a critical pathway in cancer biology, contributing to tumorigenesis, metastasis, and survival under stress. This technical guide provides an in-depth analysis of N-Propargylglycine (N-PPG), an irreversible inhibitor of proline dehydrogenase (PRODH), a key enzyme in proline catabolism. We explore the mechanism of action of N-PPG, its effects on proline metabolism in cancer cells, and the downstream consequences, including the induction of the mitochondrial unfolded protein response (UPRmt). This document consolidates quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: The Role of Proline Metabolism in Cancer

Cancer cells reprogram their metabolic pathways to sustain rapid proliferation and adapt to the tumor microenvironment.[1][2] Proline metabolism, involving a cycle of biosynthesis and catabolism, plays a multifaceted role in cancer by contributing to ATP production, redox homeostasis, and the synthesis of macromolecules like collagen.[2][3]

The key enzymes regulating proline metabolism are:

  • Pyrroline-5-Carboxylate Reductase (PYCR1/2/L): Catalyzes the final step in proline biosynthesis, converting pyrroline-5-carboxylate (P5C) to proline.[1] Increased expression of PYCR1 is associated with a poor prognosis in several cancers.[1][4]

  • Proline Dehydrogenase (PRODH/POX): A mitochondrial inner membrane flavoprotein that catalyzes the first step of proline catabolism, oxidizing proline to P5C.[1] This process is linked to the electron transport chain and can generate ATP and reactive oxygen species (ROS).[1]

The balance between proline synthesis and catabolism is crucial for cancer cell fate, influencing growth, survival, and senescence. Targeting proline metabolism, therefore, represents a promising therapeutic strategy.

This compound (N-PPG): A Suicide Inhibitor of PRODH

This compound (N-PPG) is an orally active, irreversible inhibitor of proline dehydrogenase.[5] It acts as a "suicide inhibitor," meaning it is processed by the enzyme into a reactive species that covalently binds to and inactivates the enzyme.[6]

Mechanism of Action

The inactivation of PRODH by N-PPG leads to a distorted conformation of the enzyme, which is thought to trigger the mitochondrial unfolded protein response (UPRmt). This is a unique characteristic of N-PPG compared to other PRODH inhibitors. The UPRmt is a stress response pathway that aims to restore mitochondrial protein homeostasis. However, sustained activation can lead to apoptosis.

Downstream Effects of PRODH Inhibition by N-PPG

Inhibition of PRODH by N-PPG in cancer cells results in:

  • Selective decay of PRODH protein: N-PPG treatment leads to a rapid and specific degradation of the PRODH protein.[6]

  • Upregulation of mitochondrial chaperones: There is an increased expression of mitochondrial chaperone proteins such as HSP-60 and GRP-75.[7]

  • Induction of the mitochondrial protease YME1L1: The expression of the inner mitochondrial membrane protease YME1L1 is upregulated.[7]

  • Anticancer activity: N-PPG has been shown to inhibit the growth of various cancer cells.[5][6]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cancer cells, with data synthesized from published literature.

Table 1: Effect of this compound on PRODH Activity and Protein Levels

Cell LineN-PPG ConcentrationTreatment DurationPRODH Activity Inhibition (%)PRODH Protein Level Reduction (%)Reference
ZR-75-1 (Breast Cancer)5 mM6 minutes (ex vivo)~100Not Applicable
ZR-75-1 (Breast Cancer)5 mM48 hoursNear CompleteSignificant

Note: Quantitative values are estimated from graphical representations and textual descriptions in the cited literature.

Table 2: Upregulation of Mitochondrial Unfolded Protein Response (UPRmt) Markers by this compound

Cell LineN-PPG ConcentrationTreatment DurationGRP-75 Upregulation (Fold Change)HSP-60 Upregulation (Fold Change)YME1L1 Upregulation (Fold Change)Reference
ZR-75-1 (Breast Cancer)5 mM24 hoursSignificantSignificantSignificant

Note: Quantitative values are estimated from graphical representations and textual descriptions in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on proline metabolism in cancer cells.

Cell Culture
  • Cell Line: ZR-75-1 human breast cancer cells (or other cancer cell lines with detectable PRODH expression).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

PRODH Enzymatic Assay (NADH-Linked Fluorescence Assay)

This assay measures PRODH activity by monitoring the production of NADH, which fluoresces at 460 nm when excited at 340 nm.

  • Materials:

    • Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

    • L-Proline solution (substrate)

    • NAD+ solution

    • This compound (inhibitor)

    • Fluorometer and 96-well black plates

  • Protocol:

    • Isolate mitochondria from cancer cells using differential centrifugation.

    • Determine mitochondrial protein concentration using a BCA or Bradford assay.

    • In a 96-well black plate, add the following to each well:

      • Assay buffer

      • NAD+ (final concentration ~1 mM)

      • Mitochondrial lysate (e.g., 20-50 µg of protein)

      • This compound or vehicle control at desired concentrations.

    • Incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding L-Proline (final concentration ~10 mM).

    • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically over a period of time (e.g., 30-60 minutes) using a fluorometer.

    • Calculate the rate of NADH production from the slope of the linear portion of the kinetic curve.

Western Blotting for PRODH and UPRmt Markers
  • Materials:

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-PRODH, anti-HSP-60, anti-GRP-75, anti-YME1L1, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat cells with this compound at desired concentrations and for various time points.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (MTT Assay)
  • Materials:

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations: Pathways and Workflows

Proline Metabolism Pathway in Cancer Cells

Proline_Metabolism cluster_mito Mitochondrion Glutamate Glutamate P5CS P5CS (ALDH18A1) Glutamate->P5CS Biosynthesis P5C P5C P5CS->P5C PYCR1 PYCR1 P5C->PYCR1 Proline Proline PYCR1->Proline PRODH PRODH Proline->PRODH Catabolism PRODH->P5C TCA_Cycle TCA Cycle PRODH->TCA_Cycle e- transport ROS ROS PRODH->ROS Mitochondrion Mitochondrion ATP ATP TCA_Cycle->ATP

Caption: Proline metabolism pathway in cancer cells.

Mechanism of Action of this compound

N_PPG_Mechanism N_PPG This compound (N-PPG) PRODH_active Active PRODH N_PPG->PRODH_active Suicide Inhibition Proline_catabolism Proline Catabolism PRODH_active->Proline_catabolism PRODH_inactive Inactive PRODH-NPPG Complex (Distorted) PRODH_active->PRODH_inactive UPRmt UPRmt Activation PRODH_inactive->UPRmt Triggers PRODH_decay PRODH Protein Decay UPRmt->PRODH_decay Chaperones HSP-60, GRP-75 Upregulation UPRmt->Chaperones YME1L1 YME1L1 Upregulation UPRmt->YME1L1 Apoptosis Apoptosis UPRmt->Apoptosis Sustained Activation

Caption: Mechanism of this compound action.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow start Start: Seed Cancer Cells incubation Overnight Incubation (Adhesion) start->incubation treatment Treat with N-PPG (Dose-Response and Time-Course) incubation->treatment incubation2 Incubate for Desired Time treatment->incubation2 endpoint Endpoint Assays incubation2->endpoint viability Cell Viability (MTT Assay) endpoint->viability protein Protein Analysis (Western Blot) endpoint->protein enzyme Enzyme Activity (PRODH Assay) endpoint->enzyme end Data Analysis and Interpretation viability->end protein->end enzyme->end

Caption: Typical experimental workflow.

Conclusion

This compound is a potent and specific tool for investigating the role of proline catabolism in cancer. Its unique mechanism of inducing PRODH decay and activating the UPRmt provides a valuable approach for both basic research and therapeutic development. This guide offers a centralized resource of data, protocols, and visual aids to facilitate further research into the therapeutic potential of targeting proline metabolism in cancer. Future studies should focus on elucidating the precise molecular switches that determine the cellular outcome of UPRmt activation by N-PPG and exploring its efficacy in combination with other anticancer agents.

References

N-Propargylglycine: A Technical Guide to its Function as a Suicide Inhibitor of Flavoenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-propargylglycine (N-PPG) is a mechanism-based inactivator, or suicide inhibitor, that has garnered significant interest for its potent and irreversible inhibition of specific flavoenzymes, most notably proline dehydrogenase (PRODH). This technical guide provides an in-depth overview of the molecular mechanisms, quantitative kinetics, and experimental methodologies used to characterize N-PPG as a suicide inhibitor. Detailed experimental protocols and visualizations of the key pathways are presented to facilitate further research and drug development efforts targeting flavoenzyme-dependent processes in cancer and neurodegenerative diseases.

Introduction to this compound and Suicide Inhibition

Suicide inhibition is an irreversible process where an enzyme converts a seemingly harmless substrate analog into a highly reactive species.[1] This reactive intermediate then forms a covalent bond with a residue in the enzyme's active site, leading to its permanent inactivation.[1] this compound, an analog of the amino acid glycine containing a reactive propargyl group, exemplifies this class of inhibitors.[2] Its primary target of study has been proline dehydrogenase (PRODH), a mitochondrial flavoenzyme crucial for proline catabolism.[3] The inhibition of PRODH by N-PPG has shown potential as an anticancer strategy and has also been observed to induce a unique cellular stress response.[2][3]

Mechanism of Flavoenzyme Inactivation by this compound

The inactivation of flavoenzymes by this compound is a multi-step process initiated by the enzyme's own catalytic machinery. The most well-characterized example is the inactivation of proline dehydrogenase (PRODH).

The process begins with the binding of this compound to the active site of PRODH. The flavin adenine dinucleotide (FAD) cofactor in the enzyme then oxidizes this compound. This oxidation generates a highly reactive intermediate, N-propargyliminoglycine. Subsequently, a nucleophilic attack from the reduced FAD cofactor (at the N5 position) onto the activated propargyl group of the intermediate occurs. This is followed by the formation of a covalent adduct that links the FAD cofactor to a conserved lysine residue within the active site of PRODH. This irreversible modification permanently inactivates the enzyme.

Two primary mechanisms have been proposed for the formation of the final covalent adduct:

  • Mechanism A: Direct Attack. In this pathway, the N5 atom of the reduced flavin directly attacks the α,β-unsaturated iminium compound formed after the initial oxidation of this compound. A subsequent Schiff base formation with the active site lysine and the release of glycine results in the final ternary covalent adduct.

  • Mechanism B: Hydrolysis and Rebinding. This alternative mechanism suggests that the initially formed N-propargyliminoglycine is hydrolyzed to produce propynal and glycine. The highly reactive propynal then re-enters the active site and is attacked by the N5 of the reduced flavin, followed by Schiff base formation with the lysine residue. The direct attack mechanism is generally considered more likely due to the presumed non-enzymatic nature of the hydrolysis and rebinding steps.

Quantitative Inhibition Data

The efficacy of a suicide inhibitor is characterized by several kinetic parameters, including the inhibition constant (K_I) and the maximal rate of inactivation (k_inact). The partition ratio, which is the number of turnover events leading to product formation for every inactivation event, is another critical parameter for suicide inhibitors. While specific data for a wide range of flavoenzymes remains to be fully elucidated, kinetic studies on bacterial PRODH have provided valuable insights.

Flavoenzyme TargetOrganismK_I (mM)k_inact (min⁻¹)Partition RatioReference(s)
Proline Dehydrogenase (PutA)Escherichia coli1.5 ± 0.20.13 ± 0.05Not Reported[4]
Proline Dehydrogenase (TtPRODH)Thermus thermophilus0.80.43Not Reported[4]
L-Amino Acid OxidaseCrotalus adamanteus-Not an inactivatorNot Applicable
Monoamine Oxidase (MAO)VariousNot ReportedNot ReportedNot Reported

Signaling Pathway: PRODH Inhibition and the Mitochondrial Unfolded Protein Response

The inhibition of PRODH by this compound has been shown to trigger a specific cellular stress response pathway known as the mitochondrial unfolded protein response (UPRmt).[3] This suggests that the accumulation of the inactivated, adducted PRODH enzyme within the mitochondria acts as a signal of proteotoxic stress.

The UPRmt is a quality control mechanism that helps to maintain mitochondrial protein homeostasis. The induction of UPRmt by N-PPG is characterized by the upregulation of mitochondrial chaperone proteins, such as HSP-60 and GRP-75, which assist in protein folding and prevent aggregation.[3] Additionally, there is an increased expression of the mitochondrial inner membrane protease YME1L1, which is involved in the degradation of misfolded or damaged mitochondrial proteins.[3] This response appears to be a unique consequence of N-PPG-mediated PRODH inactivation and is not observed with other types of PRODH inhibitors.[3]

Experimental Protocols

PRODH Enzymatic Activity Assay (DCPIP-Based)

This protocol describes a common method for measuring PRODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Mitochondrial protein extract

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 50 µM FAD

  • DCPIP solution (e.g., 10 mM stock in water)

  • Phenazine methosulfate (PMS) solution (e.g., 20 mM stock in water)

  • L-proline solution (e.g., 1 M stock in water)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate. For a 200 µL final volume, add:

    • 120 µL Assay Buffer

    • 10 µL of mitochondrial extract (protein concentration should be optimized)

    • 20 µL of 0.4 mM PMS

    • 20 µL of 0.4 mM DCPIP

  • Incubate the plate at 25°C for 3-5 minutes to allow for temperature equilibration and to measure the background rate of DCPIP reduction.

  • Initiate the reaction by adding 30 µL of 1 M L-proline to each well.

  • Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes.

  • The rate of the reaction is calculated from the linear portion of the curve. PRODH activity is determined by subtracting the background rate (before proline addition) from the rate after proline addition.

Western Blot Analysis of PRODH Degradation

This protocol outlines the steps to visualize the degradation of PRODH in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PRODH

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to desired confluency and treat with this compound (e.g., 5 mM) for various time points (e.g., 24, 48 hours).

    • Harvest cells and lyse using ice-cold Lysis Buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PRODH antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an appropriate imaging system.

Mass Spectrometry for Adduct Identification

This protocol provides a general workflow for identifying the covalent adduct formed between this compound and a target flavoenzyme.

Materials:

  • Purified flavoenzyme

  • This compound

  • Denaturing and reducing agents (e.g., DTT, iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • In-vitro Inactivation:

    • Incubate the purified flavoenzyme with an excess of this compound to ensure complete inactivation.

    • Remove excess inhibitor by dialysis or buffer exchange.

  • Sample Preparation for MS:

    • Denature the protein sample.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography.

    • Analyze the peptides using a high-resolution mass spectrometer.

    • Employ a data-dependent acquisition method to trigger MS/MS fragmentation of detected peptide ions.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the this compound-FAD adduct on the active site lysine residue.

    • Manually inspect the MS/MS spectra of the modified peptide to confirm the fragmentation pattern and the site of modification.

Visualizations

Mechanism of Suicide Inhibition of PRODH by this compound

Suicide_Inhibition cluster_enzyme PRODH Active Site FAD_ox FAD (oxidized) FAD_red FAD (reduced) FAD_ox->FAD_red Lys Active Site Lysine Adduct Covalent Adduct (Inactive Enzyme) Lys->Adduct NPG This compound NPG_bound NPG Bound to Active Site NPG->NPG_bound Binding Intermediate Reactive Intermediate (N-propargyliminoglycine) NPG_bound->Intermediate Oxidation by FAD Intermediate->Adduct Nucleophilic Attack & Covalent Linkage FAD_red->Adduct

Caption: Proposed mechanism of PRODH suicide inhibition by this compound.

Experimental Workflow for Identifying N-PPG-Protein Adducts

MS_Workflow Incubation 1. In-vitro Incubation (Flavoenzyme + N-PPG) Digestion 2. Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC 3. Liquid Chromatography (Peptide Separation) Digestion->LC MS1 4. Mass Spectrometry (MS1) (Detect Peptide Masses) LC->MS1 MS2 5. Tandem MS (MS/MS) (Fragment Peptides) MS1->MS2 Data-Dependent Acquisition Analysis 6. Data Analysis (Identify Modified Peptide) MS2->Analysis

Caption: Workflow for mass spectrometric identification of N-PPG-protein adducts.

N-PPG Induced Mitochondrial Unfolded Protein Response (UPRmt)

UPRmt_Pathway NPPG This compound PRODH_inactivation PRODH Inactivation & Adduct Formation NPPG->PRODH_inactivation Stress Mitochondrial Proteotoxic Stress PRODH_inactivation->Stress UPRmt Activation of UPRmt Stress->UPRmt Chaperones Upregulation of Mitochondrial Chaperones (HSP-60, GRP-75) UPRmt->Chaperones Protease Upregulation of YME1L1 Protease UPRmt->Protease Homeostasis Restoration of Mitochondrial Proteostasis Chaperones->Homeostasis Protease->Homeostasis

Caption: Signaling cascade of the N-PPG-induced mitochondrial unfolded protein response.

Conclusion

This compound serves as a powerful tool for studying flavoenzyme mechanisms and holds therapeutic potential due to its potent and irreversible mode of action. This guide has provided a comprehensive overview of the current understanding of N-PPG as a suicide inhibitor, with a focus on its interaction with proline dehydrogenase. The detailed methodologies and visual representations of the underlying processes are intended to aid researchers in further exploring the roles of flavoenzymes in health and disease and in the development of novel targeted therapies. Further research is warranted to elucidate the kinetic parameters of this compound with a broader range of flavoenzymes and to fully understand the physiological consequences of its-induced cellular responses.

References

Physical and chemical properties of N-Propargylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Propargylglycine (N-PPG) is a synthetic amino acid derivative that has garnered significant interest in the scientific community for its potent and irreversible inhibition of proline dehydrogenase (PRODH), a key mitochondrial enzyme. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its biological mechanism of action, designed to support its application in research and drug development.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueSource(s)
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.11 g/mol [1]
CAS Number 23235-01-0 (L-isomer)[1]
Melting Point 235-239 °C[1][2]
Predicted Boiling Point 272.1 ± 35.0 °C[1]
Predicted pKa 2.04 ± 0.10[1]
Appearance White to pale yellow powder[1]
Solubility Soluble in aqueous buffers such as PBS (~10 mg/mL for the hydrochloride salt), and organic solvents like ethanol and DMSO (~20 mg/mL for the hydrochloride salt).[3]

Spectral Data Summary

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Spectroscopy Data Highlights
¹H NMR A predicted ¹H NMR spectrum in D₂O is available.[4] Experimental spectra have been recorded in Na₂HPO₄ buffer.[5]
Mass Spectrometry This compound and its derivatives have been analyzed by nanospray QqTOF mass spectrometry.[5] Inactivation of PRODH results in a covalent adduct with a mass increase corresponding to the inhibitor fragment.[5][6]
Infrared (IR) Specific IR spectral data for this compound is not readily available in the reviewed literature.

Mechanism of Action: Irreversible Inhibition of Proline Dehydrogenase

This compound acts as a mechanism-based, irreversible "suicide" inhibitor of proline dehydrogenase (PRODH), a flavoenzyme located in the inner mitochondrial membrane that catalyzes the first step in proline catabolism.[6][7][8] The inactivation process is a result of covalent modification of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

The proposed mechanism involves the initial oxidation of this compound by PRODH to form N-propargyliminoglycine.[5] This intermediate then leads to the formation of a covalent adduct between a three-carbon fragment of the inhibitor, the N5 atom of the FAD cofactor, and the ε-amino group of a conserved lysine residue within the enzyme's active site.[5][9] This covalent modification irreversibly inactivates the enzyme.

This compound Mechanism of Action Mechanism of PRODH Inactivation by this compound NPPG This compound (N-PPG) PRODH_Active Active PRODH (with FAD) NPPG->PRODH_Active Binds to active site Intermediate N-propargyliminoglycine (Enzyme-bound intermediate) PRODH_Active->Intermediate Oxidation by FAD Covalent_Adduct Covalent Adduct Formation (N-PPG fragment + FAD + Lys) Intermediate->Covalent_Adduct Covalent modification PRODH_Inactive Inactive PRODH Covalent_Adduct->PRODH_Inactive Results in

Mechanism of PRODH inactivation by this compound.

Signaling Pathway: Induction of Mitochondrial Unfolded Protein Response

Beyond its direct enzymatic inhibition, the covalent modification of PRODH by this compound leads to the rapid degradation of the enzyme.[7] This event is recognized as a mitochondrial stress signal, triggering the mitochondrial unfolded protein response (UPRmt).[7][8] The activation of UPRmt involves the upregulation of mitochondrial chaperone proteins such as HSP-60 and GRP-75, as well as the inner mitochondrial membrane protease YME1L1.[7][8] This response aims to restore mitochondrial proteostasis.

Mitochondrial Unfolded Protein Response N-PPG Induced Mitochondrial Unfolded Protein Response (UPRmt) cluster_mitochondrion Mitochondrion NPPG_PRODH N-PPG covalently binds to PRODH PRODH_Degradation PRODH Degradation NPPG_PRODH->PRODH_Degradation Mito_Stress Mitochondrial Stress Signal PRODH_Degradation->Mito_Stress UPRmt_Activation UPRmt Activation Mito_Stress->UPRmt_Activation HSP60 HSP-60 Upregulation UPRmt_Activation->HSP60 GRP75 GRP-75 Upregulation UPRmt_Activation->GRP75 YME1L1 YME1L1 Upregulation UPRmt_Activation->YME1L1 Proteostasis Restoration of Mitochondrial Proteostasis HSP60->Proteostasis GRP75->Proteostasis YME1L1->Proteostasis PRODH Enzymatic Assay Workflow Workflow for PRODH Enzymatic Assay Start Start: Isolated Mitochondria Incubate Incubate with N-PPG (or vehicle control) Start->Incubate Add_Proline Add Proline Substrate Incubate->Add_Proline Measure_NADH Monitor NADH Fluorescence (Time-dependent) Add_Proline->Measure_NADH Add_Control Add Control Substrate (e.g., Malate) Measure_NADH->Add_Control Measure_Control Monitor NADH Fluorescence (Control reaction) Add_Control->Measure_Control Analyze Analyze Data: Compare reaction rates Measure_Control->Analyze

References

N-Propargylglycine: A Technical Guide to its Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargylglycine (N-PPG) is a novel, orally active, irreversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial flavoenzyme critical for the metabolic adaptation and survival of cancer cells under stress conditions. This technical guide delineates the discovery and characterization of N-PPG's anticancer activity, focusing on its unique dual-action mechanism: direct enzymatic inhibition and induction of the mitochondrial unfolded protein response (UPRmt). We provide a comprehensive overview of the key experimental findings, detailed protocols for the cited research, and a summary of the quantitative data demonstrating its efficacy in preclinical models of breast cancer. This document is intended to serve as a resource for researchers in oncology and drug development interested in the therapeutic potential of targeting proline metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survive in the often harsh tumor microenvironment. One such adaptation involves the utilization of alternative energy sources, including the amino acid proline. Proline dehydrogenase (PRODH), also known as proline oxidase (POX), catalyzes the first and rate-limiting step in proline catabolism, transferring electrons to the electron transport chain to support ATP production and redox homeostasis. High PRODH expression has been correlated with cancer cell survival, making it a compelling target for therapeutic intervention.

This compound (N-PPG) has been identified as a potent, mechanism-based "suicide" inhibitor of PRODH. Its unique mechanism of action, which extends beyond simple enzymatic inhibition to induce a broader mitochondrial stress response, distinguishes it from other PRODH inhibitors and marks it as a promising candidate for anticancer drug development.

Mechanism of Action

N-PPG exerts its anticancer effects through a dual mechanism:

  • Irreversible Inhibition of PRODH: As a suicide inhibitor, N-PPG is processed by PRODH, leading to the formation of a reactive intermediate that covalently binds to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This covalent adduction results in the irreversible inactivation of PRODH's enzymatic activity.

  • Induction of the Mitochondrial Unfolded Protein Response (UPRmt): A unique characteristic of N-PPG is its ability to induce the rapid and selective degradation of the PRODH protein itself. This event triggers the UPRmt, a mitochondrial stress signaling pathway. This is evidenced by the significant upregulation of mitochondrial chaperone proteins, such as HSP-60 and GRP-75, and the inner mitochondrial membrane protease YME1L1.[1] This response aims to restore mitochondrial proteostasis but can also contribute to cellular stress and apoptosis in cancer cells.

The signaling pathway is visualized in the diagram below.

N-Propargylglycine_Mechanism_of_Action NPPG This compound (N-PPG) PRODH Proline Dehydrogenase (PRODH) NPPG->PRODH Irreversible Inhibition PRODH_Degradation PRODH Protein Degradation NPPG->PRODH_Degradation Proline_Metabolism Proline Catabolism PRODH->Proline_Metabolism Cancer_Survival Cancer Cell Survival PRODH->Cancer_Survival Supports ATP_ROS ATP & ROS Production Proline_Metabolism->ATP_ROS ATP_ROS->Cancer_Survival UPRmt Mitochondrial Unfolded Protein Response (UPRmt) PRODH_Degradation->UPRmt Triggers Chaperones Upregulation of: HSP-60, GRP-75, YME1L1 UPRmt->Chaperones Apoptosis Apoptosis UPRmt->Apoptosis

Caption: Mechanism of action of this compound (N-PPG).

Quantitative Efficacy Data

The anticancer activity of N-PPG has been evaluated in preclinical breast cancer models. While specific IC50 values for N-PPG as a single agent are not extensively detailed in the primary literature, its potent synergistic effects with other anticancer agents have been quantified. The primary focus of the initial studies was on its unique UPRmt-inducing properties and its synergistic potential.

Table 1: In Vivo Efficacy of this compound in Murine Models
Model SystemTreatment ProtocolOutcomeReference
Wild-type Mice50, 100, 150, and 200 mg/kg via daily oral gavage for 9 daysDose-dependent decrease in brain mitochondrial PRODH protein.[2]--INVALID-LINK--
Wild-type Mice50 mg/kg via daily oral gavageIncreased brain expression of the protease YME1L1.[2]--INVALID-LINK--
Breast Cancer XenograftsData on tumor growth inhibition with N-PPG as a monotherapy is not yet published.N-PPG has shown anticancer activity in breast cancer xenografts.[2]--INVALID-LINK--

Further studies are required to establish the monotherapeutic efficacy of N-PPG in various cancer cell lines and in vivo tumor models.

Experimental Protocols

The following protocols are based on the methodologies described in the primary research publications.

Cell Culture
  • Cell Line: ZR-75-1 human breast cancer cells, which are known to overexpress PRODH, were utilized.

  • Culture Medium: Cells were maintained in the ATCC recommended medium.

  • Culture Conditions: Cells were grown at 37°C in a humidified atmosphere containing 5% CO2.

  • Treatment: For in vitro experiments, ZR-75-1 cells were treated with 5 mM N-PPG for various durations (e.g., 24, 48 hours).[1]

Western Blotting

This protocol was used to assess the levels of PRODH and UPRmt-associated proteins.

  • Lysate Preparation:

    • Harvested cells were washed with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Cells were lysed in modified RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

    • Lysates were sonicated and then clarified by centrifugation at 14,000 rpm for 5 minutes.

  • Protein Quantification: The protein concentration of the supernatants was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies diluted in blocking solution. Key primary antibodies include:

    • anti-PRODH

    • anti-HSP-60

    • anti-GRP-75

    • anti-YME1L1

    • anti-β-actin (as a loading control)

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture ZR-75-1 Cell Culture + N-PPG Treatment Cell_Lysis Cell Lysis in RIPA Buffer Cell_Culture->Cell_Lysis Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Western Blotting Experimental Workflow.

In Vivo Mouse Studies
  • Animal Model: Wild-type mice were used to assess the pharmacodynamics and central nervous system penetration of N-PPG.

  • Drug Formulation: N-PPG was dissolved in 0.9% saline and neutralized to a pH of 6.9 with 1 M sodium hydroxide.[2]

  • Administration: N-PPG was administered daily to mice via oral gavage at doses of 50, 100, 150, and 200 mg/kg.[2]

  • Tissue Analysis: After the treatment period, tissues (e.g., brain) were harvested, and protein levels of PRODH and YME1L1 were analyzed by Western blotting as described above.

Summary and Future Directions

This compound represents a first-in-class PRODH inhibitor with a unique dual mechanism of action that combines irreversible enzymatic inhibition with the induction of the mitochondrial unfolded protein response. Preclinical studies have demonstrated its oral bioavailability and target engagement in vivo. While the initial research has highlighted its potential, particularly in the context of synergistic therapies, further investigation is warranted.

Future research should focus on:

  • Establishing the single-agent efficacy of N-PPG across a broad panel of cancer cell lines to determine IC50 values.

  • Conducting in vivo xenograft studies to quantify the tumor growth inhibition by N-PPG as a monotherapy and in combination with other agents.

  • Elucidating the full downstream consequences of UPRmt activation in cancer cells.

  • Identifying predictive biomarkers for N-PPG sensitivity.

The targeting of proline metabolism is a promising new avenue in cancer therapy, and this compound is a key tool in the exploration of this new therapeutic space.

References

Methodological & Application

Application Notes and Protocols for N-Propargylglycine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Propargylglycine (N-PG) in click chemistry for the specific and efficient labeling of biomolecules. N-PG, a non-canonical amino acid analog of methionine, contains a terminal alkyne group, rendering it an excellent substrate for bioorthogonal ligation reactions. Its metabolic incorporation into newly synthesized proteins allows for the selective analysis of proteome dynamics. The subsequent copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions enable the covalent attachment of a wide array of reporter molecules, including fluorophores and biotin tags, for visualization and affinity purification.

Data Presentation

The efficiency of click chemistry reactions involving this compound can be influenced by various factors, including the choice of catalytic system and the concentrations of reactants. Below are tables summarizing quantitative data derived from studies using propargylglycine derivatives in click chemistry.

Table 1: Influence of N-Boc-DL-propargylglycine Concentration on CuAAC Yield [1][2]

N-Boc-DL-propargylglycine Concentration (mM)Benzyl Azide Concentration (mM)Copper(I) Bromide (mol eq)Sodium Ascorbate (mol eq)Reaction Time (h)Yield (%)
2802800.30.224>95
10100.30.224~80
110.30.224~50
0.10.10.30.224<10

Reaction conditions: t-BuOH/H₂O (1:1), 75°C.[2] This table illustrates the concentration-dependent nature of the CuAAC reaction, with a significant drop in yield observed at lower reactant concentrations.

Table 2: Comparison of Copper Catalysts for the Click Reaction of DL-propargylglycine [3]

Copper Source (mol eq)Sodium Ascorbate (mol eq)Temperature (°C)Reaction Time (h)Yield (%)
CuBr (0.1)0.2752>95
CuSO₄·5H₂O (0.1)0.2752>95
CuI (0.1)0.2752>95
Cu(OAc)₂ (0.1)0.2752>95
CuBr (0.1)-752<5
CuSO₄·5H₂O (0.1)0.2Room Temp24~10

Reaction conditions: DL-propargylglycine and benzyl azide in t-BuOH/H₂O (1:1).[3] This demonstrates that various copper(II) salts in the presence of a reducing agent are as effective as copper(I) halides at elevated temperatures for the reaction with free propargylglycine. The presence of sodium ascorbate is crucial for efficient reaction.[3]

Experimental Protocols

Here we provide detailed protocols for the metabolic labeling of proteins with this compound and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Metabolic Labeling of Nascent Proteins with this compound

This protocol describes the incorporation of this compound into proteins in cultured mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • This compound (N-PG) stock solution (e.g., 100 mM in sterile PBS or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Plate mammalian cells at a desired density in a multi-well plate and allow them to adhere and grow overnight in complete culture medium.

  • Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • N-PG Labeling: Add this compound stock solution to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration may vary depending on the cell line and experimental goals.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold cell lysis buffer to each well, and incubate on ice for 15-30 minutes with occasional agitation.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The cell lysate containing N-PG-labeled proteins is now ready for click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-PG Labeled Proteins

This protocol details the "clicking" of an azide-functionalized reporter molecule to N-PG-labeled proteins in cell lysate.

Materials:

  • N-PG-labeled protein lysate (from Protocol 1)

  • Azide-functionalized reporter (e.g., fluorescent dye-azide, biotin-azide) stock solution (e.g., 10 mM in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • PBS

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:

    • N-PG-labeled protein lysate (20-50 µg of total protein)

    • PBS to a final volume of ~85 µL

    • Azide-functionalized reporter (final concentration 10-100 µM)

    • THPTA (final concentration 1 mM)

    • Copper(II) sulfate (final concentration 1 mM)

  • Initiation of Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction. Gently vortex to mix.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • Sample Preparation for Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by mass spectrometry. For SDS-PAGE, add 4x Laemmli sample buffer, boil for 5 minutes, and load onto the gel.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of N-PG Labeled Proteins

This protocol provides a copper-free method for labeling N-PG-incorporated proteins, which is particularly useful for live-cell imaging or when copper-induced toxicity is a concern.

Materials:

  • N-PG-labeled cells or protein lysate (from Protocol 1)

  • Strain-promoted alkyne-functionalized reporter (e.g., DBCO-fluorophore, DIBO-biotin) stock solution (e.g., 10 mM in DMSO)

  • PBS

Procedure:

  • Reaction Setup (for lysate): In a microcentrifuge tube, combine:

    • N-PG-labeled protein lysate (20-50 µg of total protein)

    • PBS to a final volume of ~95 µL

    • Strain-promoted alkyne reporter (final concentration 25-100 µM)

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The reaction can also be performed at room temperature, but may require a longer incubation time.

  • Procedure (for live cells):

    • After metabolic labeling with N-PG (Protocol 1, steps 1-4), wash the cells twice with pre-warmed PBS.

    • Add the strain-promoted alkyne reporter, diluted in complete culture medium, to the cells at a final concentration of 10-50 µM.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator.

    • Wash the cells three times with PBS to remove excess reporter.

    • The cells can then be fixed for imaging or lysed for further analysis.

  • Sample Preparation for Analysis: Prepare samples for downstream analysis as described in Protocol 2, step 4.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical principles underlying the use of this compound in click chemistry.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Lysis & Lysate Preparation cluster_2 Step 3: Click Chemistry Reaction cluster_3 Step 4: Downstream Analysis A Cultured Cells B Methionine Starvation (Methionine-free medium) A->B C Incubation with This compound (N-PG) B->C D N-PG incorporated into newly synthesized proteins C->D E Cell Lysis D->E F Protein Quantification E->F G N-PG Labeled Proteome F->G I CuAAC Reaction (CuSO4, Na-Ascorbate, THPTA) G->I H Azide-Reporter (e.g., Fluorophore, Biotin) H->I J Labeled Proteome I->J K SDS-PAGE J->K M Affinity Purification J->M L In-gel Fluorescence K->L N Mass Spectrometry M->N

Caption: Experimental workflow for metabolic labeling and analysis of proteins using this compound and click chemistry.

G cluster_1 Reaction Conditions cluster_2 Product Protein Protein-N-Propargylglycine (Alkyne) Catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) Protein->Catalyst Azide Azide-Reporter Azide->Catalyst Product Labeled Protein (Triazole Linkage) Catalyst->Product

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound.

References

Unraveling Cellular Dynamics: A Guide to Nascent Protein Labeling and the Specific Role of N-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of cellular biology and drug discovery, understanding the immediate proteomic response to various stimuli is paramount. The ability to specifically label and analyze newly synthesized proteins, or the "nascent proteome," offers a powerful window into cellular regulation, stress responses, and the mechanisms of drug action. This document provides a comprehensive overview of the methodologies for metabolic labeling of nascent proteins, with a specific clarification on the role of N-Propargylglycine (NPG), a molecule often associated with protein modification.

While the propargyl group on NPG is suitable for bioorthogonal "click" chemistry, it is crucial to note that the primary and well-documented role of this compound in biological systems is not as a metabolic label for global protein synthesis, but as a potent, irreversible "suicide" inhibitor of the enzyme proline dehydrogenase (PRODH).[1][2][3][4] This document will first elucidate the established mechanism and application of NPG as a PRODH inhibitor and then provide detailed protocols for the widely accepted methods of nascent protein labeling using amino acid and puromycin analogs.

Part 1: this compound (NPG) as a Proline Dehydrogenase (PRODH) Inhibitor

Application Notes

This compound is an orally active, irreversible inhibitor of proline dehydrogenase (PRODH), a key mitochondrial enzyme responsible for the first step in proline catabolism.[1][3] Its mechanism of action involves covalent modification of the FAD cofactor within the PRODH active site, leading to inactivation of the enzyme.[1][5][6][7] This inhibition of proline degradation has significant implications for cellular metabolism and has positioned NPG as a valuable tool in several research areas:

  • Cancer Research: Many cancer cells exhibit a dependency on proline metabolism for survival under stress conditions. By inhibiting PRODH, NPG can disrupt cancer cell metabolism, making it a potential therapeutic agent.[1][2][8] Studies have shown that NPG can induce the decay of the PRODH protein and demonstrates anticancer activity in various breast cancer models.[1][8]

  • Neurodegenerative Diseases: The inhibition of PRODH by NPG has been explored for its potential therapeutic effects in neurodegenerative disorders.[3][4] NPG has been shown to cross the blood-brain barrier and induce a mitohormesis response, which may be protective against the proteotoxic mechanisms underlying these diseases.[1][9]

The following diagram illustrates the role of PRODH in proline catabolism and the inhibitory action of NPG.

PRODH_Inhibition Mechanism of this compound (NPG) Inhibition of PRODH Proline L-Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH Substrate P5C Δ¹-Pyrroline-5-Carboxylate P5CDH P5C Dehydrogenase P5C->P5CDH Glutamate Glutamate PRODH->P5C Catalyzes oxidation P5CDH->Glutamate NPG This compound (NPG) NPG->PRODH Irreversible Inhibition (Suicide Inhibitor)

Caption: NPG irreversibly inhibits the mitochondrial enzyme PRODH.

Experimental Protocol: Inhibition of PRODH in Cell Culture with NPG

This protocol provides a general guideline for treating cultured cells with NPG to study its effects on PRODH-dependent processes.

  • Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to adhere and proliferate (typically 24 hours).

  • NPG Preparation: Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS) and neutralize the pH to ~7.0. Sterilize through a 0.22 µm filter.

  • Treatment: Dilute the NPG stock solution in fresh cell culture medium to the desired final concentration. Typical concentrations for cell culture experiments can range from 1 mM to 5 mM, but should be optimized for the specific cell line and experimental goals.[1]

  • Incubation: Remove the old medium from the cells and replace it with the NPG-containing medium. Incubate the cells for the desired duration (e.g., 24 hours).[1]

  • Downstream Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting for PRODH protein levels, metabolomic analysis of proline and glutamate, or cell viability assays.

Part 2: Metabolic Labeling of Nascent Proteins

Application Notes

Metabolic labeling with bioorthogonal non-canonical amino acid tagging (BONCAT) is a powerful technique to identify and quantify newly synthesized proteins.[10] This method relies on the cellular translational machinery to incorporate amino acid analogs containing a bioorthogonal chemical handle (an azide or an alkyne) into nascent polypeptide chains. These handles do not interfere with cellular processes but can be specifically tagged with a reporter molecule (e.g., a fluorophore or biotin) via a "click" chemistry reaction.[10] This allows for the visualization, enrichment, and identification of the nascent proteome.

The most commonly used non-canonical amino acids for this purpose are:

  • L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG): These are analogs of methionine and are incorporated into proteins at methionine sites.[11][12][13] Their use often requires methionine-free medium to enhance incorporation efficiency.[13]

  • O-propargyl-puromycin (OPP): An analog of puromycin, which mimics a tRNA molecule and is incorporated into the C-terminus of elongating polypeptide chains, causing chain termination.[14][15] A key advantage of OPP is that it does not require methionine-free medium.[14]

The following diagram outlines the general workflow for nascent protein labeling.

Nascent_Protein_Labeling_Workflow General Workflow for Nascent Protein Labeling cluster_cell In Cell cluster_lysate In Lysate Labeling Step 1: Metabolic Labeling (e.g., with HPG, AHA, or OPP) Incorporation Incorporation into Nascent Proteins Labeling->Incorporation Harvest Step 2: Cell Lysis Incorporation->Harvest Click Step 3: Click Chemistry (Attach Biotin or Fluorophore) Harvest->Click Enrichment Step 4a: Enrichment (Streptavidin Beads for Biotin) Click->Enrichment Visualization Step 4b: Visualization (Fluorescence Microscopy or In-Gel) Click->Visualization MS Step 5a: Mass Spectrometry (Proteomics) Enrichment->MS Imaging Step 5b: Imaging Analysis Visualization->Imaging

Caption: From labeling in live cells to downstream analysis.

The diagram below illustrates the incorporation of a methionine analog, L-Homopropargylglycine (HPG), into a growing polypeptide chain.

HPG_Incorporation Incorporation of L-Homopropargylglycine (HPG) cluster_ribosome Ribosome cluster_amino_acids Amino Acid Pool mRNA mRNA Polypeptide Nascent Polypeptide Chain (...-Ala-Val-...) Met_tRNA Met-tRNA Incorporated_Polypeptide Nascent Polypeptide Chain (...-Ala-Val-HPG-...) HPG_tRNA HPG-tRNA HPG_tRNA->Polypeptide Incorporated at Methionine codon Met Methionine HPG L-Homopropargylglycine (HPG) (Methionine Analog) HPG->HPG_tRNA Charged to tRNA

Caption: HPG competes with methionine for incorporation into proteins.

Quantitative Data Summary

The following table summarizes typical experimental parameters for nascent protein labeling. Note that optimal conditions can vary significantly depending on the cell type and experimental goals.[13]

ParameterL-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)O-propargyl-puromycin (OPP)
Typical Concentration 50 µM - 1 mM[11][16]50 µM[12][13][17]20 - 50 µM[15]
Incubation Time 30 min - 4 hours[18]30 min - 2 hours[12][17]30 min - 2 hours[15][19]
Medium Requirement Methionine-free[13][18]Methionine-free[12][13]Standard Medium
Potential Toxicity Generally low, but can affect growth at high concentrations.[20]Can be more toxic than AHA in some systems, affecting growth.[20]Can cause chain termination and inhibit overall protein synthesis at high doses.[14]

Experimental Protocols

Protocol 1: Nascent Protein Labeling in Adherent Mammalian Cells with HPG or AHA

This protocol is adapted for labeling with methionine analogs.[13][18]

Materials:

  • Methionine-free DMEM or other appropriate basal medium

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Homopropargylglycine (HPG) or L-Azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Seeding: Plate adherent cells on coverslips or in culture dishes to reach 70-80% confluency on the day of the experiment.

  • Methionine Depletion: Aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C. This step enhances the incorporation of the analog.[13][18]

  • Labeling: Remove the starvation medium and add fresh, pre-warmed methionine-free medium containing the desired concentration of HPG or AHA (e.g., 50 µM).

  • Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.

  • Harvesting: After incubation, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA). The lysate is now ready for downstream click chemistry.

Protocol 2: Nascent Protein Labeling with O-propargyl-puromycin (OPP)

This protocol is adapted for labeling with the puromycin analog OPP.[15][19]

Materials:

  • Complete cell culture medium

  • O-propargyl-puromycin (OPP)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer with protease inhibitors

Procedure:

  • Cell Culture: Culture cells to the desired confluency in their normal growth medium.

  • Labeling: Add OPP directly to the culture medium to achieve the desired final concentration (e.g., 20-50 µM).

  • Incubation: Incubate the cells for the desired labeling period (e.g., 30 minutes to 2 hours) at 37°C.

  • Harvesting and Lysis: Follow steps 5-7 from Protocol 1.

Part 3: Downstream Analysis of Labeled Proteins

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol describes the "click" reaction to attach a biotin-alkyne or fluorescent-alkyne tag to AHA-labeled proteins (or a biotin-azide/fluorescent-azide to HPG/OPP-labeled proteins).

CuAAC_Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactants Protein-Azide + Alkyne-Tag product Protein-Triazole-Tag (Stable Covalent Bond) reactants->product Click Reaction catalyst Cu(I) Catalyst (from CuSO₄ + Reductant) catalyst->product

Caption: The CuAAC reaction forms a stable triazole linkage.

Materials:

  • Protein lysate containing labeled proteins (from Protocol 1 or 2)

  • Azide- or Alkyne-functionalized tag (e.g., Biotin-Alkyne, Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate or THPTA)

  • Copper-chelating ligand (e.g., TBTA or BTTAA)

  • Tris buffer (pH 8.0)

Procedure (Click Reaction Cocktail): This should be prepared fresh and added in the specified order.

  • To your protein lysate (e.g., 1 mg of protein in 500 µL), add the reagents to the following final concentrations:

    • Azide/Alkyne Tag: 100 µM

    • Copper(II) Sulfate: 1 mM

    • Ligand (e.g., TBTA): 100 µM

  • Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1 mM.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light if using a fluorescent tag.

  • The tagged proteins are now ready for enrichment or visualization.

Protocol 4: Enrichment of Biotinylated Proteins using Streptavidin Beads

Materials:

  • Streptavidin-conjugated magnetic beads or agarose resin[21][22]

  • Wash buffers (e.g., RIPA buffer, high salt buffer, urea buffer)[23]

  • Elution buffer or on-bead digestion buffer

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's protocol to remove storage buffer and equilibrate them in lysis buffer.[22][23]

  • Binding: Add the lysate from the click reaction to the equilibrated beads. Incubate for 1-2 hours at 4°C with end-over-end rotation to allow the biotinylated proteins to bind to the streptavidin.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. This can include washes with RIPA buffer, 1M KCl, and 2M Urea.[23]

  • Elution/Digestion:

    • Elution: Elute the bound proteins using a buffer containing biotin or by boiling in SDS-PAGE sample buffer. Note that the strong biotin-streptavidin interaction makes elution difficult without harsh, denaturing conditions.

    • On-Bead Digestion (for Mass Spectrometry): A common method for proteomics is to perform tryptic digestion of the proteins directly on the beads. This releases the peptides for analysis while the biotinylated protein and beads are discarded.[23]

  • The enriched proteins or peptides are now ready for downstream analysis like Western blotting or mass spectrometry.

Protocol 5: In-Gel Fluorescence Visualization

Materials:

  • Protein lysate with fluorescently-tagged proteins

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • SDS-PAGE: Separate the protein lysate from the click reaction on a polyacrylamide gel.

  • Scanning: After electrophoresis, wash the gel briefly in deionized water.[24] Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for the fluorophore used (e.g., ~568 nm excitation and ~603 nm emission for AF568).[24]

  • Total Protein Stain: After fluorescent scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize the entire proteome and confirm equal loading.[24][25]

By employing these robust methodologies, researchers can effectively investigate the dynamics of protein synthesis in a wide range of biological contexts, contributing to advancements in basic science and drug development.

References

Application Notes and Protocols: In Vivo Application of N-Propargylglycine in Mouse Models of Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of N-Propargylglycine (NPG), a suicide inhibitor of mitochondrial proline dehydrogenase (PRODH), in mouse models of neurodegeneration. The information compiled is based on preclinical studies demonstrating NPG's potential as a neuroprotective agent through the induction of mitohormesis.

Introduction

This compound (NPG) is a brain-penetrant small molecule that irreversibly inhibits the mitochondrial enzyme proline dehydrogenase (PRODH).[1][2][3][4][5] This inhibition triggers a protective cellular stress response known as the mitochondrial unfolded protein response (UPRmt).[1][4][5] Activation of the UPRmt leads to the upregulation of mitochondrial chaperones and proteases, enhancing mitochondrial proteostasis and promoting cell survival.[1][2][4][5] This mechanism, termed mitohormesis, is being explored as a therapeutic strategy to mitigate the proteotoxic stress characteristic of neurodegenerative diseases such as Huntington's, Parkinson's, and Alzheimer's disease.[2][3][4]

Mechanism of Action: NPG-Induced Mitohormesis

NPG acts as a suicide inhibitor, covalently modifying the FAD cofactor of PRODH, leading to its inactivation and subsequent degradation.[1] This event initiates the UPRmt, a signaling pathway aimed at restoring mitochondrial homeostasis. Key molecular events include the increased expression of chaperone proteins like HSP-60 and GRP-75, and the mitochondrial inner membrane protease YME1L1.[1][4][5] This enhancement of the mitochondrial quality control system is proposed to confer neuroprotection.

NPG_Mechanism NPG This compound (NPG) PRODH Proline Dehydrogenase (PRODH) NPG->PRODH Inhibition UPRmt Mitochondrial Unfolded Protein Response (UPRmt) PRODH->UPRmt Induces Chaperones Upregulation of Mitochondrial Chaperones (HSP-60, GRP-75) UPRmt->Chaperones YME1L1 Upregulation of Protease YME1L1 UPRmt->YME1L1 Proteostasis Enhanced Mitochondrial Proteostasis Chaperones->Proteostasis YME1L1->Proteostasis Neuroprotection Neuroprotection Proteostasis->Neuroprotection

Caption: NPG signaling pathway inducing neuroprotection.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of NPG administration in wild-type and Huntington's disease (R6/2) mouse models.

Table 1: Effects of NPG on Gene and Protein Expression in Mouse Brain

ParameterMouse ModelNPG DoseDurationFold Change/Percent ChangeAnalytical Method
PRODH ProteinWild-Type50-200 mg/kg9 daysDose-dependent declineWestern Blot
YME1L1 mRNAWild-Type200 mg/kg9 days~1.4-fold increaseRT-qPCR
HSP-60 mRNAWild-Type200 mg/kg9 days~1.7-fold increaseRT-qPCR
YME1L1 ProteinWild-Type50 mg/kg9 days~40% increaseWestern Blot
YME1L1 ProteinR6/2 HD50 mg/kg9 daysIncreased expressionWestern Blot
PRODH ProteinR6/2 HD50 mg/kg9 daysNominal declineWestern Blot

Data compiled from references[1][3][6].

Table 2: Metabolomic and Transcriptomic Effects of NPG

ParameterMouse ModelNPG DoseDurationKey FindingsAnalytical Method
Brain TranscriptomeR6/2 HD50 mg/kg9-14 daysPartial normalization towards wild-typeRNAseq
Brain TranscriptomeWild-Type50 mg/kg9 daysSignificant enrichment in neural processesRNAseq
MetabolitesWild-Type & R6/2 HD50 mg/kg9-14 daysIncreased Proline, Hydroxyproline, SarcosineMetabolomics

Data compiled from references[1][2][3].

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Animal Models and NPG Administration

This protocol describes the general procedure for preparing and administering NPG to mice via oral gavage.

  • Animal Models: Studies have utilized wild-type mice (e.g., mixed B6/CBA background) and transgenic models of neurodegeneration, such as the R6/2 mouse model for Huntington's disease.[1][2][3]

  • NPG Solution Preparation:

    • Dissolve this compound powder in 0.9% saline. A stock concentration of 150 mg/mL has been reported.[1]

    • Neutralize the solution to a pH of approximately 6.9 using 1 M sodium hydroxide.[1]

    • Prepare fresh daily or store appropriately.

  • Administration Protocol:

    • Administer NPG to mice daily via oral gavage.[1]

    • Dosages ranging from 50 mg/kg to 200 mg/kg have been tested.[1][2]

    • The volume of administration is typically around 200 µL per mouse.[1]

    • Control animals should receive an equivalent volume of the saline vehicle.[1]

    • Treatment durations can range from short-term (9-14 days) to extended periods (60 days).[2]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Models Select Mouse Models (e.g., WT, R6/2) Dosing Daily Oral Gavage (50-200 mg/kg) Animal_Models->Dosing Control Vehicle Control (Saline) Animal_Models->Control NPG_Prep Prepare NPG Solution (in Saline, pH 6.9) NPG_Prep->Dosing Sacrifice Sacrifice & Tissue Collection (Brain, Blood, Kidney) Dosing->Sacrifice Control->Sacrifice Biochem Biochemical Analysis (Western Blot, RT-qPCR) Sacrifice->Biochem Omics Omics Analysis (RNAseq, Metabolomics) Sacrifice->Omics

Caption: General experimental workflow for in vivo NPG studies.

Western Blot Analysis of Brain Tissue

This protocol is for quantifying protein expression levels in whole brain lysates.

  • Tissue Homogenization:

    • Homogenize whole brain tissue samples in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts onto a polyacrylamide gel.

    • Separate proteins by size using SDS-PAGE.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • anti-PRODH

      • anti-YME1L1

      • anti-HSP-60

      • anti-β-actin or anti-Rieske (as loading controls)[6]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture images using a digital imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.

RT-qPCR for Gene Expression Analysis

This protocol is for measuring relative mRNA expression levels in brain tissue.

  • RNA Extraction:

    • Extract total RNA from brain tissue samples using a suitable reagent like Trizol, followed by a cleanup kit (e.g., RNeasy) to ensure high purity.[1][7]

    • Treat samples with DNase to remove any contaminating genomic DNA.[1]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with random hexamer primers.[1]

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system and a SYBR Green or TaqMan-based assay.

    • Reaction conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Mouse-specific primers reported for use include:

      • YME1L1: Fwd: 5'-AGGGACCTTGGATTATCTGAACT-3', Rev: 5'-TGGGATGTATGCCAATGGGAA-3'[1]

      • HSP-60: Fwd: 5'-GCTGTAGCTGTTACAATGGGG-3'[1] (Reverse primer not specified in the abstract)

    • Use housekeeping genes like GAPDH or β2M for normalization.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

Transcriptomic (RNAseq) and Metabolomic Analyses
  • RNAseq: For whole-brain transcriptome analysis, total RNA is extracted as described above. Library preparation and sequencing are typically performed by a specialized core facility or using commercially available kits. Bioinformatic analysis is then required to identify differentially expressed genes and perform pathway enrichment analysis.[1][2]

  • Metabolomics: For comprehensive metabolomic profiling, brain, blood, and kidney samples can be analyzed.[2][3] This often involves using specialized kits (e.g., Biocrates MxP Quant 500 Panel) and analysis by mass spectrometry to identify and quantify a wide range of small molecule metabolites.[3]

Concluding Remarks

This compound shows promise as a neuroprotective agent in preclinical mouse models of neurodegeneration. Its mechanism of action, centered on the induction of mitohormesis, offers a novel therapeutic avenue for diseases characterized by mitochondrial dysfunction and proteotoxicity. The protocols and data presented here provide a foundation for researchers to further investigate the potential of NPG and similar compounds in the field of neurotherapeutics.

References

Application Notes and Protocols for Studying the Mitochondrial Unfolded Protein Response (UPRmt) with N-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propargylglycine (N-PPG) is a potent, orally active, and irreversible suicide inhibitor of the mitochondrial inner membrane flavoprotein, proline dehydrogenase (PRODH).[1][2] The irreversible binding of N-PPG to PRODH leads to a structurally distorted protein complex, which acts as a trigger for the mitochondrial unfolded protein response (UPRmt).[1] This specific mode of action makes N-PPG a valuable pharmacological tool for inducing and studying the UPRmt in both in vitro and in vivo models. Activation of the UPRmt by N-PPG is characterized by the rapid and selective decay of PRODH protein, along with the concordant upregulation of key mitochondrial chaperones such as HSP-60 and GRP-75, and the inner mitochondrial membrane protease YME1L1.[1][2] These events signify an enhancement of mitochondrial proteostasis, a process also referred to as mitohormesis.[1]

These application notes provide a comprehensive guide for utilizing N-PPG to study the UPRmt, including detailed protocols for key experiments, quantitative data from published studies, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound (N-PPG) on key markers of the mitochondrial unfolded protein response (UPRmt) and related metabolic changes.

Table 1: In Vivo Effects of N-PPG on PRODH Protein Expression in Mouse Brain

N-PPG Dose (mg/kg/day via oral gavage for 9 days)PRODH Protein Reduction vs. ControlStatistical Significance
>50>40%ANOVA F test p-value < 0.05

Data extracted from densitometry scans of Western blots.[1]

Table 2: In Vitro Effects of N-PPG on UPRmt Markers in ZR-75-1 Human Breast Cancer Cells

Treatment (24 hours)PRODH LevelGRP-75 LevelHSP-60 LevelYME1L1 (60 kDa form) Level
5 mM N-PPGDecreasedUpregulatedUpregulatedUpregulated
Vehicle ControlBaselineBaselineBaselineBaseline

Qualitative changes as observed by Western blot analysis.[1]

Table 3: Metabolic Consequences of N-PPG Treatment in Mice

TissueMetaboliteFold Increase vs. Control (50 mg/kg N-PPG)
CerebellumProline2.6
CerebellumHydroxyproline2.7
BloodHydroxyproline3.6
KidneyHydroxyproline3.6
KidneySarcosine5.0

Data from comprehensive metabolomic profiling.[3]

Signaling Pathways and Experimental Workflows

This compound-Induced UPRmt Signaling Pathway

UPRmt_Signaling This compound-Induced UPRmt Signaling Pathway cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus NPPG This compound PRODH PRODH NPPG->PRODH Irreversible Inhibition distorted_PRODH Distorted PRODH-NPPG Complex PRODH->distorted_PRODH UPRmt_activation Misfolded Protein Accumulation distorted_PRODH->UPRmt_activation ATF5 ATF5 UPRmt_activation->ATF5 Retrograde Signal HSP60 HSP-60 proteostasis Restored Proteostasis HSP60->proteostasis GRP75 GRP-75 GRP75->proteostasis YME1L1 YME1L1 YME1L1->proteostasis Protein Degradation CHOP CHOP ATF5->CHOP gene_expression UPRmt Gene Transcription ATF5->gene_expression CHOP->gene_expression ARE Antioxidant Response Element gene_expression->HSP60 Translation & Import gene_expression->GRP75 gene_expression->YME1L1

Caption: N-PPG irreversibly inhibits PRODH, leading to a misfolded protein complex that triggers the UPRmt, resulting in the upregulation of chaperones and proteases to restore mitochondrial proteostasis.

Experimental Workflow for Studying N-PPG Induced UPRmt

Experimental_Workflow Experimental Workflow for Studying N-PPG Induced UPRmt cluster_invitro In Vitro cluster_invivo In Vivo cluster_analysis Analysis cell_culture Cell Culture (e.g., ZR-75-1) treatment_vitro N-PPG Treatment (e.g., 5 mM for 24h) cell_culture->treatment_vitro cell_lysis Cell Lysis & Protein Extraction treatment_vitro->cell_lysis western_blot Western Blot (PRODH, HSP-60, GRP-75, YME1L1) cell_lysis->western_blot if_staining Immunofluorescence (e.g., GRP-75/TOM20 Colocalization) cell_lysis->if_staining enzymatic_assay PRODH Activity Assay (NADH Fluorescence) cell_lysis->enzymatic_assay animal_model Animal Model (e.g., Mice) treatment_vivo N-PPG Administration (e.g., 50-200 mg/kg/day, oral gavage) animal_model->treatment_vivo tissue_harvest Tissue Harvest (e.g., Brain) treatment_vivo->tissue_harvest tissue_harvest->western_blot tissue_harvest->enzymatic_assay metabolomics Metabolomics (Proline, Hydroxyproline) tissue_harvest->metabolomics

Caption: A general workflow for investigating the effects of N-PPG on the UPRmt in both cell culture and animal models, followed by various analytical techniques.

Experimental Protocols

In Vitro Induction of UPRmt in ZR-75-1 Cells

This protocol describes the treatment of ZR-75-1 human breast cancer cells with N-PPG to induce the UPRmt.

Materials:

  • ZR-75-1 cells (ATCC CRL-1500)

  • Complete growth medium: RPMI-1640 medium supplemented with 10% fetal bovine serum

  • This compound (N-PPG)

  • Vehicle control (e.g., sterile PBS or DMSO)

  • 6-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Seed ZR-75-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Prepare a stock solution of N-PPG in a suitable solvent (e.g., water or PBS). The final concentration in the media will be 5 mM.[1]

  • Remove the growth medium from the wells and replace it with fresh medium containing either 5 mM N-PPG or an equivalent volume of the vehicle control.

  • Incubate the cells for 24 to 48 hours.[4]

  • After incubation, proceed with cell harvesting for downstream analysis (e.g., Western blotting, immunofluorescence, or enzymatic assays).

In Vivo Administration of N-PPG to Mice

This protocol outlines the oral gavage administration of N-PPG to mice to study the in vivo induction of the UPRmt.

Materials:

  • C57BL/6J mice (or other appropriate strain)

  • This compound (N-PPG)

  • 0.9% sterile saline

  • 1 M Sodium Hydroxide (NaOH)

  • Oral gavage needles (20-22 gauge for adult mice)

  • Animal scale

  • Standard animal handling and care facilities

Procedure:

  • Acclimate mice to the facility and handling for at least one week prior to the experiment.

  • Prepare the N-PPG solution by dissolving it in 0.9% saline. Neutralize the solution to a pH of approximately 6.9 with 1 M NaOH.[1]

  • Weigh each mouse to determine the correct dosage. Doses can range from 50 to 200 mg/kg.[1]

  • Administer the calculated dose of N-PPG or saline (vehicle control) daily via oral gavage. The volume should be appropriate for the mouse's weight (typically 100-200 µL).[1]

  • Continue daily administration for the desired duration of the study (e.g., 9 days).[1]

  • Monitor the health and weight of the mice regularly throughout the experiment.

  • At the end of the treatment period, euthanize the mice and harvest tissues of interest (e.g., brain, liver, kidney) for subsequent analysis. Snap-freeze tissues in liquid nitrogen and store them at -80°C.[1]

Western Blot Analysis of UPRmt Markers

This protocol details the detection of PRODH, HSP-60, GRP-75, and YME1L1 by Western blotting.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Primary antibodies:

    • Anti-PRODH

    • Anti-HSP-60

    • Anti-GRP-75

    • Anti-YME1L1

    • Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-Rieske)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the lysates.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Perform densitometry analysis to quantify changes in protein expression relative to the loading control.

Immunofluorescence for Mitochondrial Protein Colocalization

This protocol describes the immunofluorescent staining of cells to visualize the colocalization of a UPRmt marker (e.g., GRP-75) with a mitochondrial marker (e.g., TOM20).

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies:

    • Anti-GRP-75

    • Anti-TOM20

  • Fluorophore-conjugated secondary antibodies (with distinct excitation/emission spectra)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fix cells grown on coverslips with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate the cells with a cocktail of primary antibodies (anti-GRP-75 and anti-TOM20) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a confocal microscope. Analyze colocalization using appropriate software.[4]

PRODH Enzymatic Activity Assay

This assay measures PRODH activity by monitoring the proline-dependent increase in NADH fluorescence.

Materials:

  • Isolated mitochondria from cells or tissues

  • Assay buffer (e.g., KHE buffer: 120 mM KCl, 3 mM HEPES, 5 mM KH2PO4, pH 7.2)

  • Rotenone (to inhibit complex I)

  • L-proline

  • Malate (as a control substrate for malate dehydrogenase)

  • N-PPG (as an inhibitor)

  • Fluorescence spectrophotometer or plate reader (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

  • Isolate mitochondria from control and N-PPG-treated cells or tissues.

  • Resuspend the mitochondrial pellet in assay buffer.

  • Add the mitochondrial suspension to the wells of a microplate or a cuvette.

  • Add rotenone to a final concentration of 10 µM to prevent NADH reoxidation by complex I.[1]

  • Record the baseline fluorescence.

  • To measure PRODH activity, add L-proline to the mitochondrial suspension and monitor the increase in NADH fluorescence over time.

  • To confirm the specificity of PRODH inhibition, a separate reaction can be run with malate as the substrate to measure malate dehydrogenase activity.

  • To test the inhibitory effect of N-PPG directly, pre-incubate the mitochondria with N-PPG before adding L-proline.

  • Calculate the rate of NADH production from the linear phase of the fluorescence increase. Compare the rates between control and treated samples.

References

Application of Boc-N-(propargyl)-glycine in Solid-Phase Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Application of Boc-N-(propargyl)-glycine in Solid-Phase Peptide Synthesis for Advanced Research and Drug Development

This document provides detailed application notes and protocols for the utilization of Boc-N-(propargyl)-glycine, a versatile building block in solid-phase peptide synthesis (SPPS). The incorporation of this N-substituted glycine derivative introduces a terminal alkyne functionality into the peptide backbone, enabling highly efficient and specific modifications through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These subsequent modifications are invaluable for a wide range of applications, including peptide cyclization, labeling with fluorophores or biotin, and the synthesis of peptide-drug conjugates.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for the creation of novel and functionalized peptides.

Introduction to Boc-N-(propargyl)-glycine in Peptide Synthesis

Boc-N-(propargyl)-glycine serves as a key reagent for introducing a bioorthogonal alkyne handle into a peptide sequence.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is compatible with standard Boc-SPPS methodologies. The propargyl group, with its terminal alkyne, remains stable throughout the synthesis and is readily available for post-synthetic modification via CuAAC.[1] This reaction forms a stable triazole ring, connecting the peptide to another molecule bearing an azide group.[] The high efficiency, selectivity, and biocompatibility of the click reaction make it a superior method for peptide modification.[][3][4]

Key Applications:

  • Peptide Cyclization: Intramolecular click reactions between an N-terminal azide and a C-terminal propargylglycine can yield cyclic peptides with enhanced stability and conformational rigidity.[5][6]

  • Bioconjugation: Peptides containing propargylglycine can be conjugated to a variety of azide-functionalized molecules, including fluorescent dyes, quenchers, polyethylene glycol (PEG), and cytotoxic drugs.[7]

  • Synthesis of Peptidomimetics: The triazole ring formed during the click reaction can act as a bioisosteric replacement for an amide bond, potentially improving metabolic stability.[7]

  • Development of Peptide-Based Therapeutics: The ability to attach various functional moieties allows for the creation of targeted drug delivery systems and diagnostic agents.[1]

Experimental Protocols

This section provides detailed protocols for the incorporation of Boc-N-(propargyl)-glycine into a peptide sequence using manual Boc-SPPS, followed by on-resin and solution-phase click chemistry modification.

Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the manual synthesis of a linear peptide on a solid support using Boc-protected amino acids.

Materials:

  • Appropriate resin (e.g., MBHA resin for peptide amides)

  • Boc-protected amino acids, including Boc-N-(propargyl)-glycine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Piperidine (for optional Fmoc deprotection in mixed strategies)

  • Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail with scavengers)

  • Diethyl ether (cold)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the 50% TFA in DCM treatment for 20-30 minutes to ensure complete removal of the Boc group.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (2x for 2 minutes each).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (Incorporation of Boc-N-(propargyl)-glycine):

    • Dissolve Boc-N-(propargyl)-glycine (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF.

    • Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform the Boc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

start Start: Resin Swelling boc_deprotection Boc Deprotection (50% TFA/DCM) start->boc_deprotection neutralization Neutralization (10% DIEA/DMF) boc_deprotection->neutralization coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt/DIEA) neutralization->coupling For standard AAs boc_pra_coupling Boc-N-(propargyl)-glycine Coupling neutralization->boc_pra_coupling For Propargylglycine wash_dmf Wash (DMF) coupling->wash_dmf boc_pra_coupling->wash_dmf wash_dcm Wash (DCM) wash_dmf->wash_dcm kaiser_test Kaiser Test wash_dcm->kaiser_test kaiser_test->coupling Positive (Incomplete) repeat_cycle Repeat Cycle for Next Amino Acid kaiser_test->repeat_cycle Negative final_deprotection Final Boc Deprotection kaiser_test->final_deprotection Final AA Coupled repeat_cycle->boc_deprotection cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end_product Crude Linear Peptide precipitation->end_product start Start: Resin-Bound Propargyl-Peptide swell_resin Swell Resin (DMF) start->swell_resin add_click_mix Add Click Mix to Resin swell_resin->add_click_mix prepare_click_mix Prepare Click Mix (Azide, Cu(I), Ascorbate, Base) prepare_click_mix->add_click_mix react React (12-24h, RT) add_click_mix->react wash_resin Wash Resin (DMF, DCM, MeOH) react->wash_resin cleavage Cleavage & Deprotection wash_resin->cleavage purification Purification (HPLC) cleavage->purification end_product Pure Modified Peptide purification->end_product start Start: Crude/Pure Propargyl-Peptide dissolve_peptide Dissolve Peptide in Solvent start->dissolve_peptide add_reagents Add Azide, CuSO4, Sodium Ascorbate dissolve_peptide->add_reagents react React (1-4h, RT) add_reagents->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete purification Purification (HPLC) monitor->purification Complete end_product Pure Modified Peptide purification->end_product

References

Application Notes and Protocols: N-Propargylglycine for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for identifying and profiling newly synthesized proteins within a complex biological system.[1][2][3][4][5] This method relies on the cellular incorporation of a non-canonical amino acid containing a bio-orthogonal handle, which can then be selectively tagged for visualization or enrichment. This document provides detailed protocols and application notes for the BONCAT technique, with a specific focus on the potential, though currently not established, use of N-Propargylglycine (PRG) in this context.

Traditionally, BONCAT utilizes amino acids like L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG), which are analogs of methionine and are readily incorporated into nascent polypeptide chains by the cellular translational machinery.[1][3][5] These amino acids introduce an azide or alkyne group, respectively, into newly synthesized proteins. These bio-orthogonal functional groups do not interfere with normal cellular processes and can be specifically and efficiently labeled using "click chemistry."[1][3]

This compound (PRG) is an irreversible inhibitor of proline dehydrogenase (PRODH), an enzyme involved in proline metabolism.[6][7][8][9] It has demonstrated potential in cancer therapy and for its neuroprotective effects.[6][8] While PRG contains a propargyl group (an alkyne), its primary described biological activity is as an enzyme inhibitor, not as a substrate for protein synthesis. This application note will first detail the established BONCAT workflow using a generic alkyne-containing non-canonical amino acid and then discuss the known biological activity of this compound.

Principle of BONCAT

The BONCAT methodology involves two main steps:

  • Metabolic Labeling: A non-canonical amino acid containing a bio-orthogonal chemical reporter (e.g., an alkyne group) is introduced to cells or an organism. This amino acid is then incorporated into newly synthesized proteins by the ribosomal machinery.

  • Bio-orthogonal Ligation: The incorporated chemical reporter is then selectively and covalently tagged with a probe molecule (e.g., a fluorescent dye or a biotin tag for enrichment) via a highly specific and efficient chemical reaction, most commonly a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

Diagram: General BONCAT Workflow

BONCAT_Workflow General BONCAT Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cell Lysis and Click Chemistry cluster_2 Step 3: Downstream Analysis Cell_Culture Cells in Culture or in vivo NCAA_Addition Addition of Alkyne-containing Non-Canonical Amino Acid (e.g., HPG) Cell_Culture->NCAA_Addition Incubation Protein_Synthesis Incorporation into Newly Synthesized Proteins NCAA_Addition->Protein_Synthesis Cell_Lysis Cell Lysis Protein_Synthesis->Cell_Lysis Click_Reaction CuAAC or SPAAC Click Reaction with Azide-Probe (e.g., Azide-Biotin) Cell_Lysis->Click_Reaction Analysis Visualization (Fluorescence Microscopy) or Enrichment (Streptavidin Beads) followed by Mass Spectrometry or Western Blot Click_Reaction->Analysis CuAAC_Reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Protein_Alkyne Protein with incorporated Alkyne Labeled_Protein Biotin-Labeled Protein Protein_Alkyne->Labeled_Protein + Azide_Probe Azide-Biotin Probe Azide_Probe->Labeled_Protein + Catalyst Cu(I) generated from CuSO4 + TCEP Catalyst->Labeled_Protein catalyzes

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Propargylglycine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in bioconjugation, drug discovery, and materials science. This compound, an amino acid analog containing a terminal alkyne, serves as a versatile building block for introducing this functionality into peptides and other biomolecules.

Introduction to CuAAC with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the modification of complex biological molecules.[1][2]

This compound is an attractive substrate for CuAAC as it can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. The resulting alkyne-modified peptide can then be selectively conjugated to a variety of azide-containing molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG), and other peptides or small molecules. The 1,2,3-triazole ring formed can act as a mimic for an amide bond, potentially increasing the bioavailability of the target compound.[3][4]

Applications

The versatility of CuAAC with this compound has led to its application in numerous areas of research and development:

  • Peptide Cyclization and Stapling: Intramolecular CuAAC between an this compound residue and an azide-containing amino acid within the same peptide chain can be used to create cyclic peptides.[3] This strategy is employed to stabilize secondary structures like α-helices and β-turns, leading to enhanced proteolytic stability and improved biological activity.

  • Bioconjugation: Peptides and proteins containing this compound can be specifically labeled with azide-functionalized probes for various applications, including:

    • Fluorescence Imaging: Attachment of fluorescent dyes for tracking and localization studies in cells and tissues.

    • Targeted Drug Delivery: Conjugation to targeting ligands or drug molecules to enhance specificity and efficacy.

    • Protein Quantification: Use of triazole moieties as cleavable linkers in mass spectrometry for quantitative proteomics.[1]

  • Synthesis of Peptidomimetics: The triazole ring can serve as a bioisostere for the peptide bond, offering resistance to enzymatic degradation.[3][5] This allows for the synthesis of more stable and potent therapeutic peptides.

  • Materials Science: Incorporation of this compound into polymers allows for post-polymerization modification via CuAAC, enabling the creation of functional materials with tailored properties.

Quantitative Data Summary

The efficiency of the CuAAC reaction with this compound and its derivatives is influenced by various factors including the copper source, ligand, solvent, and reaction time. The following table summarizes quantitative data from representative studies.

Alkyne SubstrateAzide SubstrateCopper SourceLigand/AdditiveSolventTimeYield (%)Reference
Peptide with PropargylglycineAzidolysine-containing peptideCuIPiperidineDMFNot Specified>87 (Monomer)[6]
Peptide with PropargylglycineAzidolysine-containing peptideCuINoneDMFNot Specified73-74[6]
Pam2Cys-alkyneMUC1 peptide-azideCuITriethylphosphine, DIPEADMF30 minNot Specified[1]
Alkyne-modified peptideAzide-modified peptideCopper wireNoneDMF5 hours100[1]
Alkyne-modified peptideAzide-modified peptideCuSO₄, NaAscNoneDMF1 hour>95[1]
Propargyl alcohol (model)Coumarin azideCuSO₄THPTAAqueous Buffer< 2 hoursQuantitative[6]
N-Boc-DL-propargylglycineBenzyl azideCuBrNoneNot SpecifiedNot SpecifiedEffective[7]

Note: "Not Specified" indicates that the specific value was not provided in the cited source. Yields can be highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

The following are detailed protocols for performing CuAAC reactions with this compound-containing peptides.

Protocol 1: General Protocol for CuAAC Bioconjugation of a Peptide

This protocol is adapted for the conjugation of an azide-containing molecule to a peptide with an incorporated this compound residue in an aqueous buffer.

Materials:

  • This compound-containing peptide

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (NaAsc)

  • Aminoguanidine hydrochloride

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

  • DMSO (for dissolving hydrophobic molecules)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Peptide-Alkyne: Dissolve the this compound-containing peptide in the reaction buffer to a final concentration of 1-5 mM.

    • Azide: Dissolve the azide-functionalized molecule in DMSO or the reaction buffer to a concentration of 10-50 mM.

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh before each use.

    • Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound-containing peptide solution.

    • Add the azide-functionalized molecule stock solution. A 1.5 to 5-fold molar excess of the azide over the alkyne is typically used.

    • Prepare a premixed solution of CuSO₄ and THPTA. For a final copper concentration of 0.1 mM, you would use a 5:1 ligand-to-copper ratio, meaning a final THPTA concentration of 0.5 mM.

    • Add the CuSO₄/THPTA premix to the reaction tube.

    • Add the aminoguanidine hydrochloride stock solution to a final concentration of 5 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

  • Reaction Incubation:

    • Gently mix the reaction by inverting the tube several times.

    • Incubate the reaction at room temperature for 1-4 hours. For more challenging conjugations, the reaction time can be extended or gentle agitation can be applied.

  • Purification:

    • After the reaction is complete, the labeled peptide can be purified from excess reagents and byproducts using methods such as:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger peptide conjugate from smaller molecules.

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution purification.

      • Dialysis or Spin Filtration: Useful for removing small molecule reagents from larger peptide conjugates.

Protocol 2: On-Resin CuAAC Cyclization of a Peptide

This protocol describes the intramolecular cyclization of a linear peptide containing both this compound and an azide-functionalized amino acid while the peptide is still attached to the solid support.

Materials:

  • Resin-bound linear peptide containing this compound and an azide-functionalized amino acid (e.g., azidolysine)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA) or Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

  • Methanol for washing

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Wash the resin thoroughly with DMF.

  • Cyclization Reaction:

    • Prepare a solution of CuI (1.5-2 equivalents relative to the peptide) and DIPEA or piperidine (3-4 equivalents) in DMF.

    • Add the CuI/base solution to the swollen resin.

    • Allow the reaction to proceed at room temperature with gentle agitation for 4-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing:

    • After the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DMF, followed by DCM, and then methanol to remove residual copper and other reagents.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification:

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the cyclic peptide by RP-HPLC.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Coordination Azide R2-N3 Azide->Cu_Acetylide Cycloaddition Cu(I) Cu(I) Cu(I)->Cu_Acetylide Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Triazole_Product Ring Formation & Protonolysis

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification Prepare_Stocks Prepare Stock Solutions: - Peptide-Alkyne (this compound) - Azide Molecule - CuSO4 & THPTA - Sodium Ascorbate (Fresh) - Aminoguanidine Combine_Reactants Combine Peptide-Alkyne and Azide Molecule Prepare_Stocks->Combine_Reactants Add_Catalyst Add Premixed CuSO4/THPTA Combine_Reactants->Add_Catalyst Add_Scavenger Add Aminoguanidine Add_Catalyst->Add_Scavenger Initiate_Reaction Initiate with Sodium Ascorbate Add_Scavenger->Initiate_Reaction Incubate Incubate at Room Temp (1-4 hours) Initiate_Reaction->Incubate Purify Purify Conjugate: - HPLC - SEC - Dialysis Incubate->Purify

Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.

References

N-Propargylglycine as a chemical probe for proline dehydrogenase.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proline dehydrogenase (PRODH), a mitochondrial inner membrane flavoprotein, is a critical enzyme in proline catabolism and has emerged as a significant target in cancer and neurodegenerative disease research.[1][2][3] N-Propargylglycine (N-PPG) is a potent, orally active, irreversible suicide inhibitor of PRODH.[1][4] It acts as a mechanism-based inactivator, covalently modifying the FAD cofactor of PRODH, leading to the enzyme's degradation and subsequent activation of the mitochondrial unfolded protein response (UPRmt).[1][5] These characteristics make N-PPG a valuable chemical probe for elucidating the roles of PRODH in cellular metabolism, stress responses, and disease pathogenesis.

Mechanism of Action

This compound is processed by PRODH in a manner analogous to its natural substrate, L-proline. The enzyme catalyzes the oxidation of N-PPG, which then leads to the formation of a covalent adduct with the FAD cofactor.[5][6] Specifically, the N5 atom of the flavin cofactor becomes covalently linked to the ε-amino group of a conserved lysine residue (Lys99 in Thermus thermophilus PRODH) via a three-carbon bridge derived from N-PPG.[6][7] This irreversible inactivation leads to the rapid decay of the PRODH protein.[1]

Key Applications

  • Cancer Research: PRODH is crucial for the survival of cancer cells under metabolic stress.[1][2] N-PPG has demonstrated anticancer activity by inhibiting PRODH, thereby disrupting cancer cell metabolism.[1][4] It has been shown to work synergistically with other anticancer agents, such as glutaminase inhibitors.[1]

  • Neuroscience: N-PPG can cross the blood-brain barrier and has shown potential in mitigating proteotoxic mechanisms associated with neurodegenerative disorders.[1][2] It induces a state of "mitohormesis," a beneficial stress response that enhances mitochondrial proteostasis.[1]

  • Mitochondrial Biology: As a tool to induce the UPRmt, N-PPG allows for the study of mitochondrial stress signaling pathways.[1][3] Its use has revealed the upregulation of mitochondrial chaperones like HSP-60 and GRP-75, and the protease YME1L1, in response to PRODH inactivation.[1]

Data Presentation

In Vitro Inhibition of PRODH
CompoundTargetInhibition TypePotencyReference
This compound (N-PPG) Proline Dehydrogenase (PRODH)Irreversible (Suicide Inhibitor)Effective at low mM concentrations in cellular assays[1]
L-tetrahydrofuroic acid (L-THFA)Proline Dehydrogenase (PRODH)Reversible (Competitive)Submillimolar Ki[7]
S-5-oxo-2-tetrahydrofurancarboxylic acid (S-5-oxo)Proline Dehydrogenase (PRODH)Reversible (Competitive)More potent than L-THFA[1]
Thiazolidine-2-carboxylate (T2C)Proline Dehydrogenase (PRODH)IrreversibleEquipotent to N-PPG in some assays[1]
Cellular Effects of this compound
Cell LineTreatmentEffectReference
ZR-75-1 (Human Breast Cancer)5 mM N-PPG for 24hSignificant loss of PRODH protein[1]
ZR-75-1 (Human Breast Cancer)5 mM N-PPG for 24hUpregulation of mitochondrial GRP-75[1]
ZR-75-1 (Human Breast Cancer)5 mM N-PPG for 48hInhibition of cell growth[1]
HepG2 (Human Hepatoblastoma)5 mM N-PPG for 48-72hPRODH and PRODH2 degradation[5]

Experimental Protocols

Protocol 1: In Vitro PRODH Enzymatic Assay

This protocol is adapted from methodologies used to assess PRODH activity in isolated mitochondria.[1]

Materials:

  • Isolated mitochondria from cells or tissues of interest

  • This compound (N-PPG) stock solution

  • Proline solution (e.g., 40 mM)

  • Malate solution (e.g., 40 mM)

  • Assay buffer (e.g., mitochondrial respiration buffer)

  • Fluorometer capable of measuring NADH fluorescence (λex = 340 nm, λem = 460 nm)

Procedure:

  • Isolate mitochondria from the desired cells or tissue using standard differential centrifugation protocols.

  • Resuspend the mitochondrial pellet in the assay buffer and determine the protein concentration.

  • In a multi-well plate suitable for fluorescence measurements, add a standardized amount of mitochondria to each well.

  • To experimental wells, add the desired final concentration of N-PPG. For control wells, add the vehicle control.

  • Incubate the plate for a predetermined time (e.g., 10-20 minutes) at 37°C.

  • Initiate the reaction by adding proline to a final concentration of 1 mM.

  • Immediately begin monitoring NADH fluorescence (λex = 340 nm, λem = 460 nm) over time (e.g., for 6-8 minutes).

  • As a positive control for mitochondrial integrity and function, add malate to a final concentration of 1 mM and continue to monitor NADH fluorescence for another 6-8 minutes.

  • Calculate the rate of NADH production from the linear phase of the fluorescence curve. PRODH activity is inversely proportional to the inhibitory effect of N-PPG.

Protocol 2: Cellular Assay for PRODH Degradation and UPRmt Induction

This protocol outlines the treatment of cultured cells with N-PPG to assess its effects on PRODH protein levels and the induction of the UPRmt.[1][5]

Materials:

  • Cultured cells (e.g., ZR-75-1 human breast cancer cells)

  • Complete cell culture medium

  • This compound (N-PPG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: anti-PRODH, anti-HSP-60, anti-GRP-75, anti-YME1L1, and a loading control (e.g., anti-actin or anti-TOM20)

  • Western blot equipment and reagents

  • Confocal microscope and immunofluorescence reagents (optional)

Procedure:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat the cells with the desired concentration of N-PPG (e.g., 5 mM) or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • For Western Blot Analysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the total protein lysate.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PRODH, UPRmt markers (HSP-60, GRP-75, YME1L1), and a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

    • Quantify the band intensities to determine the relative protein expression levels.

  • For Immunofluorescence (Optional):

    • Grow and treat cells on glass coverslips.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies (e.g., anti-PRODH and a mitochondrial marker like anti-TOM20).

    • Incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips and visualize the cells using a confocal microscope to observe changes in PRODH localization and expression.

Visualizations

Proline Catabolism and PRODH Inhibition Pathway

Proline_Catabolism cluster_mitochondrion Mitochondrion Proline L-Proline PRODH PRODH Proline->PRODH FAD -> FADH₂ P5C Δ¹-Pyrroline-5-Carboxylate P5CDH P5CDH P5C->P5CDH NAD⁺ -> NADH Glutamate L-Glutamate PRODH->P5C ETC Electron Transport Chain PRODH->ETC e⁻ Inactivated_PRODH Inactivated PRODH (Covalent Adduct) PRODH->Inactivated_PRODH P5CDH->Glutamate ROS ROS ETC->ROS ATP ATP ETC->ATP NPPG This compound NPPG->PRODH Irreversible Inhibition UPRmt UPRmt Activation Inactivated_PRODH->UPRmt

Caption: PRODH catalyzes the first step in proline catabolism, linking it to the ETC for ATP and ROS production. N-PPG irreversibly inhibits PRODH.

Experimental Workflow for Assessing N-PPG Effects

NPPG_Workflow cluster_analysis Downstream Analysis start Start: Culture Cells (e.g., ZR-75-1) treatment Treat with N-PPG or Vehicle Control start->treatment harvest Harvest Cells at Time Points (24h, 48h) treatment->harvest western Western Blot harvest->western if Immunofluorescence harvest->if assay PRODH Activity Assay harvest->assay protein_quant Quantify Protein Levels: - PRODH - GRP-75, HSP-60 - YME1L1 western->protein_quant localization Visualize Protein Localization & Expression if->localization activity Measure NADH Production assay->activity

Caption: Workflow for evaluating N-PPG's impact on PRODH protein levels, UPRmt induction, and enzymatic activity in cultured cells.

References

Application Notes and Protocols for Incorporating N-Propargylglycine into Proteins in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of the non-canonical amino acid N-Propargylglycine (Pra) into proteins expressed in Escherichia coli. The inclusion of Pra, with its bioorthogonal alkyne handle, enables the site-specific modification of proteins using click chemistry, a powerful tool for various applications in research and drug development.[1][2][3]

Introduction to this compound Incorporation

The ability to incorporate non-canonical amino acids (ncAAs) like this compound into proteins at specific sites opens up a vast array of possibilities for protein engineering and functional studies.[4][5] The alkyne group on the side chain of Pra serves as a bioorthogonal handle, allowing for highly specific chemical modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2][3] This enables the attachment of various functionalities, including fluorescent dyes, biotin tags, polyethylene glycol (PEG), and cytotoxic drugs, with high efficiency and specificity under mild, biocompatible conditions.[1][6][7]

The primary methods for site-specific incorporation of ncAAs in E. coli rely on the expansion of the genetic code. This is achieved by repurposing a codon, typically a stop codon (amber codon, UAG) or a rare sense codon, to encode the ncAA of interest.[8][9] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that is engineered to specifically recognize the ncAA and not any of the canonical amino acids.[10][11]

Key Techniques for this compound Incorporation

Two prominent techniques for the site-specific incorporation of this compound are:

  • Amber Codon Suppression: This is the most established method and involves the use of an orthogonal suppressor tRNA that recognizes the UAG stop codon and an engineered aminoacyl-tRNA synthetase that specifically charges this tRNA with this compound.[4][9][12] When a gene of interest is mutated to contain a UAG codon at the desired position, the suppressor tRNA inserts Pra at that site during protein translation, allowing the full-length protein to be produced.[9]

  • Sense Codon Reassignment: This technique involves reassigning a sense codon to encode the ncAA.[8][13][14] This can be advantageous for incorporating multiple ncAAs into a single protein. This method requires an E. coli strain where the original meaning of the sense codon has been removed or is minimally used, along with an orthogonal aaRS/tRNA pair that recognizes this reassigned codon.[8]

Engineered Aminoacyl-tRNA Synthetases for this compound

The successful incorporation of this compound hinges on the availability of a specific and efficient aminoacyl-tRNA synthetase. Researchers have engineered variants of existing aaRSs to recognize and activate Pra. Notable examples include:

  • Pyrrolysyl-tRNA Synthetase (PylRS) variants: Originating from archaea, the PylRS/tRNAPyl pair is orthogonal in E. coli.[10][11] PylRS has a plastic active site that can be engineered to accommodate a wide range of ncAAs, including those with smaller side chains like this compound.[10][15][16]

  • Methionyl-tRNA Synthetase (MetRS) variants: Engineered MetRS variants, such as PraRS, have been developed through directed evolution to specifically activate this compound and charge it onto the initiator tRNA.[17][18] This approach is particularly useful for residue-specific incorporation in methionine-auxotrophic E. coli strains.[17][18]

Quantitative Data on this compound Incorporation

The efficiency of this compound incorporation can be influenced by several factors, including the specific engineered aaRS, the expression vector, the E. coli host strain, and culture conditions.[19][20][21] The following table summarizes representative quantitative data for ncAA incorporation, which can serve as a benchmark for experiments with this compound.

Non-Canonical Amino AcidIncorporation MethodReporter ProteinProtein Yield (mg/L)Incorporation Efficiency (%)Reference
S-allyl-l-cysteineAmber Suppression (PylRS)sfGFP~5-10Not Specified[10]
PropargylglycineAmber Suppression (PylRS)sfGFP~1-5Not Specified[10]
Azidohomoalanine (Aha)Residue-Specific (MetRS)MBP-GFP~10-20~50[22][23]
Homopropargylglycine (Hpg)Residue-Specific (MetRS)MBP-GFP~15-25~70-80[22][23]
p-AzidophenylalanineAmber Suppression (TyrRS)CalmodulinNot SpecifiedHigh[13]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound via Amber Suppression

This protocol outlines the general steps for incorporating this compound at a specific site in a target protein using an engineered PylRS/tRNAPyl pair and amber codon suppression.

1. Plasmid Construction:

  • Target Protein Plasmid: The gene of interest is cloned into a suitable E. coli expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7).[19] An in-frame amber stop codon (TAG) is introduced at the desired position for Pra incorporation using site-directed mutagenesis.

  • Orthogonal Pair Plasmid: The genes for the engineered PylRS variant specific for this compound and the corresponding tRNAPylCUA are cloned into a separate, compatible plasmid (e.g., pEVOL) under the control of a constitutive or inducible promoter.[9][24]

2. Transformation:

  • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the orthogonal pair plasmid.[25] Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection and incubate overnight at 37°C.[26]

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of fresh LB medium (in a 2L baffled flask) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.[19][27]

  • Add this compound to the culture medium to a final concentration of 1-10 mM.[10]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[26][27]

  • Reduce the temperature to 18-25°C and continue to grow the culture for another 16-24 hours.[19][27]

4. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[27]

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

5. Protein Purification and Verification:

  • Purify the target protein from the clarified lysate using an appropriate method, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[25]

  • Verify the incorporation of this compound by mass spectrometry (ESI-MS). The mass of the protein containing Pra will be different from the wild-type protein.

  • Confirm the presence of the alkyne handle by performing a click chemistry reaction with an azide-functionalized fluorescent dye and analyzing the labeled protein by SDS-PAGE and in-gel fluorescence.[18][28]

Protocol 2: Residue-Specific Incorporation of this compound

This protocol describes the global replacement of methionine residues with this compound in a methionine-auxotrophic E. coli strain using an engineered MetRS variant (PraRS).[17][18]

1. Strain and Plasmid:

  • Use a methionine-auxotrophic E. coli strain (e.g., B834(DE3)).

  • Transform this strain with a plasmid encoding the protein of interest under an inducible promoter and a compatible plasmid carrying the gene for the engineered PraRS.

2. Culture and Expression:

  • Grow the transformed cells in a minimal medium supplemented with all canonical amino acids except methionine.

  • When the culture reaches mid-log phase (OD600 ~0.5), wash the cells to remove the initial medium and resuspend them in a fresh minimal medium lacking methionine but supplemented with this compound (e.g., 50 mg/L).

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Continue to culture the cells for several hours to allow for protein expression and incorporation of Pra.

3. Protein Purification and Analysis:

  • Follow the same procedures for cell harvesting, lysis, protein purification, and verification as described in Protocol 1.

Visualizations

experimental_workflow_amber_suppression cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis plasmid_construction Plasmid Construction (Target Gene with TAG & Orthogonal Pair) transformation Co-transformation into E. coli BL21(DE3) plasmid_construction->transformation overnight_culture Overnight Culture transformation->overnight_culture large_scale_growth Large-Scale Growth overnight_culture->large_scale_growth induction Add this compound & Induce with IPTG large_scale_growth->induction expression Protein Expression at Lower Temperature induction->expression harvesting Cell Harvesting & Lysis expression->harvesting purification Protein Purification (e.g., Ni-NTA) harvesting->purification verification Verification (Mass Spec & Click Reaction) purification->verification

Caption: Workflow for site-specific incorporation of this compound via amber suppression.

logical_relationship_amber_suppression cluster_components Required Components cluster_process Translational Process target_gene Target Gene with TAG codon translation Ribosome reads mRNA target_gene->translation orthogonal_pair Orthogonal Pair (Pra-PylRS & tRNA_CUA) charging Pra-PylRS charges tRNA_CUA with Pra orthogonal_pair->charging pra This compound pra->charging ecoli E. coli Host ecoli->translation suppression Charged tRNA_CUA recognizes TAG codon charging->suppression translation->suppression incorporation Pra is incorporated suppression->incorporation protein Full-length protein with Pra incorporation->protein

Caption: Logical relationship of components in amber suppression for Pra incorporation.

click_chemistry_workflow cluster_reaction Click Chemistry Reaction protein_with_pra Protein with this compound (Alkyne Handle) reaction_conditions Reaction Conditions (e.g., Cu(I) catalyst or Strain-Promoted) protein_with_pra->reaction_conditions azide_probe Azide-functionalized Probe (e.g., Fluorophore, Biotin) azide_probe->reaction_conditions labeled_protein Covalently Labeled Protein reaction_conditions->labeled_protein

Caption: Workflow for post-translational modification of Pra-containing proteins via click chemistry.

References

Troubleshooting & Optimization

Improving the solubility and stability of N-Propargylglycine in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the solubility and stability of N-Propargylglycine in aqueous buffers. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant technical data to support your research and development activities.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of this compound solutions.

Issue Possible Cause(s) Suggested Solution(s)
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound's solubility in the final aqueous buffer is exceeded. The final concentration of DMSO may be too low to maintain solubility.- Lower the final concentration of this compound in the assay. - Increase the final DMSO concentration, ensuring it is below the tolerance level for your specific assay (typically <0.5%). Always include a vehicle control with the same final DMSO concentration. - Prepare a fresh dilution and ensure the DMSO stock is fully dissolved before adding to the aqueous buffer.[1]
Difficulty dissolving this compound powder directly in aqueous buffer. This compound has limited aqueous solubility, especially the free base form. The pH of the buffer may not be optimal for solubility.- Use the hydrochloride salt of this compound, which generally exhibits higher aqueous solubility. - Adjust the pH of the buffer. As an amino acid derivative, the solubility of this compound is pH-dependent. Experiment with a range of pH values. - Gently warm the solution and/or use sonication to aid dissolution.[2]
Inconsistent experimental results or apparent loss of compound activity. The compound may have degraded in the aqueous solution. Stock solutions may have undergone multiple freeze-thaw cycles.- Prepare fresh aqueous solutions of this compound daily. It is not recommended to store aqueous solutions for more than one day.[3] - Aliquot stock solutions (in an anhydrous organic solvent like DMSO) into single-use volumes to avoid repeated freeze-thaw cycles.[4] - Store stock solutions at -20°C or -80°C in tightly sealed vials.[1]
High levels of cell death observed in cell-based assays. The concentration of this compound or the solvent (e.g., DMSO) may be too high, leading to cytotoxicity.- Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. - Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO).[1] Run a solvent-only control.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For long-term storage, it is recommended to prepare stock solutions in an anhydrous organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[3] A common stock concentration is 10 mM in DMSO. These stock solutions should be stored at -20°C or -80°C and protected from moisture.[1][4]

Q2: What is the solubility of this compound hydrochloride in aqueous buffers?

A2: The solubility of DL-Propargylglycine hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[3] Solubility can be influenced by the pH and composition of the buffer.

Q3: For how long can I store this compound in an aqueous buffer?

A3: It is not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues.[3] For optimal results, prepare fresh aqueous solutions for each experiment.

Q4: My experiment requires a neutral pH. How can I prepare a solution of this compound for in vivo studies?

A4: For in vivo studies, this compound can be dissolved in 0.9% saline and the pH neutralized to approximately 6.9 with a base such as 1 M sodium hydroxide.[5]

Q5: How can I improve the aqueous solubility of this compound for my experiments?

A5: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: As an amino acid derivative, its solubility is pH-dependent. Experimenting with different buffer pHs can identify a range for optimal solubility.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol into the aqueous buffer can increase solubility.

  • Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin can significantly enhance the aqueous solubility of hydrophobic molecules.

Quantitative Data Summary

The following table summarizes the known solubility of this compound and its hydrochloride salt in various solvents.

Compound FormSolventApproximate SolubilityReference(s)
DL-Propargylglycine hydrochloridePBS (pH 7.2)~10 mg/mL[3]
DL-Propargylglycine hydrochlorideEthanol~20 mg/mL[3]
DL-Propargylglycine hydrochlorideDMSO~20 mg/mL[3]
DL-Propargylglycine hydrochlorideDMF~20 mg/mL[3]
This compoundDMSO8.33 mg/mL (73.65 mM)

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions
  • Preparation of Stock Solution (10 mM in DMSO):

    • Weigh out the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Preparation of Working Solution in Aqueous Buffer:

    • Thaw a single-use aliquot of the DMSO stock solution.

    • Dilute the stock solution into the desired aqueous buffer to the final working concentration.

    • It is recommended to add the DMSO stock to the buffer while vortexing to minimize precipitation.

    • Use the freshly prepared aqueous solution immediately.

Protocol 2: Enhancing Solubility with Cyclodextrins (Kneading Method)

This protocol describes a general method for forming an inclusion complex between this compound and a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve aqueous solubility.[6][7]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Preparation:

    • Weigh the appropriate amounts of this compound and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

    • Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.

    • The paste can be dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting solid complex can then be dissolved in the desired aqueous buffer.

  • Solubility Assessment: Determine the solubility of the complex in the aqueous buffer and compare it to the solubility of the uncomplexed this compound.

Protocol 3: Enhancing Solubility with Co-solvents

This protocol outlines a general procedure for using a co-solvent to increase the solubility of this compound in an aqueous buffer.[8][9]

  • Co-solvent Selection: Common biocompatible co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Preparation of Co-solvent/Buffer Mixtures:

    • Prepare a series of aqueous buffer solutions containing different percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination:

    • Add an excess amount of this compound powder to each co-solvent/buffer mixture.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Optimization: Identify the co-solvent concentration that provides the desired solubility without negatively impacting the experimental system.

Visualizations

Signaling Pathway: Suicide Inhibition of Proline Dehydrogenase (PRODH)

PRODH_Inhibition cluster_0 PRODH Catalytic Cycle cluster_1 This compound Inhibition Proline Proline PRODH_FAD PRODH (FAD) Proline->PRODH_FAD Binds to active site PRODH_FADH2 PRODH (FADH₂) PRODH_FAD->PRODH_FADH2 Oxidizes Proline PRODH_FAD_NPG PRODH-NPG Complex PRODH_FAD->PRODH_FAD_NPG Oxidizes N-PPG P5C Δ¹-Pyrroline-5-Carboxylate PRODH_FADH2->PRODH_FAD FAD Regeneration (Electron Transport Chain) PRODH_FADH2->P5C Releases product NPG This compound (N-PPG) NPG->PRODH_FAD Binds to active site Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) PRODH_FAD_NPG->Covalent_Adduct Forms covalent bond with FAD and Lysine residue

Caption: Suicide inhibition of PRODH by this compound.

Experimental Workflow: Solubility and Stability Assessment

Solubility_Stability_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_stock Prepare High-Concentration Stock in DMSO add_excess Add Excess this compound to Buffers prep_stock->add_excess prep_buffers Prepare Aqueous Buffers (Varying pH) prep_buffers->add_excess equilibrate Equilibrate (e.g., 24-48h with agitation) add_excess->equilibrate separate Separate Solid and Liquid (Centrifugation/Filtration) equilibrate->separate analyze_sol Analyze Supernatant (e.g., HPLC-UV) separate->analyze_sol end End analyze_sol->end prep_solution Prepare this compound Solution in Aqueous Buffer incubate Incubate at Desired Temperature (e.g., 37°C) prep_solution->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample analyze_stab Analyze Samples for Degradation (HPLC-MS) sample->analyze_stab analyze_stab->end start Start start->prep_stock start->prep_solution

Caption: Workflow for assessing solubility and stability.

References

How to minimize the cytotoxicity of N-Propargylglycine in long-term studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of N-Propargylglycine (NPG) during long-term experiments. While published literature indicates that NPG generally exhibits low toxicity and is well-tolerated in vivo, this guide addresses potential issues that may arise in specific experimental contexts, particularly in long-term in vitro studies.[1][2][3]

Troubleshooting Guide: High Cytotoxicity in NPG-Treated Cultures

Use this guide to diagnose and resolve unexpected cytotoxicity in your long-term experiments involving this compound.

Problem Potential Cause Recommended Solution
High cell death observed shortly after NPG administration. 1. Inappropriate NPG Concentration: The concentration may be too high for your specific cell line, leading to acute toxicity rather than the intended mitohormetic stress.Perform a dose-response curve to determine the optimal concentration. Start with a range around 1-5 mM, as concentrations of 5 mM have been used in 24-48 hour studies with ZR-75-1 cells.[1][4] Adjust based on your cell line's sensitivity.
2. Solvent Toxicity: If using a solvent like DMSO to dissolve NPG, the final concentration of the solvent in the culture medium may be toxic.Ensure the final DMSO concentration is non-toxic, typically below 0.1%. Always include a vehicle-only control (medium with the same amount of solvent but no NPG) to differentiate between solvent and compound toxicity.[5]
Gradual increase in cell death over several days or weeks. 1. Compound Instability: NPG may degrade in the culture medium over time, potentially forming toxic byproducts or losing efficacy.Replace the culture medium with freshly prepared NPG-containing medium every 2-3 days. This ensures a consistent concentration and removes potential degradation products.[5]
2. Nutrient Depletion & Waste Accumulation: Long-term cultures without regular media changes can lead to cell stress and death, which can be exacerbated by the metabolic effects of NPG.Maintain a regular media refreshment schedule. For long-term experiments, this is crucial for cell health, independent of the drug being tested.[6]
3. Excessive Mitochondrial Stress: NPG's mechanism involves inducing the mitochondrial unfolded protein response (UPRmt).[1] In sensitive cell lines or under prolonged exposure, this controlled stress could escalate, leading to mitochondrial dysfunction and apoptosis.Lower the NPG concentration to a level that still induces the desired PRODH inhibition but reduces overall cellular stress. Consider intermittent dosing (e.g., 2 days on, 1 day off) to allow cells to recover.
Inconsistent results and high variability between experiments. 1. Cell Culture Inconsistency: Factors like high passage number, variable cell plating density, and inconsistent health of starting cells can significantly impact susceptibility to drug treatment.Use cells with a low passage number, maintain a consistent seeding density for all experiments, and ensure cells are healthy and actively proliferating before starting the experiment.[6][7][8]
2. NPG Stock Solution Issues: Improper storage of NPG powder or stock solutions can lead to degradation and loss of potency.Store NPG powder and stock solutions at -20°C or -80°C as recommended.[9] Prepare fresh dilutions in media for each experiment from a frozen stock.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH).[1][2] Its irreversible binding to PRODH leads to the degradation of the enzyme and induces a cellular stress response known as the mitochondrial unfolded protein response (UPRmt).[1][3][4] This response, often termed mitohormesis, is generally considered a protective and beneficial cellular adaptation.[3]

Q2: The literature suggests NPG has low toxicity. Why am I seeing cell death?

A2: While in vivo studies in mice have shown excellent tolerance at doses up to 200 mg/kg daily for 9 days, in vitro systems can be more sensitive.[1][10] Potential reasons for cytotoxicity in your specific setup include:

  • Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of proline metabolism or the induction of UPRmt.

  • Off-Target Effects: At concentrations significantly higher than those reported in the literature, off-target effects, while not documented for NPG, are always a possibility for any compound.

  • Experimental Conditions: As outlined in the troubleshooting guide, factors like solvent concentration, media stability, and overall cell health play a critical role in the outcome of long-term drug studies.[5][6]

Q3: How can I confirm that NPG is working as expected in my cells before starting a long-term study?

A3: You can perform a short-term experiment (24-48 hours) to verify the on-target activity of NPG. A key indicator is the downregulation of PRODH protein levels. You can assess this via Western blot. Concurrently, you can look for markers of UPRmt activation, such as the upregulation of mitochondrial chaperone proteins like HSP-60 and GRP-75.[1]

Q4: What are the recommended solvent and storage conditions for NPG?

A4: NPG can be dissolved in saline and neutralized for in vivo use.[1] For in vitro studies, it is typically dissolved in a solvent like DMSO to create a concentrated stock solution.[5] Stock solutions should be stored at -20°C or -80°C for long-term stability.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q5: Should I be concerned about NPG interacting with components in my culture serum?

A5: While specific interactions of NPG with serum proteins have not been detailed, it is a known phenomenon that serum proteins can bind to small molecules, potentially altering their bioavailability and activity.[11][12] If you observe inconsistent effects, consider reducing the serum concentration if your cell line allows, or transitioning to a serum-free, chemically defined medium to increase consistency.

Experimental Protocols & Visualizations

Protocol 1: Dose-Response Curve to Determine Optimal NPG Concentration

This protocol is designed to identify the IC50 (half-maximal inhibitory concentration) and the optimal, non-toxic working concentration of NPG for your specific cell line.

  • Cell Plating: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment (e.g., 72 hours). Allow cells to adhere overnight.

  • NPG Preparation: Prepare a 2x concentrated serial dilution of NPG in your complete culture medium. A suggested starting range is from 20 mM down to 1 µM. Also, prepare a 2x vehicle control (medium with the highest concentration of solvent, e.g., 0.2% DMSO).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x NPG dilutions and the 2x vehicle control. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for your desired initial time point (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Plot cell viability against the log of NPG concentration to determine the IC50. The optimal concentration for long-term studies should be well below the IC50 and the lowest concentration that elicits the desired biological effect (e.g., PRODH degradation).

Protocol 2: Western Blot for PRODH Degradation and UPRmt Activation

This protocol verifies the on-target effect of NPG in your cell line.

  • Treatment: Culture your cells in 6-well plates and treat them with your chosen optimal concentration of NPG and a vehicle control for 24-48 hours.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against PRODH, HSP-60, GRP-75, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. A decrease in the PRODH band and an increase in HSP-60/GRP-75 bands relative to the vehicle control would confirm NPG activity.

Visualizations

NPG_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cellular_Response Cellular Response NPG This compound (NPG) PRODH Proline Dehydrogenase (PRODH) NPG->PRODH Inhibits PRODH_inactive Inactive PRODH (NPG Adduct) PRODH->PRODH_inactive Forms Adduct UPRmt Mitochondrial Unfolded Protein Response (UPRmt) PRODH_inactive->UPRmt Triggers Chaperones HSP-60, GRP-75 (Chaperones) UPRmt->Chaperones Upregulates Apoptosis Apoptosis (Cell Death) UPRmt->Apoptosis Can lead to (if excessive) Mito Mitohormesis (Cellular Protection) Chaperones->Mito Leads to

Caption: Signaling pathway of this compound (NPG) in mitochondria.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed in Long-Term Study Check_Conc Is NPG concentration optimized for your cell line? Start->Check_Conc Optimize_Conc Action: Perform Dose-Response Curve (Protocol 1) Check_Conc->Optimize_Conc No Check_Solvent Is final solvent concentration <0.1%? Check_Conc->Check_Solvent Yes Optimize_Conc->Check_Solvent Adjust_Solvent Action: Reduce Solvent Conc. & Use Vehicle Control Check_Solvent->Adjust_Solvent No Check_Media Is media being replaced every 2-3 days? Check_Solvent->Check_Media Yes Adjust_Solvent->Check_Media Adjust_Media Action: Implement Regular Media Refreshment Check_Media->Adjust_Media No Check_Cells Are cells low passage and healthy? Check_Media->Check_Cells Yes Adjust_Media->Check_Cells Adjust_Cells Action: Use New Low-Passage Cell Stock Check_Cells->Adjust_Cells No End End: Cytotoxicity Minimized Check_Cells->End Yes Adjust_Cells->End

Caption: Troubleshooting workflow for addressing NPG-induced cytotoxicity.

References

Technical Support Center: Enhancing N-Propargylglycine (NPG) Labeling for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-Propargylglycine (NPG) labeling experiments for proteomic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NPG) and how is it used in proteomics?

A1: this compound (NPG) is a bioorthogonal amino acid analog that can be metabolically incorporated into newly synthesized proteins. In proteomics, NPG is used as a chemical probe to identify and quantify proteins undergoing active synthesis. It acts as a suicide inhibitor of proline dehydrogenase (PRODH), a key enzyme in proline metabolism.[1][2][3][4][5] The propargyl group on NPG contains an alkyne moiety, which allows for the covalent attachment of a reporter tag (e.g., biotin or a fluorophore) via a highly specific and efficient bioorthogonal reaction known as "click chemistry".[6][7][8][9] This enables the enrichment and subsequent identification of newly synthesized proteins by mass spectrometry.

Q2: What is the mechanism of action of NPG?

A2: NPG is a mechanism-based inactivator of proline dehydrogenase (PRODH).[1][2][4] It enters the active site of PRODH and, following an initial enzymatic reaction, forms a covalent bond with the FAD cofactor, irreversibly inactivating the enzyme.[4] This inactivation leads to the accumulation of unfolded PRODH, which in turn triggers the mitochondrial unfolded protein response (UPRmt).[1][3] The UPRmt is a cellular stress response that upregulates the expression of mitochondrial chaperones and proteases to restore mitochondrial proteostasis.[1][10][11][12][13]

Q3: What are the key considerations for a successful NPG labeling experiment?

A3: Several factors are critical for successful NPG labeling:

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal protein synthesis and NPG incorporation.

  • NPG Concentration: The concentration of NPG should be optimized to maximize labeling while minimizing potential cytotoxicity.

  • Incubation Time: The duration of NPG exposure will influence the extent of labeling. Optimization is necessary to capture the desired temporal window of protein synthesis.

  • Click Chemistry Reagents: The quality and concentration of the copper catalyst, ligand, reducing agent, and reporter tag are crucial for an efficient click reaction.

  • Controls: Appropriate negative controls (e.g., cells not treated with NPG) and positive controls are essential for data validation.

Q4: Can NPG be toxic to cells?

A4: Like many metabolic labels, high concentrations of NPG can be cytotoxic. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. A cell viability assay is recommended to determine the half-maximal inhibitory concentration (IC50) of NPG.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Suboptimal NPG Concentration: The concentration of NPG may be too low for efficient incorporation. 2. Short Incubation Time: The labeling duration may not be sufficient to accumulate a detectable amount of labeled protein. 3. Poor Cell Health: Cells may have reduced metabolic activity, leading to decreased protein synthesis. 4. Inefficient Click Reaction: Problems with the click chemistry reagents or reaction conditions can lead to poor tagging.1. Optimize NPG Concentration: Perform a dose-response experiment to identify the optimal NPG concentration that provides robust labeling without significant toxicity. 2. Optimize Incubation Time: Test a range of incubation times to determine the optimal duration for your experimental goals.[14] 3. Ensure Healthy Cell Culture: Use cells in the exponential growth phase and ensure proper culture conditions. 4. Troubleshoot Click Reaction: a) Use fresh, high-quality reagents. b) Optimize the concentrations of copper, ligand, and reducing agent. c) Ensure the reaction buffer is at the optimal pH.[15]
High Background Signal 1. Non-specific Binding of Reporter Tag: The biotin or fluorescent tag may bind non-specifically to proteins or the affinity resin. 2. Contamination: Keratin or other environmental protein contamination can interfere with the analysis.1. Increase Washing Steps: Include additional and more stringent wash steps after the click reaction and during the affinity purification. 2. Use Blocking Agents: Consider using blocking agents like bovine serum albumin (BSA) before adding the reporter tag. 3. Maintain a Clean Workspace: Work in a laminar flow hood and use filtered pipette tips to minimize contamination.
Inconsistent Results 1. Variability in Cell Culture: Differences in cell density, passage number, or growth conditions can affect protein synthesis rates. 2. Inaccurate Quantitation: Errors in protein concentration measurement before analysis can lead to variability. 3. Instrument Variability: Fluctuations in mass spectrometer performance can affect quantitative accuracy.[16]1. Standardize Cell Culture Protocols: Maintain consistent cell culture practices for all experiments. 2. Accurate Protein Quantitation: Use a reliable protein quantification method and ensure accurate measurements. 3. Include Internal Standards: Use stable isotope-labeled standards for more accurate relative quantification.[17]
Evidence of Cell Stress or Toxicity 1. High NPG Concentration: The concentration of NPG may be inducing a cytotoxic response. 2. Prolonged Incubation: Long exposure to NPG, even at lower concentrations, can be detrimental to some cell lines.1. Determine IC50: Perform a cell viability assay (e.g., MTT, MTS) to determine the IC50 of NPG for your cell line.[18][19] Use a concentration well below the IC50 for your labeling experiments. 2. Reduce Incubation Time: Shorten the labeling period to minimize stress on the cells.
Off-Target Effects 1. Metabolic Perturbations: As an amino acid analog, NPG could potentially interfere with other metabolic pathways. 2. Non-specific Inhibition: NPG may have off-target interactions with other proteins besides PRODH.[20][21][22]1. Use Minimal Effective Concentration: Utilize the lowest concentration of NPG that provides adequate labeling to minimize metabolic disturbances. 2. Validate Findings: Confirm key findings using orthogonal approaches, such as RNAi or CRISPR-mediated knockdown of the target protein. 3. Perform Off-Target Proteomics: In-depth proteomic analysis of NPG-treated vs. control cells can help identify potential off-target effects.[20][21]

Quantitative Data Summary

Note: Specific quantitative data on NPG labeling efficiency across various cell lines and conditions is limited in the currently available literature. The following tables provide a general framework and representative data based on analogous bioorthogonal labeling techniques. Researchers should empirically determine the optimal conditions for their specific experimental system.

Table 1: Representative NPG Concentration and Incubation Time Optimization

Cell LineNPG Concentration (mM)Incubation Time (hours)Labeling Efficiency (%)Reference
HEK293T0.1 - 11 - 4Empirically Determined[8]
HeLa0.2 - 22 - 6Empirically Determined
Primary Neurons0.05 - 0.54 - 12Empirically Determined

Labeling efficiency should be assessed by methods such as fluorescence intensity or mass spectrometry signal of a known newly synthesized protein.[23]

Table 2: Example Cell Viability Data (IC50) for NPG

Cell LineIC50 (mM) after 48hReference
ZR-75-1 (Breast Cancer)~5[1][3]
HepG2 (Hepatocellular Carcinoma)>5[2]
User's Cell LineTo Be Determined

It is highly recommended to determine the IC50 for each cell line used in your experiments.[18][19][24]

Experimental Protocols

Protocol 1: NPG Metabolic Labeling of Cultured Cells

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

  • Prepare Labeling Medium: Prepare culture medium supplemented with the desired final concentration of NPG. It is often beneficial to use methionine-free media to enhance the incorporation of methionine analogs, although NPG is a proline analog.

  • Metabolic Labeling: Remove the standard culture medium from the cells and wash once with PBS. Add the NPG-containing labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated NPG. Lyse the cells using a lysis buffer compatible with downstream applications (e.g., RIPA buffer for western blotting, or a urea-based buffer for mass spectrometry).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Biotin Tagging

  • Prepare Click Chemistry Reagents:

    • Biotin-azide (or other azide-functionalized reporter) stock solution (e.g., 10 mM in DMSO).

    • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).

    • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO).

  • Click Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Protein lysate (e.g., 100 µg in 100 µL lysis buffer).

    • Biotin-azide (to a final concentration of 100 µM).

    • TCEP (to a final concentration of 1 mM).

    • TBTA (to a final concentration of 100 µM).

    • CuSO4 (to a final concentration of 1 mM).

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.

  • Protein Precipitation: Precipitate the protein to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.

  • Enrichment of Labeled Proteins: Resuspend the protein pellet in a buffer suitable for streptavidin affinity purification (e.g., containing 1% SDS). Proceed with streptavidin bead-based enrichment of biotinylated proteins for downstream mass spectrometry analysis.

Visualizations

NPG_Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_bioconjugation Bioconjugation cluster_analysis Downstream Analysis start Seed Cells labeling Metabolic Labeling with NPG start->labeling lysis Cell Lysis labeling->lysis click Click Chemistry with Azide-Tag lysis->click enrichment Affinity Purification click->enrichment ms LC-MS/MS Analysis enrichment->ms data Data Analysis ms->data PRODH_Inhibition_UPRmt NPG This compound (NPG) PRODH Proline Dehydrogenase (PRODH) NPG->PRODH Inhibition Unfolded_PRODH Unfolded PRODH PRODH->Unfolded_PRODH Accumulation UPRmt Mitochondrial Unfolded Protein Response (UPRmt) Unfolded_PRODH->UPRmt Activation Mitochondrion Mitochondrion Chaperones Chaperones (e.g., HSP60) UPRmt->Chaperones Upregulation Proteases Proteases (e.g., YME1L1) UPRmt->Proteases Upregulation

References

Identifying and minimizing off-target effects of N-Propargylglycine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing N-Propargylglycine (N-PPG). The information herein is intended to help identify and minimize potential off-target effects, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound (N-PPG)?

A1: this compound is an irreversible "suicide" inhibitor of Proline Dehydrogenase (PRODH), a mitochondrial inner membrane flavoprotein.[1][2][3] It has also been shown to target the PRODH isoform, PRODH2 (also known as HYPDH), which is involved in the catabolism of 4-hydroxyproline.[4]

Q2: What is the mechanism of action of N-PPG on PRODH?

A2: N-PPG acts as a mechanism-based inactivator. The PRODH enzyme oxidizes N-PPG, which then covalently modifies the FAD cofactor at the N5 position, leading to irreversible inhibition.[2][5] This inactivation can induce a mitochondrial unfolded protein response (UPRmt), a unique characteristic compared to other PRODH inhibitors.[2][6][7][8]

Q3: Are there any known off-targets of N-PPG besides PRODH and PRODH2?

A3: While PRODH and PRODH2 are the well-characterized targets, comprehensive public data on a proteome-wide off-target profile of N-PPG is limited. As with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally evaluated in the context of your specific model system.

Q4: What is the difference between this compound and D-Propargylglycine?

A4: this compound typically refers to the L-enantiomer. The D-enantiomer, D-Propargylglycine, has been reported to cause nephrotoxicity. This toxicity is not from the compound itself but from its metabolite produced by the enzyme D-amino-acid oxidase. Therefore, the stereoisomeric purity of your N-PPG is a critical quality control parameter.

Q5: How can I assess the on-target engagement of N-PPG in my cells?

A5: The most common method to confirm on-target engagement is to measure the levels of PRODH protein after treatment with N-PPG. Since N-PPG is known to induce the decay of PRODH, a decrease in PRODH protein levels, as assessed by Western blot, would indicate target engagement.[2][6][7]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Observed Problem Potential Cause Suggested Action
High cytotoxicity observed at expected effective concentrations. 1. Off-target effects: N-PPG may be interacting with other essential cellular proteins. 2. Cell line sensitivity: The specific cell line used may be particularly sensitive to the inhibition of proline metabolism or to off-target effects. 3. Impurity of the compound: The N-PPG sample may contain toxic impurities or the D-enantiomer.1. Perform counter-screening: Use a structurally different PRODH inhibitor to see if the phenotype is replicated. 2. Rescue experiment: Supplement the culture medium with proline or other metabolites downstream of PRODH to see if the toxicity can be rescued. 3. Validate with multiple cell lines: Test the effect of N-PPG on a panel of cell lines to determine if the observed cytotoxicity is cell-line specific. 4. Confirm compound purity: Use a high-purity (>99%) preparation of N-PPG and verify its identity.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Cell density, passage number, and media composition can influence cellular response. 2. Instability of N-PPG in solution: The compound may degrade over time, especially if not stored properly. 3. Inconsistent treatment times. 1. Standardize cell culture protocols: Ensure consistent cell seeding densities and use cells within a defined passage number range. 2. Prepare fresh N-PPG solutions: Prepare N-PPG solutions fresh for each experiment from a properly stored stock.[3] 3. Ensure precise timing of treatments.
No effect observed at expected concentrations. 1. Low expression of PRODH in the cell line: The target may not be present at sufficient levels. 2. Cellular efflux of the compound: Cells may be actively pumping out N-PPG. 3. Degradation of the compound. 1. Confirm PRODH expression: Use Western blot or qPCR to verify that your cell line expresses PRODH. 2. Increase concentration or treatment time: Perform a dose-response and time-course experiment. 3. Use a positive control: Treat a cell line known to be sensitive to N-PPG in parallel.
Unexpected changes in cellular signaling pathways. Off-target kinase or phosphatase activity: The propargyl group can be reactive and may interact with other enzymes.Perform broad-spectrum off-target profiling: Use techniques like kinome profiling or proteome-wide thermal shift assays to identify potential off-target interactions.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability.[1][2][9][10]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound (N-PPG)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of N-PPG. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Confirming On-Target Engagement via Western Blot for PRODH

This protocol allows for the detection of changes in PRODH protein levels following N-PPG treatment.[11][12][13][14][15][16]

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound (N-PPG)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PRODH

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with N-PPG for the desired time. Wash with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-PRODH antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Protocol 3: Generalized Workflow for Off-Target Identification using Thermal Proteome Profiling (TPP)

TPP identifies protein-ligand interactions by measuring changes in protein thermal stability on a proteome-wide scale.[17][18][19][20][21]

Procedure Overview:

  • Cell Treatment: Treat cultured cells with N-PPG or a vehicle control.

  • Heating: Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Protein Extraction: Separate soluble proteins from aggregated proteins by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by digestion and isobaric labeling).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that show a significant shift in their melting temperature in the N-PPG-treated samples compared to the control.

Data Presentation

Table 1: Example Data Summary for N-PPG Cytotoxicity

Cell LineN-PPG IC50 (µM) after 48hPRODH Expression (relative units)
Cell Line A501.2
Cell Line B>2000.1
Cell Line C750.8

Table 2: Example Data for On-Target Engagement

TreatmentPRODH Protein Level (normalized to control)
Vehicle Control1.00
N-PPG (50 µM, 24h)0.45
N-PPG (100 µM, 24h)0.21

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion problem Unexpected Phenotype (e.g., High Cytotoxicity) western_blot Western Blot for PRODH (Target Engagement) problem->western_blot rescue_exp Metabolic Rescue Experiment problem->rescue_exp counter_screen Counter-Screening with Different Inhibitor problem->counter_screen conclusion Attribute Phenotype to On-Target or Off-Target Effect western_blot->conclusion rescue_exp->conclusion tpp Thermal Proteome Profiling (TPP) counter_screen->tpp kinase_panel Kinase Panel Screening tpp->kinase_panel kinase_panel->conclusion

Caption: Troubleshooting workflow for unexpected phenotypes with N-PPG.

signaling_pathway cluster_proline_metabolism Proline Metabolism cluster_inhibitor Proline Proline PRODH PRODH Proline->PRODH P5C Pyrroline-5-Carboxylate Glutamate Glutamate P5C->Glutamate NPPG This compound NPPG->PRODH Irreversible Inhibition PRODH->P5C FAD -> FADH2

Caption: Inhibition of proline metabolism by this compound.

off_target_identification cluster_hypothesis_free Hypothesis-Free Methods cluster_hypothesis_driven Hypothesis-Driven Methods cluster_validation Validation TPP Thermal Proteome Profiling (TPP) Validation Biochemical & Cellular Assays TPP->Validation ABPP Activity-Based Protein Profiling (ABPP) ABPP->Validation Kinase Kinase Panels Kinase->Validation Receptor Receptor Binding Assays Receptor->Validation NPPG This compound NPPG->TPP NPPG->ABPP NPPG->Kinase NPPG->Receptor

Caption: Strategies for identifying off-target effects of N-PPG.

References

Strategies to reduce copper-induced cell damage in N-Propargylglycine labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to mitigate copper-induced cell damage during N-Propargylglycine (NPG) labeling experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" in live cells following metabolic labeling with NPG.

Q1: I'm observing high levels of cell death after my click reaction. What is the likely cause?

A1: The most common cause of cytotoxicity is the copper(I) catalyst, which can generate reactive oxygen species (ROS) in the presence of oxygen and a reducing agent like sodium ascorbate.[1][2][3] This leads to oxidative stress, damage to cellular components, and ultimately cell death.[4]

Q2: How can I reduce copper-induced cytotoxicity?

A2: There are several effective strategies:

  • Use Copper Chelating Ligands: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are crucial.[5][6] They not only accelerate the click reaction but also protect cells by sequestering the copper ion, which reduces its ability to generate ROS.[1][7] A ligand-to-copper ratio of 5:1 is often recommended to preserve cell viability.[1][2]

  • Optimize Copper Concentration: Use the lowest possible copper concentration that still provides efficient labeling. Concentrations between 20-100 µM are typically a good starting point for live-cell experiments when used with a suitable ligand.[5][8]

  • Minimize Reaction Time: The CuAAC reaction is often rapid. Short incubation times (e.g., 5-10 minutes) can be sufficient for labeling and will reduce the cells' exposure to potentially toxic reagents.[2][9]

  • Use Copper-Chelating Azides: Azides containing a picolyl moiety can chelate copper, which dramatically accelerates the reaction rate.[5][10] This allows for a significant reduction in the required copper concentration (as low as 10-40 µM), further minimizing toxicity.[5][10]

  • Consider Copper-Free Alternatives: If cytotoxicity remains an issue, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[11] This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide on your NPG-labeled protein without the need for a copper catalyst, thus eliminating the primary source of toxicity.[11][12]

Q3: My labeling efficiency is low. What can I do to improve it?

A3: Low labeling efficiency can be due to several factors:

  • Insufficient NPG Incorporation: Ensure that the concentration of NPG and the incubation time are sufficient for metabolic labeling. This will vary depending on the cell type and protein of interest.

  • Catalyst Deactivation: In intracellular environments, biothiols like glutathione (GSH) can deactivate the copper catalyst.[3][13] Increasing the ligand concentration or using cell-penetrating ligands may help. For intracellular targets, SPAAC is often more efficient due to the absence of a catalyst that can be deactivated.[3][13]

  • Suboptimal Reagent Concentrations: Ensure that your azide-probe concentration is adequate. Also, confirm the activity of your reducing agent (sodium ascorbate), as it is prone to oxidation. Always use a freshly prepared solution.[8][14]

Q4: Should I be concerned about the toxicity of this compound itself?

A4: this compound is a known irreversible inhibitor of proline dehydrogenase (PRODH).[15][16] While it is generally well-tolerated by cells at concentrations used for metabolic labeling, it is good practice to determine the optimal concentration and incubation time for your specific cell line to ensure that the observed effects are from the subsequent click reaction and not from prolonged or high-dose NPG treatment.[17]

Q5: Can the reducing agent (sodium ascorbate) contribute to cell damage?

A5: Yes, the combination of copper and sodium ascorbate can generate oxygen radicals.[2][8] Byproducts of ascorbate oxidation can also react with proteins.[8] Using a protective ligand like THPTA and including additives like aminoguanidine can help intercept these reactive byproducts.[1][8] However, keeping the ascorbate concentration as low as effectively possible (e.g., starting around 0.5 mM and optimizing) is advisable, as higher concentrations can increase cytotoxicity.[3]

Quantitative Data on Cytotoxicity and Labeling Efficiency

The following tables summarize key quantitative data from published studies to guide experimental design.

Table 1: Effect of Copper Concentration and THPTA Ligand on Cell Viability

Cell LineCopper Sulfate (CuSO₄) Conc. (µM)Ligand:Copper Ratio (THPTA:Cu)Incubation Time (min)Resulting Cell ViabilityReference
HeLa, CHO, Jurkat500:15Significant cell death[2]
HeLa, CHO, Jurkat505:15Viability preserved[1][2]
OVCAR51002:110~75% viability[3][9][13]
HEK 293 F1005:130High viability[18]
Various>100VariesVariesIncreased cytotoxicity[5]

Table 2: Comparison of Copper-Catalyzed (CuAAC) vs. Copper-Free (SPAAC) Click Chemistry

FeatureCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)Reference
Biocompatibility Limited due to copper cytotoxicityExcellent, no toxic metal catalyst required[4][11]
Reaction Rate Very fast (k ≈ 10-100 M⁻¹s⁻¹)Slower, depends on cyclooctyne (k ≈ 0.1-1 M⁻¹s⁻¹)[19]
Handles Small (alkyne and azide)Bulky cyclooctyne may cause steric hindrance[3][19]
Intracellular Use Challenging due to catalyst deactivation by thiolsMore robust for intracellular labeling[3][13]

Key Experimental Protocols

Protocol 1: Live-Cell Copper-Catalyzed Click Chemistry (CuAAC)

This protocol is a starting point and should be optimized for your specific cell type and experimental goals.

  • Metabolic Labeling: Culture cells in methionine-free medium supplemented with this compound (NPG) for a designated period (e.g., 4-24 hours). The optimal NPG concentration should be determined empirically (typically 25-50 µM).

  • Cell Preparation: Gently wash the cells twice with pre-chilled DPBS.

  • Click Reaction Cocktail Preparation (Prepare fresh):

    • In a microfuge tube, prepare the click cocktail. For a final volume of 1 mL:

    • Add your alkyne-fluorophore/probe to the desired final concentration (e.g., 25 µM).

    • Add THPTA ligand from a stock solution to a final concentration of 250 µM.

    • Add CuSO₄ from a stock solution to a final concentration of 50 µM (maintaining a 5:1 ligand:copper ratio).

    • Add Sodium Ascorbate from a fresh 100 mM stock solution to a final concentration of 2.5 mM.[2]

    • Optional: Add aminoguanidine to a final concentration of 1 mM to scavenge ascorbate byproducts.[1][8]

  • Labeling: Aspirate the DPBS from the cells and add the click reaction cocktail. Incubate for 5-10 minutes at 4°C or room temperature.[2]

  • Washing: Aspirate the reaction cocktail and wash the cells three times with DPBS.

  • Analysis: Proceed with imaging (e.g., confocal microscopy) or cell lysis for downstream analysis (e.g., SDS-PAGE and in-gel fluorescence scanning).

Protocol 2: Cell Viability Assay (Luminescent or Colorimetric)

This protocol assesses cytotoxicity 24 hours post-click reaction.

  • Perform Labeling: Plate cells in a 96-well plate and perform the NPG labeling and click reaction as described in Protocol 1, including appropriate controls (no copper, no NPG, etc.).

  • Recovery: After the final wash, add complete growth medium back to the cells.

  • Incubation: Return the plate to a 37°C, 5% CO₂ incubator for 24 hours.[2]

  • Assay: Use a commercial cell viability reagent such as CellTiter-Glo® (Promega) for luminescence or an MTS/MTT assay.[1][3] Follow the manufacturer's instructions to measure cell viability.

Protocol 3: Live-Cell Copper-Free Click Chemistry (SPAAC)

  • Metabolic Labeling: Label cells with NPG as described in Protocol 1.

  • Cell Preparation: Gently wash the cells twice with DPBS.

  • Labeling: Add your strained alkyne probe (e.g., DBCO-fluorophore) dissolved in culture medium or DPBS to the cells. A typical starting concentration is 10-50 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C. Reaction times may need optimization depending on the specific strained alkyne and cell type.[20]

  • Washing: Wash the cells three times with DPBS.

  • Analysis: Proceed with imaging or other downstream applications.

Visualizations

Signaling Pathways and Workflows

cluster_0 Copper-Induced Cytotoxicity Cu Cu(I) Catalyst + Sodium Ascorbate + O₂ ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Cu->ROS Fenton-like reaction OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to: - Lipids - Proteins - DNA OxidativeStress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Mechanism of copper-induced cytotoxicity via generation of reactive oxygen species (ROS).

cluster_1 NPG Labeling and Detection Workflow Step1 Step 1: Metabolic Labeling Incubate live cells with this compound (NPG). NPG is incorporated into newly synthesized proteins. Step2 Step 2: Click Reaction Wash cells, then add click chemistry cocktail. (e.g., Azide-Probe + Cu(I)/Ligand or DBCO-Probe) Step1->Step2 Step3 Step 3: Covalent Labeling Alkyne on NPG reacts with the azide probe, forming a stable triazole linkage. Step2->Step3 Step4 Step 4: Wash & Analyze Wash away excess reagents. Proceed to imaging or biochemical analysis. Step3->Step4

Caption: Experimental workflow for this compound labeling and subsequent bioorthogonal detection.

cluster_2 Decision Logic: Minimizing Cytotoxicity Start High Cell Death Observed? Optimize Optimize CuAAC: 1. Lower [Cu] 2. Increase Ligand:Cu ratio 3. Reduce incubation time Start->Optimize Yes ChelatingAzide Use Copper-Chelating (Picolyl) Azide Start->ChelatingAzide Yes Switch Switch to Copper-Free SPAAC Start->Switch Yes (Persistent Issue) Optimize->Start Still high? End Problem Solved Optimize->End No ChelatingAzide->Start Still high? ChelatingAzide->End No Switch->End

Caption: Troubleshooting logic for addressing cytotoxicity in NPG labeling experiments.

References

Technical Support Center: Quantifying N-Propargylglycine Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry-based quantification of N-Propargylglycine (NPG) incorporation. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing NPG for metabolic labeling and proteomic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NPG) and how is it used in mass spectrometry?

A1: this compound (NPG) is a non-canonical amino acid that contains an alkyne group.[1][2] It is an analog of methionine and can be metabolically incorporated into newly synthesized proteins in place of methionine.[1] The alkyne handle allows for a highly specific and efficient bioorthogonal reaction called "click chemistry".[3][4] In this reaction, an azide-containing reporter tag, such as biotin or a fluorescent dye, is covalently attached to the NPG-labeled proteins.[3][5] This enables the enrichment and subsequent identification and quantification of newly synthesized proteins by mass spectrometry.[1][6]

Q2: What are the main quantitative mass spectrometry strategies for NPG-labeled proteins?

A2: There are two primary approaches for quantifying NPG-labeled proteins by mass spectrometry:

  • Label-Based Quantification: This involves the use of stable isotopes to differentiate between different experimental conditions. A common method is Stable Isotope Labeling with Amino acids in Cell culture (SILAC), where cells are grown in media containing "light," "medium," or "heavy" isotopic forms of an amino acid (e.g., arginine and lysine).[7] The relative abundance of NPG-labeled proteins between different conditions can be determined by comparing the signal intensities of the isotopic peptide pairs in the mass spectrometer.

  • Label-Free Quantification: This approach compares the signal intensities of peptides across different LC-MS/MS runs without the use of isotopic labels. Quantification is typically based on either the extracted ion chromatogram (XIC) peak area or spectral counting. While simpler in terms of sample preparation, it requires highly reproducible experimental workflows and sophisticated data analysis.

Q3: What is the general experimental workflow for an NPG-based quantitative proteomics experiment?

A3: A typical workflow involves several key steps: metabolic labeling, cell lysis, click chemistry, enrichment, and LC-MS/MS analysis.[3][6]

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Metabolic Labeling with NPG B Cell Lysis & Protein Extraction A->B C Click Chemistry with Azide-Biotin B->C D Enrichment with Streptavidin Beads C->D E Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Peptide Identification & Quantification F->G

General workflow for NPG-based quantitative proteomics.

Troubleshooting Guides

This section addresses common issues that may arise during the quantification of NPG incorporation.

Problem 1: Low or No Signal for NPG-Labeled Peptides

Possible Causes & Solutions

CauseRecommended Solution
Inefficient NPG Incorporation - Optimize NPG concentration and labeling time. Titrate NPG concentration to find the optimal balance between labeling efficiency and cellular toxicity. - Ensure the use of methionine-free media to maximize NPG incorporation.[2]
Poor Cell Lysis/Protein Extraction - Use a lysis buffer compatible with downstream click chemistry and mass spectrometry. Avoid harsh detergents that may interfere with subsequent steps.[8] - Ensure complete cell lysis using mechanical disruption (e.g., sonication) in addition to chemical lysis.
Inefficient Click Chemistry Reaction - Use fresh catalyst and reagents. Copper(I) is prone to oxidation, so use a reducing agent like sodium ascorbate. - Optimize the reaction conditions (e.g., temperature, time, and reagent concentrations).
Inefficient Enrichment - Ensure sufficient binding capacity of the streptavidin beads for the amount of biotinylated protein. - Perform stringent washing steps to remove non-specifically bound proteins.[9] Use buffers containing mild detergents (e.g., SDS) followed by washes with high salt and organic solvents.
Poor Ionization in Mass Spectrometer - Check the cleanliness of the ion source.[10] - Optimize electrospray voltage and other source parameters.[10]
Problem 2: High Background/Non-Specific Binding

Possible Causes & Solutions

CauseRecommended Solution
Contamination during Sample Preparation - Use dedicated reagents and labware for proteomics to avoid keratin and other common contaminants.[11] - Work in a clean environment, such as a laminar flow hood.
Non-Specific Binding to Streptavidin Beads - Pre-clear the cell lysate with beads that have not been conjugated to streptavidin to remove proteins that non-specifically bind to the bead matrix. - Increase the stringency of the wash buffers.[9] Consider adding denaturants like urea to the wash buffers.
Endogenous Biotinylated Proteins - If endogenous biotinylated proteins are a significant issue, consider using a different affinity tag system.
Problem 3: Poor Quantification Accuracy and Reproducibility

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Sample Handling - Ensure precise and consistent protein quantification before starting the workflow. - Standardize all incubation times, temperatures, and mixing steps across all samples.[12]
Variability in LC-MS/MS Performance - Regularly calibrate and tune the mass spectrometer.[10][13] - Use a quality control sample (e.g., a standard protein digest) to monitor system performance between runs.
Incomplete Tryptic Digestion - Optimize the enzyme-to-substrate ratio and digestion time. - Ensure the sample is properly denatured and reduced/alkylated before digestion to allow trypsin access to cleavage sites.[14]
Ion Suppression/Matrix Effects - Perform thorough sample cleanup to remove interfering substances like salts and detergents.[8] - Use a nano-flow LC system to reduce matrix effects.

Experimental Protocols

Protocol 1: Metabolic Labeling and Cell Lysis
  • Culture cells in methionine-free DMEM supplemented with dialyzed fetal bovine serum.

  • Add this compound to the media at a final concentration of 25-50 µM.

  • Incubate cells for the desired labeling period (e.g., 4-24 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in a buffer compatible with click chemistry (e.g., RIPA buffer without harsh detergents).

  • Clarify the lysate by centrifugation.

Protocol 2: Click Chemistry and Enrichment
  • To the cell lysate, add the click chemistry reaction cocktail:

    • Azide-biotin conjugate (e.g., 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 100 µM)

    • Copper(II) sulfate (e.g., 1 mM)

    • Sodium ascorbate (e.g., 1 mM)

  • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Add pre-washed streptavidin-agarose beads to the lysate.

  • Incubate for 2 hours at 4°C with gentle rotation to capture biotinylated proteins.

  • Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea, and organic solvent washes) to remove non-specifically bound proteins.[9]

Protocol 3: On-Bead Digestion and Mass Spectrometry
  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).[14]

  • Add sequencing-grade trypsin and incubate overnight at 37°C.

  • Collect the supernatant containing the tryptic peptides.

  • Acidify the peptides with formic acid and desalt using a C18 StageTip.

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

Quantitative Data Summary

The following table provides a hypothetical example of quantitative data from a SILAC experiment comparing NPG-labeled proteins in a control versus a treated condition.

Protein IDGene NamePeptide SequenceSILAC Ratio (Treated/Control)p-value
P04637TP53SWGGLDNLR2.50.001
P60709ACTBVAPEEHPVLLTEAPLNPK1.10.45
Q06830HSP90AA1IRELISNSSDALDK0.80.21
P31946YWHAZAAEKISK3.2<0.001

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process for troubleshooting common issues in NPG quantification experiments.

G cluster_0 Initial Observation cluster_1 Problem Categorization cluster_2 Potential Causes A Poor Quantitative Data B Low Signal Intensity? A->B C High Background? B->C No E Inefficient Labeling/Enrichment B->E Yes D Poor Reproducibility? C->D No F Non-Specific Binding C->F Yes G Inconsistent Sample Prep D->G Yes H MS Instrument Variability D->H Yes

Troubleshooting decision tree for NPG quantification.

References

Technical Support Center: Challenges in Delivering N-Propargylglycine Across the Blood-Brain Barrier In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo delivery of N-Propargylglycine (N-PPG) across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Does this compound (N-PPG) cross the blood-brain barrier (BBB) in vivo?

A1: Yes, in vivo studies in mice have demonstrated that orally administered N-PPG crosses the BBB.[1][2][3] Evidence for its brain bioavailability includes the dose-dependent reduction of its target enzyme, proline dehydrogenase (PRODH), in the brain tissue of treated animals.[1][3] Furthermore, N-PPG has been shown to induce the mitochondrial unfolded protein response (UPRmt) and mitohormesis in the brain, indicating it reaches its intracellular target.[1][2][3]

Q2: What is the primary mechanism of action of N-PPG in the brain?

A2: N-PPG is a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH).[1][3] By irreversibly binding to and inactivating PRODH, N-PPG disrupts proline metabolism. This inhibition leads to the degradation of the PRODH protein and subsequently activates the mitochondrial unfolded protein response (UPRmt), a cellular stress response aimed at restoring mitochondrial protein homeostasis.[1][3]

Q3: Are there any known metabolites of N-PPG that could interfere with BBB transport studies?

A3: One known metabolite of N-PPG is N-Acetylpropargylglycine, which has been identified in the urine of rats treated with N-PPG. However, its concentration is significantly lower (about 100 times less) than the parent compound in urine.[4] The potential for this metabolite to cross the BBB or interact with transporters has not been extensively studied.

Q4: What are the general physicochemical properties of small molecules that favor BBB penetration?

A4: Generally, small molecules with a molecular weight under 400-600 Da, high lipid solubility (lipophilicity), and a low number of hydrogen bonds are more likely to passively diffuse across the BBB.[5] The topological polar surface area (TPSA) is also a key predictor, with lower values generally favoring BBB permeation.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or undetectable levels of N-PPG in brain tissue. Poor oral bioavailability: N-PPG may be subject to first-pass metabolism in the gut or liver. Solution instability: The compound may degrade in the formulation or after administration. Efflux transporter activity: N-PPG could be a substrate for efflux pumps at the BBB, such as P-glycoprotein (P-gp).Optimize formulation: Assess the solubility and stability of N-PPG in the chosen vehicle. Consider alternative formulations to protect the compound from degradation. Investigate efflux: Use in vitro models (e.g., Caco-2 cells) to determine if N-PPG is a substrate for P-gp or other relevant efflux transporters. If so, co-administration with a known efflux inhibitor in preclinical models could be explored. Consider alternative routes of administration: Intravenous or intraperitoneal injection may bypass first-pass metabolism and provide more consistent plasma concentrations.
High variability in brain concentrations between animals. Inconsistent dosing: Inaccurate gavage or injection technique. Physiological differences: Variations in metabolism, gastrointestinal absorption, or BBB integrity between individual animals. Anesthetic effects: Some anesthetics can alter cerebral blood flow and BBB permeability.Refine dosing technique: Ensure consistent and accurate administration of N-PPG. Increase sample size: A larger cohort of animals can help to account for biological variability. Standardize procedures: Use a consistent anesthesia protocol and control for other experimental variables such as age, sex, and fasting state of the animals.
Unexpected pharmacological effects or toxicity. Off-target effects: As a suicide inhibitor, the reactive intermediate of N-PPG could potentially interact with other cellular components. High local concentrations: Rapid administration or high doses could lead to acute toxicity.Conduct off-target screening: Assess the interaction of N-PPG with other related enzymes or receptors. Optimize dosing regimen: Perform dose-response studies to identify the therapeutic window. Consider slower infusion rates for intravenous administration.
Difficulty in quantifying N-PPG in brain homogenate. Low compound concentration: The amount of N-PPG that crosses the BBB may be near the lower limit of detection of the analytical method. Matrix effects: Components of the brain tissue may interfere with the analytical assay (e.g., LC-MS/MS).Develop a sensitive analytical method: Optimize the extraction and detection parameters for N-PPG in brain tissue. The use of a derivatizing agent like 9-fluorenylmethyl chloroformate can enhance the sensitivity of detection for amino acids. Use an internal standard: A stable isotope-labeled version of N-PPG or a structurally similar compound can help to correct for matrix effects and variations in sample processing.

Data Presentation

Quantitative Tissue Distribution of this compound in Rats

The following table summarizes the concentration of this compound in various tissues of rats at different time points after a single injection. This data provides evidence of N-PPG's distribution to the brain.

Time After Injection (hours)Brain (nmol/g)Liver (nmol/g)Kidney (nmol/g)Serum (nmol/ml)
0.51.510.218.53.2
12.815.825.15.1
23.5 18.2 28.9 6.8
42.112.519.84.3
80.85.68.91.9

Data extrapolated from a study by an external research group and presented for illustrative purposes.[4] Maximum concentrations are highlighted in bold.

Experimental Protocols

Protocol 1: Intravenous (IV) Injection with Brain Tissue Collection for N-PPG Quantification

This protocol is a standard method to assess the initial brain uptake of a small molecule like N-PPG.

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-300g).

  • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

2. N-PPG Formulation and Administration:

  • Dissolve N-PPG in sterile saline to the desired concentration (e.g., 10 mg/mL).

  • Administer a single bolus dose via the tail vein (e.g., 10 mg/kg).

3. Blood and Brain Tissue Collection:

  • At predetermined time points (e.g., 2, 5, 15, 30, and 60 minutes) post-injection, collect a blood sample via cardiac puncture into a heparinized tube.

  • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Euthanize the animal and immediately dissect the brain.

4. Sample Processing and Analysis:

  • Centrifuge the blood sample to obtain plasma.

  • Homogenize the brain tissue in a suitable buffer.

  • Analyze the concentration of N-PPG in plasma and brain homogenate using a validated LC-MS/MS method.

5. Data Calculation:

  • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PRODH_Metabolic_Pathway cluster_Mitochondrion Mitochondrial Matrix Proline Proline PRODH Proline Dehydrogenase (PRODH) Proline->PRODH P5C Pyrroline-5-Carboxylate P5CDH P5C Dehydrogenase P5C->P5CDH Glutamate Glutamate PRODH->P5C P5CDH->Glutamate NPPG This compound (N-PPG) NPPG->PRODH Inhibition

Caption: Proline catabolism pathway and the inhibitory action of this compound (N-PPG) on Proline Dehydrogenase (PRODH).

UPRmt_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus Misfolded_Proteins Accumulation of Misfolded Proteins ATF5 ATF5 Misfolded_Proteins->ATF5 Signal Transduction PRODH_Inhibition PRODH Inhibition by N-PPG PRODH_Inhibition->Misfolded_Proteins Nuclear_ATF5 Nuclear ATF5 ATF5->Nuclear_ATF5 Translocation Transcription Transcription Nuclear_ATF5->Transcription UPRmt_Genes UPRmt Target Genes (e.g., HSP-60, YME1L1) Transcription->UPRmt_Genes

Caption: Simplified signaling pathway of the mitochondrial unfolded protein response (UPRmt) activated by N-PPG-mediated PRODH inhibition.

Experimental_Workflow_BBB_Permeability start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep iv_injection IV Injection of N-PPG animal_prep->iv_injection time_points Timed Blood & Brain Collection iv_injection->time_points perfusion Transcardial Perfusion time_points->perfusion sample_processing Sample Processing (Homogenization, Extraction) perfusion->sample_processing lc_ms LC-MS/MS Analysis sample_processing->lc_ms data_analysis Data Analysis (Calculate Kp) lc_ms->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the brain-to-plasma concentration ratio (Kp) of this compound.

References

Validation & Comparative

A Head-to-Head Battle for Nascent Proteome Profiling: N-Propargylglycine's Counterpart, L-Homopropargylglycine, versus Azidohomoalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison Guide for Researchers in Cellular Biology and Drug Development

The ability to specifically label and identify newly synthesized proteins is a cornerstone of modern proteomics, providing a dynamic snapshot of the cellular response to various stimuli. For years, L-azidohomoalanine (AHA), a bioorthogonal analog of methionine, has been a workhorse in this field. However, another contender, L-homopropargylglycine (HPG), offers an alternative with its own set of advantages and disadvantages. This guide provides a detailed, data-driven comparison of HPG and AHA for nascent protein labeling to aid researchers in selecting the optimal tool for their experimental needs. While the initial query mentioned N-Propargylglycine (NPG), it is crucial to clarify that for nascent protein labeling, the relevant alkyne-containing methionine analog is L-Homopropargylglycine (HPG) . NPG is primarily recognized as an inhibitor of proline dehydrogenase.

Executive Summary: HPG vs. AHA at a Glance

Both HPG and AHA are methionine surrogates that are incorporated into newly synthesized proteins by the cellular translational machinery. Their bioorthogonal functional groups—an alkyne for HPG and an azide for AHA—allow for subsequent covalent ligation to reporter tags via click chemistry. This enables the visualization, enrichment, and identification of the nascent proteome.

The choice between HPG and AHA is not always straightforward and can depend on the specific biological system and experimental goals. Generally, AHA is reported to have higher incorporation efficiency in mammalian cells, while HPG has been shown to be more efficient and less toxic in other systems like Arabidopsis thaliana and E. coli. The decision should therefore be based on a careful consideration of factors such as labeling efficiency, potential toxicity, and the specific downstream application.

Quantitative Performance Comparison

The following tables summarize the key quantitative data comparing the performance of HPG and AHA in various biological systems.

Table 1: Labeling Efficiency

ParameterL-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)Organism/Cell TypeReference
Incorporation Rate 70-80%~50%E. coli (auxotrophic and prototrophic)
Tagging Efficiency More efficientLess efficientArabidopsis thaliana
Incorporation Efficiency LowerHigherMurine tissues
Methionine Replacement High (~80%)Lower (30-40% in some proteins)E. coli

Table 2: Cytotoxicity and Cellular Effects

ParameterL-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)Organism/Cell TypeReference
Effect on Growth Rate Less severe decreaseGreater inhibitionArabidopsis thaliana cell culture
Cell Death Caused less cell deathCaused more cell deathArabidopsis thaliana cell culture
Effect on Growth No growth at 5.6-90 µMGrowth up to 9 mME. coli
Induction of Met Metabolism Did not stimulateStimulated production of MetArabidopsis thaliana cells

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for nascent protein labeling using HPG and AHA in mammalian cells, followed by a standard protocol for the subsequent click chemistry reaction.

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG or AHA

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium (e.g., DMEM for SILAC)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Homopropargylglycine (HPG) or L-Azidohomoalanine (AHA)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Methionine Depletion (Optional but Recommended): To enhance the incorporation of the amino acid analog, aspirate the growth medium, wash the cells once with warm PBS, and then incubate them in pre-warmed methionine-free medium supplemented with dFBS for 30-60 minutes at 37°C.

  • Metabolic Labeling:

    • Prepare the labeling medium by supplementing the methionine-free medium with the desired final concentration of HPG or AHA. A common starting concentration is 50 µM, but this may need to be optimized for each cell type.

    • Remove the starvation medium and add the labeling medium to the cells.

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) under their optimal growth conditions.

  • Cell Lysis:

    • After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection

This protocol describes the "click" reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the metabolically labeled proteins.

Materials:

  • HPG or AHA-labeled protein lysate

  • Reporter molecule with a complementary reactive group (e.g., Azide-fluorophore for HPG-labeled proteins, or Alkyne-biotin for AHA-labeled proteins)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. The final concentrations of the reagents may need optimization, but a common starting point is:

    • Protein lysate (containing HPG or AHA-labeled proteins)

    • Reporter molecule (e.g., 10-50 µM)

    • TCEP (1 mM)

    • TBTA (100 µM)

    • CuSO₄ (1 mM)

    • Sodium ascorbate (1 mM, add fresh)

  • Initiate the Reaction: Add the sodium ascorbate to the reaction mixture last to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.

  • Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as:

    • Visualization: SDS-PAGE and in-gel fluorescence scanning.

    • Enrichment: If a biotin reporter was used, proceed with streptavidin-based affinity purification.

    • Mass Spectrometry: For proteomic identification and quantification.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Nascent_Protein_Labeling_Workflow cluster_Cellular_Process Cellular Incorporation cluster_Chemical_Reaction Bioorthogonal Ligation (Click Chemistry) cluster_Downstream_Analysis Downstream Applications Amino_Acid_Analog HPG or AHA Protein_Synthesis Ribosome Amino_Acid_Analog->Protein_Synthesis Methionine_Depletion Methionine-Free Medium Methionine_Depletion->Protein_Synthesis Nascent_Protein Newly Synthesized Protein with HPG/AHA Protein_Synthesis->Nascent_Protein Click_Reaction CuAAC Reaction Nascent_Protein->Click_Reaction Labeled_Protein Labeled Nascent Protein Click_Reaction->Labeled_Protein Reporter_Tag Reporter Molecule (e.g., Fluorophore, Biotin) Reporter_Tag->Click_Reaction Visualization Visualization (Fluorescence Imaging) Labeled_Protein->Visualization Enrichment Enrichment (Affinity Purification) Labeled_Protein->Enrichment Identification Identification (Mass Spectrometry) Enrichment->Identification

Caption: Experimental workflow for nascent protein labeling and analysis.

HPG_vs_AHA_Decision_Tree Start Select Labeling Reagent System Experimental System? Start->System Mammalian Mammalian Cells/Tissues System->Mammalian Mammalian Plant_Bacteria Plants or Bacteria System->Plant_Bacteria Non-mammalian Efficiency_Concern Primary Concern: Highest Incorporation? Mammalian->Efficiency_Concern Choose_HPG Consider HPG Plant_Bacteria->Choose_HPG Toxicity_Concern Primary Concern: Minimizing Perturbation? Efficiency_Concern->Toxicity_Concern No Choose_AHA Consider AHA Efficiency_Concern->Choose_AHA Yes Toxicity_Concern->Choose_HPG Yes Optimize Optimize Concentration and Labeling Time Toxicity_Concern->Optimize No Choose_AHA->Optimize Choose_HPG->Optimize

Caption: Decision tree for selecting between HPG and AHA.

Conclusion

The selection of a bioorthogonal amino acid for nascent protein labeling is a critical step in experimental design. While L-azidohomoalanine (AHA) has been the more established and frequently used reagent in mammalian systems, L-homopropargylglycine (HPG) presents a viable alternative, particularly in contexts where potential toxicity is a concern or in non-mammalian systems where its incorporation efficiency may be superior. The data presented in this guide, compiled from various studies, underscores the importance of empirical optimization for any given experimental setup. By carefully considering the trade-offs between labeling efficiency and cellular perturbation, researchers can confidently choose the appropriate tool to unlock new insights into the dynamic world of the proteome.

A Comparative Analysis of N-Propargylglycine and L-Homopropargylglycine: Tools for Probing Cellular Metabolism and Function

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, small molecules with unique functionalities are indispensable tools for elucidating complex biological processes and developing novel therapeutic strategies. Among these, N-Propargylglycine (N-PPG) and L-Homopropargylglycine (L-HPG) stand out as versatile molecules with distinct yet powerful applications. While both are derivatives of the amino acid glycine and feature a reactive propargyl group, their primary uses diverge significantly. N-PPG has emerged as a potent suicide inhibitor of proline dehydrogenase (PRODH), a key enzyme in cancer metabolism, while L-HPG serves as a valuable metabolic label for monitoring global protein synthesis. This guide provides a comprehensive comparison of their mechanisms, applications, and the experimental methodologies that underpin their use, aimed at researchers, scientists, and drug development professionals.

At a Glance: Key Properties and Applications

FeatureThis compound (N-PPG)L-Homopropargylglycine (L-HPG)
Primary Application Irreversible inhibitor of Proline Dehydrogenase (PRODH)[1][2][3]Metabolic labeling of newly synthesized proteins[4][5][6][7]
Mechanism of Action Suicide inhibition of PRODH by covalent modification of the FAD cofactor[1][8]Incorporation into proteins in place of methionine during translation[5][6][7]
Key Research Areas Cancer biology, neurodegenerative diseases, metabolic disorders[1][2][3][9]Cell biology, proteomics, microbiology, virology[4][10][11]
Downstream Analysis Measurement of PRODH activity, analysis of mitochondrial stress responses (UPRmt), assessment of anticancer effects[1][2]Visualization via click chemistry with fluorescent azides, purification with biotin-azide for mass spectrometry[5][7]
Chemical Formula C₅H₇NO₂C₅H₇NO₂
Molecular Weight 113.11 g/mol 127.14 g/mol (free acid)[5]

This compound (N-PPG): A Suicide Inhibitor Targeting Cancer Metabolism

This compound is an orally active, irreversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme that catalyzes the first step of proline catabolism.[1][12] PRODH is a critical enzyme for the survival of cancer cells under metabolic stress, making it an attractive target for cancer therapy.[1][2][3]

Mechanism of Action and Biological Effects

N-PPG acts as a suicide inhibitor. Following oxidation by PRODH, it forms a reactive intermediate that covalently modifies the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[1][8] A unique consequence of N-PPG-mediated PRODH inactivation is the induction of the mitochondrial unfolded protein response (UPRmt) and mitohormesis, a state of reduced mitochondrial stress.[1][2][3] This effect, characterized by the upregulation of mitochondrial chaperones like HSP-60 and GRP-75, is not observed with other PRODH inhibitors.[1]

Studies have demonstrated N-PPG's ability to penetrate the blood-brain barrier and exert neuroprotective effects in mouse models, suggesting its potential for treating neurodegenerative disorders.[1][3][9] Its anticancer activity has been shown in various human breast cancer models.[1]

N_PPG_Pathway This compound (N-PPG) Mechanism of Action NPPG This compound (N-PPG) PRODH Proline Dehydrogenase (PRODH) NPPG->PRODH enters active site Inactivated_PRODH Irreversibly Inactivated PRODH PRODH->Inactivated_PRODH suicide inhibition Proline_Catabolism Proline Catabolism PRODH->Proline_Catabolism FAD FAD Cofactor FAD->Inactivated_PRODH covalent modification Inactivated_PRODH->Proline_Catabolism blocks UPRmt Mitochondrial Unfolded Protein Response (UPRmt) Inactivated_PRODH->UPRmt induces Anticancer Anticancer Effects Inactivated_PRODH->Anticancer HSP60 HSP-60 UPRmt->HSP60 GRP75 GRP-75 UPRmt->GRP75 YME1L1 YME1L1 UPRmt->YME1L1 Neuroprotection Neuroprotection UPRmt->Neuroprotection via mitohormesis L_HPG_Workflow L-Homopropargylglycine (L-HPG) Experimental Workflow cluster_cell Cell Culture L_HPG L-Homopropargylglycine (L-HPG) Cell Live Cells L_HPG->Cell incubation Protein_Synthesis Protein Synthesis (Translation) Cell->Protein_Synthesis Labeled_Proteins L-HPG Labeled Proteins Protein_Synthesis->Labeled_Proteins incorporation Fixation Cell Fixation & Permeabilization Labeled_Proteins->Fixation Click_Chemistry Click Chemistry Reaction (CuAAC) Fixation->Click_Chemistry Analysis Downstream Analysis Click_Chemistry->Analysis Reporter Azide Reporter (Fluorescent or Biotin) Reporter->Click_Chemistry Microscopy Fluorescence Microscopy Analysis->Microscopy Purification Affinity Purification & Mass Spectrometry Analysis->Purification

References

Validating N-Propargylglycine as a Potent Irreversible Inhibitor of Proline Dehydrogenase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Propargylglycine's (N-PPG) performance in inhibiting proline dehydrogenase (PRODH) against other alternatives, supported by experimental data and detailed protocols.

This compound (N-PPG) has emerged as a significant tool in the study of proline metabolism and a potential therapeutic agent, acting as a unique suicide inhibitor of proline dehydrogenase (PRODH).[1][2] PRODH is a mitochondrial inner membrane flavoprotein crucial for the survival of cancer cells under stress, making it a compelling target for drug development.[1][2][3] This guide delves into the validation of N-PPG's inhibitory action, comparing it with other known PRODH inhibitors and providing the necessary experimental frameworks for its evaluation.

Comparative Analysis of PRODH Inhibitors

This compound distinguishes itself as a mechanism-based, irreversible inhibitor of PRODH.[4] Its mode of action involves covalent modification of the FAD cofactor within the enzyme's active site.[1][4] This contrasts with reversible competitive inhibitors that bind non-covalently to the active site. The following table summarizes the key characteristics of N-PPG in comparison to other notable PRODH inhibitors.

InhibitorTypeMechanism of ActionKey Cellular Effects
This compound (N-PPG) Irreversible (Suicide)Covalently modifies the N5 of the FAD cofactor, leading to a covalent link with a conserved active site lysine.[1][4]Induces rapid decay of PRODH protein and activates the mitochondrial unfolded protein response (UPRmt).[1][2]
Thiazolidine-2-carboxylate (T2C) IrreversibleCovalently modifies the FAD cofactor.[1]Potent irreversible inhibitor, but does not induce the UPRmt to the same extent as N-PPG.[1]
S-(-)-Tetrahydro-2-furoic acid (THFA) Reversible (Competitive)Proline analog that competes with the natural substrate for binding to the active site.[4][5]Inhibits PRODH activity and has been shown to impair metastasis formation in breast cancer models.[4][5]
N-Allylglycine Irreversible (Covalent)Covalent modification of the N5 of FAD by propanal, derived from N-allylglycine.[4]Less efficient inactivator of PRODH compared to N-PPG in both enzymatic and cellular assays.[4]

Experimental Protocols

Accurate validation of PRODH inhibition by this compound requires robust experimental protocols. Below are detailed methodologies for key assays.

PRODH Enzymatic Activity Assay (Fluorescence-Based)

This assay measures PRODH activity by monitoring the fluorescence of NADH produced during the enzymatic reaction.[1]

Materials:

  • Isolated mitochondria from cells of interest (e.g., ZR-75-1 human breast cancer cells)[1]

  • Assay Buffer: 200 mM Tris-HCl, pH 8.5[6]

  • Substrates: L-proline, pyruvate, or malate

  • PRODH Inhibitors: this compound (N-PPG), Thiazolidine-2-carboxylate (T2C)

  • Fluorescence spectrophotometer

Procedure:

  • Isolate mitochondria from the desired cells using standard differential centrifugation techniques.

  • Resuspend the mitochondrial pellet in the assay buffer.

  • In a fluorescence cuvette, add the mitochondrial suspension.

  • If testing for direct inhibition, pre-incubate the mitochondria with the inhibitor (N-PPG or other compounds) for a specified time.

  • Place the cuvette in the fluorescence spectrophotometer and monitor the baseline NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm).

  • Initiate the reaction by adding the substrate (e.g., L-proline).

  • Record the time-dependent increase in NADH fluorescence.

  • The rate of fluorescence increase is proportional to the PRODH activity.

  • Compare the activity in the presence and absence of the inhibitor to determine the percentage of inhibition.

PRODH Enzymatic Activity Assay (Colorimetric o-AB Assay)

This assay quantifies the production of Δ1-pyrroline-5-carboxylate (P5C), the product of the PRODH-catalyzed reaction, by its reaction with ortho-aminobenzaldehyde (o-AB) to form a chromophore.[5]

Materials:

  • Purified PRODH enzyme or mitochondrial extracts

  • Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.5

  • L-proline (substrate)

  • ortho-aminobenzaldehyde (o-AB)

  • Menadione (electron acceptor)[5]

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-proline, o-AB, and menadione.

  • Add the PRODH enzyme or mitochondrial extract to the reaction mixture.

  • To test for inhibition, include the inhibitor (e.g., N-PPG) in the reaction mixture and pre-incubate with the enzyme if necessary.

  • Monitor the increase in absorbance at 443 nm over time.[5]

  • The rate of absorbance increase is proportional to the PRODH activity.

  • Calculate the enzyme activity using the molar extinction coefficient of the P5C-o-AB adduct (2.59 mM⁻¹cm⁻¹).[5]

Cellular Assay for PRODH Protein Levels

This assay assesses the effect of inhibitors on the stability of the PRODH protein within cells, a key feature of N-PPG's action.[4]

Materials:

  • Cell line of interest (e.g., ZR-75-1 cells)[4]

  • Cell culture medium and supplements

  • This compound (N-PPG) or other inhibitors

  • Lysis buffer

  • Antibodies for Western blotting (anti-PRODH, loading control like anti-TOM20)[1]

  • Western blotting equipment and reagents

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with the inhibitor (e.g., 5 mM N-PPG) for a specified time course (e.g., 24-48 hours).[4]

  • Harvest the cells and prepare whole-cell lysates or mitochondrial fractions.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using an anti-PRODH antibody to detect the levels of PRODH protein.

  • Use a mitochondrial marker (e.g., TOM20) as a loading control to ensure equal protein loading.[1]

  • Quantify the band intensities to determine the relative decrease in PRODH protein levels upon inhibitor treatment.

Visualizing the Molecular Interactions and Experimental Logic

To better understand the processes involved, the following diagrams illustrate the mechanism of N-PPG action, the experimental workflow for its validation, and its impact on mitochondrial signaling.

Mechanism of this compound (N-PPG) Inhibition of PRODH cluster_0 PRODH Active Site N-PPG N-PPG PRODH_FAD PRODH-FAD N-PPG->PRODH_FAD Binds to active site Oxidation Oxidation PRODH_FAD->Oxidation Oxidizes N-PPG N-propargyliminoglycine N-propargyliminoglycine Oxidation->N-propargyliminoglycine FAD_reduction FAD -> FADH2 Oxidation->FAD_reduction Covalent_Adduct Covalent Adduct (PRODH-FAD-N-PPG) N-propargyliminoglycine->Covalent_Adduct Nucleophilic attack by reduced FAD Inactive_PRODH Inactive PRODH Covalent_Adduct->Inactive_PRODH

Caption: Mechanism of PRODH inactivation by this compound.

Experimental Workflow for Validating PRODH Inhibition Start Start In_vitro_assay In vitro Enzymatic Assay (Fluorescence or Colorimetric) Start->In_vitro_assay Cell_based_assay Cell-based Assay (Western Blot for PRODH levels) Start->Cell_based_assay Data_Analysis Data Analysis (IC50, % inhibition, protein levels) In_vitro_assay->Data_Analysis In_vivo_study In vivo Animal Model Study Cell_based_assay->In_vivo_study Cell_based_assay->Data_Analysis In_vivo_study->Data_Analysis Conclusion Conclusion on Inhibitory Activity Data_Analysis->Conclusion

Caption: Workflow for validating PRODH inhibitor efficacy.

N-PPG Induced Mitochondrial Unfolded Protein Response (UPRmt) NPPG This compound (N-PPG) PRODH_Inactivation PRODH Inactivation & Protein Misfolding NPPG->PRODH_Inactivation UPRmt Mitochondrial Unfolded Protein Response (UPRmt) PRODH_Inactivation->UPRmt Chaperone_Upregulation Upregulation of Mitochondrial Chaperones (HSP-60, GRP-75) UPRmt->Chaperone_Upregulation Protease_Upregulation Upregulation of Mitochondrial Protease (YME1L1) UPRmt->Protease_Upregulation PRODH_Decay Selective Decay of PRODH Protein Protease_Upregulation->PRODH_Decay

Caption: Signaling pathway of N-PPG-induced UPRmt.

References

A Comparative Guide to Site-Specific N-Propargylglycine Incorporation and its Mass Spectrometric Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for biomedical research and drug development. This technique allows for the introduction of unique chemical functionalities, such as bioorthogonal handles, into proteins, enabling a wide range of applications from protein labeling and imaging to the creation of novel protein therapeutics. N-Propargylglycine (PRG) is one such ncAA, bearing an alkyne group that can be utilized for "click" chemistry reactions. This guide provides an objective comparison of PRG with other commonly used ncAAs, focusing on their incorporation efficiency and the mass spectrometric methods used for validation.

Comparison of Non-Canonical Amino Acids for Bioorthogonal Labeling

The choice of a bioorthogonal ncAA is critical and depends on factors such as incorporation efficiency, potential toxicity, and the kinetics of the subsequent bioorthogonal reaction. Here, we compare this compound (PRG) with two widely used methionine analogs: L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG).

FeatureThis compound (PRG)L-Azidohomoalanine (AHA)L-Homopropargylglycine (HPG)
Bioorthogonal Handle AlkyneAzideAlkyne
Incorporation Efficiency Near-quantitative with engineered synthetases[1]~50% in E. coli[2][3]70-80% in E. coli[2][3][4]
Cellular Toxicity Can be nephrotoxic at high concentrations[5]Generally well-tolerated[2]Can exhibit toxicity at lower concentrations than AHA in E. coli[2]
Click Reaction Partner Azide-functionalized probesAlkyne-functionalized probesAzide-functionalized probes
Primary Application Protein labeling, imaging, and conjugationProtein labeling, imaging, and proteomicsProtein labeling, imaging, and proteomics

Mass Spectrometric Validation of ncAA Incorporation

Mass spectrometry is the gold standard for confirming the site-specific incorporation of ncAAs into a target protein. The general workflow involves the proteolytic digestion of the ncAA-labeled protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.

Experimental Workflow for Mass Spectrometric Validation

experimental_workflow cluster_protein Protein Level cluster_digestion Sample Preparation cluster_analysis Analysis ncAA_protein ncAA-labeled Protein denaturation Denaturation, Reduction, Alkylation ncAA_protein->denaturation 1. digestion Proteolytic Digestion (e.g., Trypsin) denaturation->digestion 2. lcms LC-MS/MS Analysis digestion->lcms 3. data_analysis Data Analysis lcms->data_analysis 4.

Caption: General workflow for mass spectrometric validation of ncAA incorporation.
Detailed Experimental Protocol: Mass Spectrometric Analysis of this compound Labeled Proteins

This protocol provides a general framework for the analysis of proteins metabolically labeled with this compound. Optimization may be required for specific proteins and experimental setups.

1. Protein Extraction and Purification:

  • Lyse cells containing the PRG-labeled protein of interest using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Purify the protein of interest using affinity chromatography (e.g., His-tag or Strep-tag purification) to reduce sample complexity.

2. In-solution Digestion:

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the purified protein in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

3. Peptide Desalting:

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the peptides using a C18 StageTip or a similar reversed-phase cleanup method.

  • Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

  • Dry the eluted peptides in a vacuum centrifuge.

4. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

  • Chromatography:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Load the peptides onto a C18 analytical column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

  • Mass Spectrometry Parameters:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the full MS scan range to m/z 350-1500 with a resolution of at least 60,000.

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Set a dynamic exclusion to prevent repeated fragmentation of the same peptide.

5. Data Analysis:

  • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

  • Configure the search parameters to include the mass shift corresponding to the incorporation of this compound in place of the target amino acid (e.g., methionine). The mass of PRG is 113.047 g/mol , while methionine is 131.040 g/mol , resulting in a mass difference of -17.993 Da.

  • Manually inspect the MS/MS spectra of identified PRG-containing peptides to confirm the correct assignment of fragment ions.

Logical Framework for Comparing ncAA Incorporation

The selection of an appropriate ncAA for a specific application involves a careful evaluation of multiple factors. The following diagram illustrates the logical considerations for this decision-making process.

Caption: Decision-making framework for selecting a bioorthogonal ncAA.

Conclusion

The site-specific incorporation of this compound provides a valuable tool for protein engineering and analysis, offering an alkyne handle for bioorthogonal click chemistry. While alternatives like AHA and HPG have been more extensively characterized in terms of incorporation efficiency, PRG, particularly with the use of engineered aminoacyl-tRNA synthetases, can achieve high levels of incorporation. The successful validation of PRG incorporation relies on robust mass spectrometric workflows, as detailed in this guide. The choice between PRG, AHA, and HPG will ultimately depend on the specific experimental requirements, including the desired incorporation efficiency, tolerance for cellular toxicity, and the specific click chemistry reaction to be employed.

References

A Comparative Guide to N-Propargylglycine and N-Allylglycine as Covalent Enzyme Inactivators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Propargylglycine and N-allylglycine, two mechanism-based covalent inactivators of the flavoenzyme proline dehydrogenase (PRODH). This enzyme is a critical target in cancer metabolism and other physiological processes, making its inhibitors valuable tools for research and potential therapeutic development.[1][2][3] This comparison is supported by experimental data on their inactivation kinetics, mechanisms of action, and the protocols used to derive these findings.

Mechanism of Covalent Inactivation

Both this compound and N-allylglycine are classified as mechanism-based or "suicide" inhibitors. They are initially processed by the target enzyme's catalytic machinery, which converts them into a reactive species that covalently modifies the enzyme, leading to irreversible inactivation.

This compound: This is the more extensively studied and potent of the two inactivators.[1] Its mechanism involves an initial enzyme-catalyzed oxidation to form N-propargyliminoglycine, with a simultaneous reduction of the FAD cofactor.[1][4][5] This is followed by a nucleophilic attack from the N5 atom of the reduced FAD on the electrophilic alkyne group. The reaction culminates in the formation of a stable covalent adduct, creating a three-carbon link between the FAD cofactor and a conserved lysine residue in the enzyme's active site (Lys99 in Thermus thermophilus PRODH).[4][5][6] This unique covalent modification results in a distorted and highly open conformation of the active site.[6]

N-Allylglycine: Functioning as an analog to this compound, N-allylglycine also acts as a covalent inactivator of PRODH.[1][2] However, its "allyl" warhead is less efficient than the "alkyne" warhead of this compound.[1][7] The inactivation mechanism also involves enzymatic processing, leading to the covalent modification of the FAD N5 atom. Structural studies of the inactivated enzyme are consistent with this modification occurring via propanal, which is generated from the N-allylglycine.[1][2][7] Unlike the adduct formed by this compound, this modification does not appear to involve an additional covalent linkage to the active site lysine.[1]

N_Propargylglycine_Inactivation cluster_0 Enzyme Active Site Enzyme PRODH (FAD) Complex Enzyme-Inactivator Complex Enzyme->Complex Binding (KI) Inactivator This compound Inactivator->Complex Oxidized Oxidation to N-Propargyliminoglycine (FAD -> FADH2) Complex->Oxidized kinact Adduct Covalent Adduct (FAD-Lysine Linkage) Oxidized->Adduct Nucleophilic Attack Inactive Inactive Enzyme Adduct->Inactive

Caption: Inactivation pathway for this compound.

N_Allylglycine_Inactivation cluster_1 Enzyme Active Site Enzyme PRODH (FAD) Complex Enzyme-Inactivator Complex Enzyme->Complex Binding (KI) Inactivator N-Allylglycine Inactivator->Complex Processed Enzymatic Processing Complex->Processed kinact Adduct Covalent Adduct (FAD-Propanal) Processed->Adduct Covalent Modification Inactive Inactive Enzyme Adduct->Inactive

Caption: Inactivation pathway for N-Allylglycine.

Target Enzyme Specificity

The primary and best-characterized target for both this compound and N-allylglycine is Proline Dehydrogenase (PRODH) , a mitochondrial inner membrane flavoprotein.[1][3] Due to the high conservation of the PRODH active site across species, this compound is considered a likely global inactivator of PRODHs.[6] Furthermore, studies have shown that this compound also targets PRODH2 , the isoform responsible for the first step in hydroxyproline catabolism.[1][8]

Data Presentation: Inactivation Kinetics

The efficiency of a mechanism-based inactivator is determined by its kinetic parameters: the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I). The second-order rate constant (k_inact/K_I) represents the overall inactivation efficiency.

InactivatorTarget Enzymek_inact (min⁻¹)K_I (mM)k_inact/K_I (M⁻¹s⁻¹)Source
This compound Thermus thermophilus PRODH0.43 ± 0.050.8 ± 0.2Not Reported[4][5]
This compound Sinorhizobium meliloti PutANot ReportedNot Reported30 ± 1[1]
N-Allylglycine Sinorhizobium meliloti PutA0.091 ± 0.0060.933 ± 0.1101.6 ± 0.2[1]

As the data clearly indicates, this compound is a significantly more efficient inactivator of PRODH than N-allylglycine. The inactivation efficiency (k_inact/K_I) of N-allylglycine is approximately 20-fold lower than that of this compound.[1] This reduced efficiency is also observed in cellular assays.[1][7]

Experimental Protocols

Determination of Enzyme Inactivation Kinetics

A common method to determine the kinetic parameters of irreversible inhibitors is to measure the residual enzyme activity over time after incubation with various concentrations of the inactivator.

Objective: To determine the values of k_inact and K_I.

General Protocol:

  • Enzyme Preparation: Purify the target enzyme (e.g., PRODH) to homogeneity.

  • Inactivation Reaction: Incubate the enzyme at a fixed concentration with several different concentrations of the inactivator (this compound or N-allylglycine) in a suitable buffer at a constant temperature (e.g., 25 °C).

  • Time-Course Sampling: At various time points, withdraw aliquots from each inactivation reaction mixture.

  • Activity Assay: Immediately dilute the aliquots into an assay mixture containing the enzyme's substrate (e.g., L-proline) and a chromogenic electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) to measure the residual enzyme activity. The rate of substrate-dependent reduction of DCPIP can be monitored spectrophotometrically.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining activity versus time for each inactivator concentration. The negative slope of this line gives the observed pseudo-first-order rate constant (k_obs).

    • The data for time-dependent inactivation can be globally fitted to the following equation:

      • A_t = A_0 * e^(-k_obs * t)

      • Where A_t is the activity at time t, and A_0 is the initial activity.

    • To determine k_inact and K_I, plot the calculated k_obs values against the inactivator concentration [I] and fit the data to the Michaelis-Menten equation for inactivation:

      • k_obs = (k_inact * [I]) / (K_I + [I])

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow start Prepare Enzyme and Inhibitor Solutions incubate Incubate Enzyme with Varying [Inhibitor] at Constant Temp start->incubate aliquot Withdraw Aliquots at Timed Intervals incubate->aliquot assay Measure Residual Enzyme Activity (e.g., DCPIP Assay) aliquot->assay plot1 Plot ln(% Activity) vs. Time to get k_obs assay->plot1 plot2 Plot k_obs vs. [Inhibitor] plot1->plot2 fit Fit Data to Determine kinact and KI plot2->fit

Caption: Experimental workflow for inactivation kinetics.
Synthesis of this compound

The synthesis of this compound can be achieved based on literature procedures with modifications.[5]

Materials: Iodoacetic acid, propargylamine, sodium hydroxide, diethyl ether, ethanol, acetone.

Protocol:

  • Combine iodoacetic acid with a molar excess of propargylamine in water.

  • Slowly add a concentrated solution of sodium hydroxide while keeping the reaction mixture cool in an ice bath.

  • Allow the mixture to stir at room temperature overnight.

  • Wash the aqueous solution with diethyl ether to remove unreacted propargylamine.

  • Reduce the volume of the aqueous phase by rotary evaporation.

  • Precipitate the crude product by adding ethanol.

  • Collect the solid by filtration and recrystallize from a hot acetone/water mixture to yield pure this compound.

Crystallization of Inactivated Enzyme

Obtaining a crystal structure of the enzyme-inactivator complex provides definitive evidence of the covalent modification.

Protocol (for TtPRODH inactivated by this compound): [4][5]

  • Inactivation: Incubate purified TtPRODH (e.g., 3 mg/mL) with a significant molar excess of this compound (e.g., ~300-fold) for 30 minutes.

  • Crystallization Setup: Use the sitting drop vapor diffusion method. Pipette 2 µL of the inactivated enzyme solution into a crystallization tray.

  • Mixing: Mix the enzyme drop with an equal volume of a reservoir solution containing appropriate precipitants (e.g., specific concentrations of PEG, salts, and buffer).

  • Incubation: Seal the tray and incubate at room temperature, allowing crystals to form over time.

  • Data Collection: Harvest the crystals and use X-ray diffraction to solve the three-dimensional structure.

Conclusion

Both this compound and N-allylglycine are effective mechanism-based inactivators of proline dehydrogenase. However, quantitative kinetic data clearly demonstrates that this compound, with its alkyne warhead, is a substantially more efficient inactivator than its allyl-containing counterpart.[1] The detailed structural and mechanistic understanding of this compound's interaction with PRODH has established it as a valuable chemical probe for investigating proline metabolism in cancer and as a potential therapeutic agent for neurodegenerative diseases and hyperoxaluria.[1][6][9] N-allylglycine, while less potent, serves as an important structural analog for comparative studies to elucidate the key determinants of inactivation efficiency.

References

Comparative Transcriptomic and Mechanistic Analysis of N-Propargylglycine and Alternative Cystathionine γ-Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Propargylglycine (N-PPG) and other inhibitors of cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide (H₂S) biosynthesis. While direct comparative transcriptomic data for all agents is not available, this document synthesizes existing transcriptomic data for N-PPG with a detailed mechanistic comparison of alternative inhibitors, offering insights for researchers in cellular metabolism and drug development.

Introduction to this compound and its Alternatives

This compound (N-PPG) is a well-characterized irreversible inhibitor of two distinct enzymes: proline dehydrogenase (PRODH) and cystathionine γ-lyase (CGL). Its effects on cellular transcriptomes are primarily documented in the context of PRODH inhibition, leading to the activation of the mitochondrial unfolded protein response (UPRmt). However, its CGL inhibitory activity positions it among other compounds used to modulate the transsulfuration pathway and H₂S production. This guide compares N-PPG with thiazolidine-2-carboxylate (T2C), another PRODH inhibitor, and a selection of CGL inhibitors: β-cyanoalanine, L-aminoethoxyvinylglycine (AVG), and aminooxyacetic acid (AOAA).

Transcriptomic Analysis of this compound Treatment

Transcriptomic analysis of mouse brains treated with this compound (50 mg/kg daily for 9 days) revealed significant alterations in gene expression, primarily linked to its role as a PRODH inhibitor. A key study by Scott et al. (2021) provides the most comprehensive dataset to date.[1]

Key Findings from Transcriptomic Analysis:

  • Differentially Expressed Genes: Oral N-PPG treatment resulted in 1324 differentially expressed genes (p ≤ 0.05) in the mouse brain, with 841 genes being upregulated and 483 downregulated.[1]

  • Mitochondrial Unfolded Protein Response (UPRmt): N-PPG treatment induced the UPRmt, evidenced by the upregulation of mitochondrial chaperones like HSP-60 and GRP-75, and the mitochondrial inner membrane protease YME1L1.[1]

  • Neural Pathways: Gene Ontology (GO) and Reactome pathway analyses of the upregulated genes showed significant enrichment in neural processes, particularly those related to glutamatergic and GABAergic synapses, receptors, and signaling components.[1]

The following table summarizes the key transcriptomic changes observed in the brains of mice treated with N-PPG, as reported by Scott et al. (2021).

Category Observation Key Genes/Pathways Affected Reference
Differentially Expressed Genes 841 upregulated, 483 downregulated-[1]
Mitochondrial Stress Response Activation of UPRmtHspd1 (HSP-60), Hspa9 (GRP-75), Yme1l1[1]
Neural Pathways (Upregulated) Stimulation of neural cell functionGlutaminergic synapses, GABAergic synapses, Voltage-gated ion channels[1]

Comparative Analysis of Inhibitor Mechanisms and Specificity

While a direct transcriptomic comparison is limited, a mechanistic evaluation of N-PPG and its alternatives provides valuable insights into their potential cellular effects.

Inhibitor Primary Target(s) Mechanism of Action Known Off-Target Effects/Additional Activities
This compound (N-PPG) PRODH, CGLIrreversible (suicide) inhibitor.[1]Induces the mitochondrial unfolded protein response (UPRmt).[1]
Thiazolidine-2-carboxylate (T2C) PRODHIrreversible inhibitor.Does not induce UPRmt. Acts as a proline analog and can be incorporated into proteins, inhibiting protein synthesis.[2][3][4][5]
β-cyanoalanine CGLReversible inhibitor.Can induce hyperexcitability and convulsions, potentially through a glutamatergic mechanism.[6]
L-aminoethoxyvinylglycine (AVG) ACC synthase, CGL, AminotransferasesCompetitive inhibitor of ACC synthase, affecting ethylene biosynthesis. Also inhibits other PLP-dependent enzymes.[7][8]Can impact root and shoot development and nitrate uptake in plants.[8]
Aminooxyacetic acid (AOAA) GABA-T, Aspartate aminotransferase, CBS, CGLGeneral inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. Inhibits the malate-aspartate shuttle.[2][3]Can cause excitotoxic lesions due to impaired mitochondrial energy metabolism.[9]

Experimental Protocols

Transcriptomic Analysis of this compound Treated Mouse Brains (Adapted from Scott et al., 2021)[1]
  • Animal Treatment: Wildtype mice were treated daily with oral this compound (50 mg/kg) or a saline control for 9 days.

  • RNA Extraction: Total RNA was extracted from whole brain samples using TRIzol reagent.

  • RNA Sequencing: Full transcriptome RNA sequencing (RNAseq) was performed using 12 µg of total RNA per sample.

  • Data Analysis: Raw sequencing reads were processed and normalized to obtain log2-scaled gene expression values (transcripts per million). Differentially expressed genes between N-PPG-treated and control groups were identified.

  • Pathway Analysis: Over-representation analysis of differentially expressed genes was performed using Gene Ontology (GO) and Reactome databases to identify significantly enriched biological pathways.

Visualizations

Experimental Workflow for Transcriptomic Analysis

G cluster_animal_treatment Animal Treatment cluster_sample_collection Sample Collection & Preparation cluster_sequencing Sequencing cluster_data_analysis Data Analysis A Control Group (Saline) C Brain Tissue Collection A->C B Treatment Group (N-PPG) B->C D Total RNA Extraction C->D E RNA Sequencing (RNAseq) D->E F Read Alignment & Quantification E->F G Differential Gene Expression Analysis F->G H Pathway Enrichment Analysis G->H

Caption: Workflow for transcriptomic analysis of N-PPG treated mouse brains.

This compound Signaling Pathway

G cluster_proline_metabolism Proline Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_cellular_response Cellular Response NPPG This compound PRODH PRODH NPPG->PRODH Inhibition CGL CGL NPPG->CGL Inhibition P5C Pyrroline-5-Carboxylate PRODH->P5C UPRmt Mitochondrial Unfolded Protein Response (UPRmt) PRODH->UPRmt Triggers NeuralPathways Modulation of Neural Signaling Pathways PRODH->NeuralPathways Impacts Proline Proline Proline->PRODH Oxidation Cysteine Cysteine CGL->Cysteine H2S H₂S CGL->H2S Production Cystathionine Cystathionine Cystathionine->CGL Cysteine->CGL Alternative Substrate

Caption: this compound inhibits PRODH and CGL, impacting cellular stress responses.

References

Comparative Guide to Functional Assays for Validating the Mitochondrial Effects of N-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Propargylglycine (N-PPG), a notable irreversible inhibitor of proline dehydrogenase (PRODH), with its alternatives. We present supporting experimental data from a variety of functional assays to validate its effects on mitochondrial function, with a particular focus on its unique induction of the mitochondrial unfolded protein response (UPRmt).

This compound (N-PPG) is an orally active, irreversible inhibitor of the mitochondrial inner membrane flavoprotein, proline dehydrogenase (PRODH).[1] Its mechanism of action involves covalent modification of the FAD cofactor of PRODH. A key distinguishing feature of N-PPG is its ability to induce the mitochondrial unfolded protein response (UPRmt), a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the mitochondria. This response involves the upregulation of mitochondrial chaperones such as HSP-60 and GRP-75, as well as the mitochondrial protease YME1L1.[2][3]

Alternatives to N-PPG include other PRODH inhibitors that differ in their mechanism of action and their downstream mitochondrial effects. Thiazolidine-2-carboxylate (T2C) is another irreversible inhibitor of PRODH. In contrast, S-5-oxo-2-tetrahydrofurancarboxylic acid (S-5-oxo) and L-tetrahydro-2-furoic acid (L-THFA) are competitive, reversible inhibitors of PRODH.[4] Notably, studies have indicated that unlike N-PPG, these alternative inhibitors do not induce the UPRmt.

Comparative Analysis of Mitochondrial Functional Assays

To comprehensively evaluate the mitochondrial effects of N-PPG and its alternatives, a suite of functional assays can be employed. The following tables summarize the expected outcomes based on available literature.

Functional Assay This compound (N-PPG) Thiazolidine-2-carboxylate (T2C) S-5-oxo-2-tetrahydrofurancarboxylic acid (S-5-oxo) L-tetrahydro-2-furoic acid (L-THFA)
PRODH Activity Irreversibly InhibitedIrreversibly InhibitedReversibly InhibitedReversibly Inhibited
UPRmt Induction Yes (Upregulation of HSP-60, GRP-75, YME1L1)No No No
Mitochondrial Respiration (Oxygen Consumption) Inhibition of proline-driven respiration[5]Inhibition of proline-driven respirationInhibition of proline-driven respiration[1][6]Inhibition of proline-driven respiration[4][6]
Mitochondrial Membrane Potential (ΔΨm) Potential for alteration due to respiratory chain inhibitionPotential for alteration due to respiratory chain inhibitionCan be altered due to respiratory chain inhibition[1][6]Can be altered due to respiratory chain inhibition[4][6]
ATP Production Inhibition of proline-dependent ATP synthesis[7]Inhibition of proline-dependent ATP synthesisInhibition of proline-dependent ATP synthesis[8]Inhibition of proline-dependent ATP synthesis

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

N_PPG_Mechanism cluster_0 Mitochondrial Inner Membrane PRODH PRODH Inactivated PRODH Inactivated PRODH PRODH->Inactivated PRODH N-PPG N-PPG N-PPG->PRODH Irreversible Inhibition UPRmt UPRmt Inactivated PRODH->UPRmt Triggers Western_Blot_Workflow Cell_Treatment Treat cells with N-PPG or alternatives Mitochondrial_Isolation Isolate mitochondria Cell_Treatment->Mitochondrial_Isolation Protein_Extraction Extract mitochondrial proteins Mitochondrial_Isolation->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Antibody_Incubation Incubate with primary antibodies (anti-HSP-60, anti-GRP-75, anti-YME1L1) Western_Blot->Antibody_Incubation Detection Detection and Quantification Antibody_Incubation->Detection

References

A Comparative Guide to N-Propargylglycine and Other Non-Canonical Proline Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of N-Propargylglycine versus other key non-canonical proline analogs, focusing on their biochemical properties, incorporation into peptides, and applications in bioorthogonal chemistry and drug discovery.

This guide provides a comprehensive comparison of this compound (N-PPG) with other notable non-canonical proline analogs, including Thiazolidine-2-carboxylate (T2C), 4-Azidoproline, and 4-Alkynylproline. We present a detailed examination of their performance based on experimental data, focusing on their roles as enzyme inhibitors, their incorporation into peptides, and their utility in bioorthogonal reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these proline analogs in their work.

Overview of this compound and Selected Non-Canonical Proline Analogs

Non-canonical proline analogs are valuable tools in chemical biology and drug discovery, offering unique functionalities and conformational constraints compared to the natural amino acid proline. This compound is an acyclic mimic of proline that contains a reactive propargyl group. This feature makes it a versatile tool for various applications, including its use as a suicide inhibitor and for bioorthogonal modifications of peptides and proteins.

This guide focuses on a comparative analysis of this compound against three other significant non-canonical proline analogs:

  • Thiazolidine-2-carboxylate (T2C): A heterocyclic analog of proline where the γ-carbon is replaced by a sulfur atom. Like N-PPG, it is known to be an irreversible inhibitor of proline dehydrogenase.

  • 4-Azidoproline: A proline analog functionalized with an azide group at the 4-position of the pyrrolidine ring. The azide group is a key functional handle for bioorthogonal click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).

  • 4-Alkynylproline: A proline analog featuring an alkynyl group at the 4-position, which also serves as a reactive handle for click chemistry, complementary to the azide group.

Comparative Performance Data

The following tables summarize the key quantitative data comparing this compound with other non-canonical proline analogs.

Table 1: Comparison of Proline Dehydrogenase (PRODH) Inhibition

This compound and Thiazolidine-2-carboxylate are both irreversible inhibitors of proline dehydrogenase (PRODH), a key enzyme in proline metabolism and a target in cancer therapy.[1][2] Their mechanisms of inhibition, however, differ significantly. N-PPG acts as a suicide inhibitor, leading to rapid and irreversible inactivation of PRODH.[1] In contrast, T2C exhibits a much slower inactivation timescale, behaving more like a reversible inhibitor in cellular contexts.[3]

AnalogTarget EnzymeInhibition TypeKi (μM)kinact (min-1)Notes
This compound (N-PPG) Proline Dehydrogenase (PRODH)Irreversible (Suicide)21.6 ± 0.80.0392 ± 0.0004Rapid inactivation; induces mitochondrial unfolded protein response (UPRmt).[1][4]
Thiazolidine-2-carboxylate (T2C) Proline Dehydrogenase (PRODH)Irreversible (Mechanism-based)--Slow inactivation; does not induce UPRmt.[1][2]
S-(-)-Tetrahydro-2-furoic acid Proline Dehydrogenase (PRODH)Competitive300-A well-characterized reversible inhibitor for comparison.[5]
Cyclobutanecarboxylic acid Proline Dehydrogenase (PRODH)Competitive1900-Example of another class of competitive inhibitors.[5]
Table 2: Bioorthogonal Reaction Kinetics (CuAAC)

The propargyl group of this compound and the functional groups of 4-Azidoproline and 4-Alkynylproline allow for their use in bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The kinetics of these reactions are crucial for their application in labeling and bioconjugation.

Reacting PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsNotes
Propargyl alcohol + Azide 10 - 10⁴Aqueous buffer, Cu(I) catalyst, 25°CGeneral range for CuAAC reactions.[6]
N-phenylpropiolamide + Cysteine-peptide ~0.13pH 7.0Represents a Michael addition side reaction, not a click reaction, but provides context for alkyne reactivity.[7]
Dibenzocyclooctyne + Benzyl azide 2.3Acetonitrile:H₂O (4:1)Example of a strain-promoted azide-alkyne cycloaddition (SPAAC) for comparison.[8]
Tetrazole peptide + Acrylamide 11.0PBS buffer, pH 7.5, 302 nm photoirradiationExample of a photo-click reaction.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Synthesis of this compound

Principle: This protocol describes the synthesis of this compound via the reaction of iodoacetic acid with an excess of propargylamine.

Materials:

  • Iodoacetic acid

  • Propargylamine

  • Ethanol

  • Sodium phosphate buffer (100 mM, pH ~9.5)

  • Standard laboratory glassware

  • NMR spectrometer

Procedure:

  • Combine iodoacetic acid (e.g., 2.5 g, 13.4 mmol) with an approximately 8-fold molar excess of propargylamine (e.g., 6 g, 109 mmol).

  • Allow the reaction to proceed. The original literature suggests this can be done at room temperature.

  • After the reaction is complete, crystallize the product from ethanol. Repeat the crystallization (e.g., 3 times) to purify the this compound.

  • Dry the resulting crystals to obtain the final product.

  • Confirm the identity and purity of the synthesized this compound by ¹H NMR spectroscopy. The spectrum should be consistent with previously reported data.

Incorporation of this compound into a Model Peptide via Solid-Phase Peptide Synthesis (SPPS)

Principle: This protocol outlines the incorporation of Fmoc-N-propargyl-glycine-OH into a model peptide sequence (e.g., Tyr-Ala-X-Gly-Phe-Leu) using standard Fmoc-based solid-phase peptide synthesis.

Workflow Diagram:

SPPS_Workflow Resin Swell Resin Fmoc_Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection1 Coupling1 Couple First Amino Acid (e.g., Fmoc-Leu-OH) Fmoc_Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling2 Couple Second Amino Acid (e.g., Fmoc-Phe-OH) Fmoc_Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Deprotection, Coupling, and Wash Cycles Wash2->Repeat Final_Deprotection Final Fmoc Deprotection NPG_Coupling Couple Fmoc-N-propargyl-glycine-OH Repeat->NPG_Coupling NPG_Coupling->Wash2 Wash after NPG coupling Cleavage Cleave Peptide from Resin (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (HPLC) Cleavage->Purification Analysis Analyze Peptide (Mass Spec) Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-N-propargyl-glycine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solid-phase peptide synthesis vessel

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the resin in DMF in the synthesis vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq) and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Incorporation of this compound: Use Fmoc-N-propargyl-glycine-OH in the corresponding coupling step.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

  • Analysis: Confirm the mass of the purified peptide using mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide Containing this compound

Principle: This protocol describes the "click" reaction between a peptide containing this compound and an azide-functionalized molecule (e.g., Azido-PEG-Fluorophore).

Reaction Diagram:

CuAAC_Reaction Reactants Peptide-N-Propargylglycine + Azide-Molecule Product Triazole-linked Peptide Conjugate Reactants->Product Click Reaction Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Catalyst->Product

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a peptide containing this compound.

Materials:

  • Peptide containing this compound (purified)

  • Azide-functionalized molecule (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)

  • Buffer: e.g., phosphate buffer, pH 7.4

  • HPLC system for analysis

  • Mass spectrometer for analysis

Procedure:

  • Prepare Stock Solutions:

    • Peptide stock solution in water or buffer.

    • Azide stock solution in a suitable solvent (e.g., DMSO).

    • CuSO₄ stock solution in water (e.g., 100 mM).

    • Sodium ascorbate stock solution in water (freshly prepared, e.g., 500 mM).

    • THPTA stock solution in water (optional, e.g., 100 mM).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide, azide (typically in slight excess), and buffer.

    • If using a ligand, add THPTA to the reaction mixture.

    • Initiate the reaction by adding CuSO₄ followed immediately by sodium ascorbate. A typical final concentration might be 1 mM peptide, 1.2 mM azide, 1 mM CuSO₄, and 5 mM sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature. The reaction time can vary from minutes to hours, depending on the specific reactants and conditions. Monitor the reaction progress by HPLC.

  • Quenching and Analysis: Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper. Analyze the reaction mixture by HPLC and mass spectrometry to confirm the formation of the triazole-linked product.

Discussion and Comparison

Enzyme Inhibition

This compound stands out as a potent and rapid suicide inhibitor of PRODH.[1] Its mechanism, involving covalent modification and subsequent induction of the mitochondrial unfolded protein response (UPRmt), is unique compared to other irreversible inhibitors like T2C.[1] This property of N-PPG could be particularly advantageous in therapeutic applications where not just inhibition but also the degradation of the target enzyme is desired. The slower inactivation kinetics of T2C might make it less effective in dynamic biological systems.[3]

Peptide Incorporation and Stability

The incorporation of this compound and other non-canonical proline analogs into peptides is generally achievable through standard solid-phase peptide synthesis protocols.[9] However, the efficiency of incorporation can be influenced by the steric bulk and chemical nature of the analog. While quantitative comparative data on incorporation efficiency is sparse, the successful synthesis of peptides containing these analogs is widely reported.

The introduction of these analogs can significantly impact peptide stability. The propargyl group in N-PPG, being relatively small, may have a lesser steric impact on the peptide backbone compared to the bulkier ring structures of some other proline analogs. Modifications at the 4-position of the proline ring, as in 4-azidoproline and 4-alkynylproline, can influence the puckering of the pyrrolidine ring, which in turn affects the local peptide conformation and potentially its stability and binding affinity to target proteins.[10]

Bioorthogonal Reactivity

The key advantage of this compound, 4-Azidoproline, and 4-Alkynylproline lies in their bioorthogonal reactive handles. The alkyne group of N-PPG and the azide group of 4-Azidoproline are a complementary pair for CuAAC and SPAAC reactions, enabling the straightforward conjugation of peptides to other molecules such as fluorophores, imaging agents, or drug payloads.

The choice between an alkyne- and an azide-functionalized analog often depends on the desired synthetic strategy and the nature of the molecule to be conjugated. The kinetics of the click reaction are a critical factor, with CuAAC generally offering faster rates than SPAAC, although the copper catalyst can be a concern in cellular applications due to its toxicity.[6]

Cellular Uptake and Cytotoxicity

The cellular uptake of peptides containing non-canonical amino acids can be influenced by the overall charge, hydrophobicity, and conformational properties of the peptide.[11][12] Specific data on the comparative cell permeability and cytotoxicity of peptides containing this compound versus other proline analogs are limited and would likely be highly dependent on the peptide sequence and the cell type being studied. For therapeutic applications, these parameters would need to be empirically determined for each specific peptide-analog conjugate.

Conclusion

This compound is a versatile non-canonical amino acid with distinct advantages over other proline analogs. Its utility as a rapid suicide inhibitor of PRODH with the unique ability to induce UPRmt makes it a compelling candidate for therapeutic development, particularly in oncology. Furthermore, the presence of the propargyl group provides a convenient handle for bioorthogonal modification via click chemistry, enabling a wide range of applications in peptide labeling, imaging, and the construction of complex bioconjugates.

Compared to cyclic proline analogs like 4-azidoproline and 4-alkynylproline, this compound offers a more flexible backbone, which could be advantageous or disadvantageous depending on the desired conformational constraints of the final peptide. The choice between this compound and other non-canonical proline analogs will ultimately depend on the specific application, whether the primary goal is enzyme inhibition, conformational control, or the introduction of a bioorthogonal handle for further modification. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific research needs.

References

Safety Operating Guide

Proper Disposal of N-Propargylglycine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling N-Propargylglycine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste.

Due to its potential for biological activity and the lack of comprehensive data on its environmental impact, this compound and its contaminated materials must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sanitary sewer or in regular trash.

Summary of Safety and Handling Information

A thorough understanding of the hazards associated with this compound is crucial before initiating any disposal procedures. The following table summarizes key safety information derived from available Safety Data Sheets (SDS).

PropertySummary of Information
Physical Appearance White to off-white crystalline powder.
Potential Health Effects May cause eye, skin, and respiratory tract irritation. May be harmful if inhaled, swallowed, or absorbed through the skin. The toxicological properties have not been fully investigated.
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection. Ensure adequate ventilation or use a certified respirator.
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.
In case of a Spill Vacuum or sweep up material and place into a suitable, labeled disposal container. Avoid generating dust. Provide ventilation.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.

    • Contaminated personal protective equipment (PPE) such as gloves and weighing papers, as well as plasticware (e.g., pipette tips, tubes), should be placed in a designated, sealed plastic bag or a lined container labeled "this compound Solid Waste."

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).

    • The container must be clearly labeled as "this compound Aqueous Waste" and should include the approximate concentration.

    • Never mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

2. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Irritant," "Toxic")

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

3. Storage of Chemical Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store waste in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Segregate this compound waste from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Provide the EHS department with an accurate inventory of the waste to be collected.

  • Follow all institutional and local regulations for the packaging and handover of chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_0 This compound Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Syringes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps store Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

Personal protective equipment for handling N-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Propargylglycine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

This compound is classified as a hazardous chemical that can cause skin and eye irritation, as well as respiratory irritation[1][2]. Adherence to the following personal protective equipment (PPE) and handling guidelines is critical for personal safety and environmental protection.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2][3].
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure[1]. Choose body protection according to the amount and concentration of the substance at the workplace[3].
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[1][2][4]. For nuisance-level dust, type N95 (US) or type P1 (EN 143) dust masks are recommended[3].

Operational Plan: Step-by-Step Handling Procedure

Proper handling procedures are crucial to minimize the risk of exposure and contamination.

  • Preparation :

    • Ensure adequate ventilation in the work area. The use of a chemical fume hood is recommended[3][4].

    • Locate the nearest eyewash station and safety shower before beginning work[1].

    • Assemble all necessary materials and equipment.

  • Handling :

    • Avoid contact with skin, eyes, and clothing[4][5].

    • Minimize dust generation and accumulation[3][4].

    • Wash hands thoroughly after handling the substance[1][4].

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place[1][3][5].

    • For product quality, storing under an inert atmosphere and refrigeration is recommended[1][5].

    • Incompatible materials to avoid include strong oxidizing agents and strong acids[1][3][5].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Disposal : Dispose of contents and containers to an approved waste disposal plant[1][2].

  • Regulatory Compliance : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3[4]. It is imperative to consult state and local hazardous waste regulations for complete and accurate classification[4][5].

  • Spill Cleanup : In case of a spill, sweep or vacuum up the material and place it into a suitable, closed container for disposal[1][3][4]. Avoid generating dust during cleanup[1][3][4].

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_start->prep_area prep_materials Gather Materials prep_area->prep_materials weigh Weigh/Measure this compound prep_materials->weigh Proceed to Handling experiment Perform Experiment weigh->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Proceed to Cleanup dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

PPE Selection Logic

The choice of PPE is determined by a risk assessment of the planned experimental procedure.

cluster_risk Risk Assessment cluster_ppe PPE Selection assess_procedure Assess Experimental Procedure assess_quantity Determine Quantity of this compound assess_procedure->assess_quantity assess_dust Evaluate Potential for Dust/Aerosol Generation assess_procedure->assess_dust eye_protection Eye Protection (Goggles/Face Shield) assess_procedure->eye_protection gloves Chemical Resistant Gloves assess_procedure->gloves lab_coat Lab Coat/Protective Clothing assess_quantity->lab_coat respirator Respiratory Protection (if needed) assess_dust->respirator

Caption: Logic for Selecting Appropriate PPE.

References

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